Product packaging for Shikimin(Cat. No.:CAS No. 51372-90-8)

Shikimin

Cat. No.: B1209215
CAS No.: 51372-90-8
M. Wt: 328.31 g/mol
InChI Key: GEVWHIDSUOMVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Shikimin is a natural product found in Illicium parvifolium, Illicium verum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O8 B1209215 Shikimin CAS No. 51372-90-8

Properties

IUPAC Name

4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVWHIDSUOMVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965673
Record name 1,5,6a,7-Tetrahydroxy-5,9-dimethylhexahydrospiro[4,9a-methanocyclopenta[d]oxocine-6,3'-oxetane]-2,2'(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51372-90-8
Record name Anisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051372908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5,6a,7-Tetrahydroxy-5,9-dimethylhexahydrospiro[4,9a-methanocyclopenta[d]oxocine-6,3'-oxetane]-2,2'(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

shikimate pathway explained for biochemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Shikimate Pathway for Researchers and Drug Development Professionals.

Abstract

The shikimate pathway is a crucial seven-step metabolic route responsible for the de novo biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, archaea, fungi, algae, some protozoans, and plants.[1][2] This pathway is conspicuously absent in mammals, which must obtain these essential amino acids through their diet.[1][3] This metabolic dichotomy makes the enzymes of the shikimate pathway compelling and selective targets for the development of non-toxic herbicides, antibiotics, and other antimicrobial agents.[3][4] The pathway's central role is underscored by its most well-known inhibitor, glyphosate, the active ingredient in the herbicide Roundup, which targets the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[5][6] This guide provides a detailed examination of the enzymatic steps, regulatory mechanisms, quantitative kinetics, and key experimental protocols relevant to the study of the shikimate pathway, tailored for biochemists, researchers, and professionals in drug development.

The Core Pathway: A Step-by-Step Enzymatic Journey

The shikimate pathway converts central metabolites, phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, into chorismate, the common precursor for all three aromatic amino acids.[7][8][9] The seven core reactions are catalyzed by a series of enzymes that exhibit remarkable mechanistic harmony across different kingdoms of life, although their structural organization can vary significantly.[7] In bacteria, the enzymes are typically monofunctional proteins, whereas in fungi and protists, five of these catalytic activities are fused into a single pentafunctional enzyme complex called the AROM complex.[7] In plants, the pathway involves six enzymes, including a bifunctional enzyme for steps three and four.[7][10]

The seven enzymatic steps to produce chorismate are as follows:

  • DAHP Synthase (AroG, F, H in E. coli): Catalyzes the aldol condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[7] This is the first committed step of the pathway.

  • 3-Dehydroquinate (DHQ) Synthase (AroB): Converts DAHP into 3-dehydroquinate (DHQ) through a complex cyclization reaction that requires NAD+ as a cofactor for an oxidation-reduction sequence.[7]

  • 3-Dehydroquinate (DHQ) Dehydratase (AroD): Catalyzes the dehydration of DHQ to produce 3-dehydroshikimate (DHS).[7]

  • Shikimate Dehydrogenase (AroE): Mediates the NADPH-dependent stereospecific reduction of DHS to yield shikimate, the pathway's namesake.[5][7]

  • Shikimate Kinase (AroK, L): Catalyzes the ATP-dependent phosphorylation of the 3-hydroxyl group of shikimate to form shikimate 3-phosphate (S3P).[1][7][11]

  • 5-Enolpyruvylshikimate-3-Phosphate (EPSP) Synthase (AroA): Catalyzes the transfer of an enolpyruvyl group from a second molecule of PEP to S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP) and releasing inorganic phosphate.[1][2][12]

  • Chorismate Synthase (AroC): Catalyzes the final step, a 1,4-trans elimination of phosphate from EPSP to introduce a second double bond into the ring, forming the crucial branch-point metabolite, chorismate.[7][13] This reaction uniquely requires a reduced flavin mononucleotide (FMNH2) as a cofactor, although there is no net redox change in the overall conversion.[13]

// Substrates & Products Nodes sub_prod_style [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PEP1 [label="Phosphoenolpyruvate (PEP)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E4P [label="Erythrose 4-Phosphate (E4P)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DAHP [label="DAHP", sub_prod_style]; DHQ [label="3-Dehydroquinate (DHQ)", sub_prod_style]; DHS [label="3-Dehydroshikimate (DHS)", sub_prod_style]; Shikimate [label="Shikimate", sub_prod_style]; S3P [label="Shikimate 3-Phosphate (S3P)", sub_prod_style]; PEP2 [label="PEP", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; EPSP [label="EPSP", sub_prod_style]; Chorismate [label="Chorismate", sub_prod_style]; AAs [label="Tryptophan,\nPhenylalanine,\nTyrosine", style=filled, fillcolor="#FBBC05", fontcolor="#202124", shape=box];

// Enzyme Nodes enzyme_style [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=filled]; DAHPS [label="1. DAHP Synthase", enzyme_style]; DHQS [label="2. DHQ Synthase", enzyme_style]; DHQD [label="3. DHQ Dehydratase", enzyme_style]; SDH [label="4. Shikimate Dehydrogenase", enzyme_style]; SK [label="5. Shikimate Kinase", enzyme_style]; EPSPS [label="6. EPSP Synthase", enzyme_style]; CS [label="7. Chorismate Synthase", enzyme_style];

// Pathway Flow {rank=same; PEP1; E4P} -> DAHPS [style=invis]; PEP1 -> DAHPS; E4P -> DAHPS; DAHPS -> DAHP; DAHP -> DHQS; DHQS -> DHQ; DHQ -> DHQD; DHQD -> DHS; DHS -> SDH; SDH -> Shikimate; Shikimate -> SK; SK -> S3P; S3P -> EPSPS; PEP2 -> EPSPS; EPSPS -> EPSP; EPSP -> CS; CS -> Chorismate; Chorismate -> AAs;

// Inhibitor Node Glyphosate [label="Glyphosate", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Inhibition Edges Glyphosate -> EPSPS [arrowhead=tee, color="#EA4335", style=dashed, minlen=2]; AAs -> DAHPS [arrowhead=tee, color="#EA4335", style=dashed, constraint=false];

// Cofactors node [shape=plaintext, fontsize=8, fontcolor="#5F6368"]; DHQS_cofactor [label="NAD+"]; SDH_cofactor [label="NADPH"]; SK_cofactor [label="ATP"]; CS_cofactor [label="FMNH2"];

DHQS_cofactor -> DHQS; SDH_cofactor -> SDH; SK_cofactor -> SK; CS_cofactor -> CS; } The Shikimate Pathway: Enzymes, Intermediates, and Inhibition.

Regulation of the Shikimate Pathway

The biosynthesis of aromatic amino acids is metabolically expensive, necessitating tight regulation of the shikimate pathway to control carbon flux. The primary site of regulation is the first enzyme, DAHP synthase (DHS).[7][8] In microorganisms like E. coli, this control is achieved through both feedback inhibition and transcriptional repression, mediated by the final aromatic amino acid products.[8][14] E. coli possesses three DAHP synthase isoenzymes (AroF, AroG, and AroH), each allosterically inhibited by a different aromatic amino acid (tyrosine, phenylalanine, and tryptophan, respectively).[14]

In higher plants, the regulation is more complex and less understood.[14] While plant DAHP synthase activity is generally not strongly inhibited by individual aromatic amino acids in vitro, recent studies have shown that specific isoforms can be sensitive.[8][14][15] For example, in Arabidopsis thaliana, the AthDHS2 isoform is inhibited by tyrosine and tryptophan.[14][15] Furthermore, other pathway intermediates, such as chorismate and the phenylpropanoid pathway intermediate caffeate, have been found to strongly inhibit all Arabidopsis DAHP synthase isoforms, suggesting a highly complex metabolite-mediated regulatory network.[14][15]

The Shikimate Pathway as a Target for Inhibition

The absence of the shikimate pathway in animals makes its enzymes ideal targets for non-toxic herbicides and novel antimicrobial drugs.[3][4]

Glyphosate: A Case Study in Herbicide Action

Glyphosate is the most widely used broad-spectrum herbicide and acts as a potent inhibitor of the sixth enzyme, EPSP synthase.[5][16][17] It functions as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[2][18] The kinetic mechanism suggests that glyphosate binds to the enzyme-S3P complex, mimicking the transition state of the reaction and effectively blocking the binding of PEP.[12][17][18] This inhibition leads to the accumulation of high levels of shikimate in plant tissues and starves the plant of essential aromatic amino acids, ultimately causing death.[5][16] Resistance to glyphosate in weeds and genetically modified crops is often achieved through mutations in the EPSP synthase active site that reduce glyphosate binding affinity or through overexpression of the EPSPS enzyme.[19]

Antimicrobial and Antiparasitic Drug Development

The essentiality of the shikimate pathway in many pathogenic bacteria (e.g., Mycobacterium tuberculosis), fungi (e.g., Candida albicans), and apicomplexan parasites (e.g., Plasmodium falciparum, the causative agent of malaria) makes it an attractive target for new drug discovery.[4][18][20][21] Researchers are actively designing and synthesizing inhibitors against various enzymes in the pathway, including DAHP synthase, shikimate kinase, and chorismate synthase, with the goal of developing novel therapeutics with high specificity and low host toxicity.[9][20][22]

Quantitative Biochemical Data

The following tables summarize key quantitative data for enzymes and inhibitors of the shikimate pathway from various organisms.

Table 1: Kinetic Parameters of Shikimate Pathway Enzymes

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
DAHP Synthase (DHS1) A. thalianaE4P11.8 ± 1.210.4 ± 0.57[15]
PEP8.82 ± 0.359.14 ± 0.57[15]
DAHP Synthase (DHS2) A. thalianaE4P11.8 ± 1.67.02 ± 0.72[15]
PEP8.95 ± 0.4425.2 ± 2.4[15]
DAHP Synthase (DHS3) A. thalianaE4P9.13 ± 0.286.35 ± 0.16[15]
PEP8.42 ± 0.2512.4 ± 0.39[15]
EPSP Synthase Neurospora crassaPEP3.5-[8]
EPSP Synthase (AM79) Pseudomonas sp.PEP14.59-[23]
EPSP Synthase (RD) Delftia sp.PEP7.34-[23]
EPSP Synthase (CP4) Agrobacterium sp.PEP~560~15[19]
EPSP Synthase Zea mays (Maize)PEP1427[19]

Table 2: Inhibition Constants for Shikimate Pathway Enzymes

Target EnzymeOrganismInhibitorK_i (µM)IC₅₀ (µM)Reference
EPSP Synthase Neurospora crassaGlyphosate1.1-[8][18]
EPSP Synthase (CP4) Agrobacterium sp.Glyphosate2700-[23]
EPSP Synthase (G2) Pseudomonas sp.Glyphosate12200-[23]
EPSP Synthase Zea mays (Maize)Glyphosate3.1-[19]
DHQ Synthase P. alcalifaciensChlorogenic Acid235 ± 21-[24]
Shikimate Pathway P. falciparum(6R)-6-Fluoro-shikimate-15[21]
Shikimate Pathway P. falciparum(6S)-6-Fluoro-shikimate-270[21]

Key Experimental Protocols

Detailed and reliable experimental protocols are essential for studying the shikimate pathway. Below are methodologies for assaying the activity of key enzymes.

Protocol 1: Spectrophotometric Assay for Shikimate Dehydrogenase (SDH) Activity

This assay measures the activity of SDH by monitoring the change in absorbance of NADPH at 340 nm.[5]

  • Principle: SDH catalyzes the reversible reduction of 3-dehydroshikimate to shikimate using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm, which is directly proportional to the enzyme activity.

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Substrate 1: 10 mM 3-dehydroshikimate in water.

    • Substrate 2: 5 mM NADPH in Assay Buffer.

    • Enzyme: Purified or partially purified Shikimate Dehydrogenase.

  • Step-by-Step Procedure:

    • In a 1 mL quartz cuvette, add 950 µL of Assay Buffer.

    • Add 20 µL of 10 mM 3-dehydroshikimate solution.

    • Add 20 µL of 5 mM NADPH solution.

    • Mix by pipetting and place the cuvette in a spectrophotometer set to 340 nm.

    • Record a baseline reading for 1-2 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the enzyme solution and mix immediately.

    • Continuously monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • Calculate the rate of reaction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Protocol 2: Continuous Phosphate Release Assay for EPSP Synthase Activity

This protocol determines EPSPS activity by measuring the rate of inorganic phosphate (Pi) released from the reaction.[22][25]

  • Principle: The reaction of S3P and PEP catalyzed by EPSPS produces EPSP and Pi. The released Pi is detected using a coupled enzymatic assay, such as the EnzChek® Phosphate Assay Kit, where purine nucleoside phosphorylase (PNP) converts a substrate (MESG) in the presence of Pi to a product that absorbs at 360 nm. The rate of increase in absorbance at 360 nm is proportional to the rate of Pi production.

  • Reagents and Buffers:

    • Extraction Buffer: 100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, pH 7.0.

    • Assay Buffer: 100 mM MOPS, 1 mM MgCl₂, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF, pH 7.0.

    • Substrate 1: 100 mM Shikimate-3-Phosphate (S3P).

    • Substrate 2: 10 mM Phosphoenolpyruvate (PEP).

    • EnzChek® Phosphate Assay Kit components (or similar): MESG substrate, PNP enzyme, Pi standards.

    • Enzyme: Purified or crude plant/bacterial extract containing EPSPS.

  • Step-by-Step Procedure:

    • Prepare the reaction mixture in a 96-well microplate. To each well, add:

      • 100 µL Assay Buffer.

      • 20 µL MESG substrate solution.

      • 10 µL PNP enzyme solution.

      • 10 µL S3P solution (for a final concentration of ~1 mM).

    • Add the EPSPS enzyme sample to each well.

    • Incubate for 5 minutes at room temperature to consume any contaminating Pi.

    • Initiate the reaction by adding 10 µL of PEP solution (for a final concentration of ~1 mM).

    • Immediately place the plate in a microplate reader set to 360 nm.

    • Measure the absorbance kinetically every 30 seconds for 10-20 minutes.

    • Generate a standard curve using the provided Pi standards to convert the rate of change in absorbance (OD/min) to the rate of Pi production (µmol/min).

    • For inhibition studies, pre-incubate the enzyme with various concentrations of an inhibitor (e.g., glyphosate) for 5-10 minutes before initiating the reaction with PEP.[25]

// Node Styles prep_style [fillcolor="#F1F3F4", fontcolor="#202124"]; action_style [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_style [fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram]; decision_style [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; result_style [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Workflow Steps start [label="Start: Enzyme Inhibition Assay", shape=Mdiamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; prep_enzyme [label="1. Prepare Enzyme Solution\n(Purified or Crude Extract)", prep_style]; prep_reagents [label="2. Prepare Assay Buffer,\nSubstrates (e.g., S3P, PEP),\nand Inhibitor Stock (e.g., Glyphosate)", prep_style]; setup_rxn [label="3. Set up Reaction Wells\n(Buffer, S3P, Enzyme)", action_style]; add_inhibitor [label="4. Add Inhibitor\n(Titration Series + No-Inhibitor Control)", action_style]; pre_incubate [label="5. Pre-incubate", action_style]; initiate_rxn [label="6. Initiate Reaction\n(Add PEP)", action_style]; measure [label="7. Measure Kinetic Activity\n(e.g., ΔAbs/min at 360 nm)", data_style]; analyze [label="8. Analyze Data", data_style]; calc_rates [label="Calculate Initial Rates (V₀)", data_style]; plot_data [label="Plot Rate vs. [Inhibitor]", data_style]; determine_ic50 [label="Determine IC₅₀", result_style]; fit_model [label="Fit to Inhibition Model\n(e.g., Michaelis-Menten)", data_style]; determine_ki [label="Determine Kᵢ", result_style];

// Edges start -> prep_enzyme; prep_enzyme -> setup_rxn; prep_reagents -> setup_rxn; setup_rxn -> add_inhibitor; add_inhibitor -> pre_incubate; pre_incubate -> initiate_rxn; initiate_rxn -> measure; measure -> analyze; analyze -> calc_rates; calc_rates -> plot_data; plot_data -> determine_ic50; calc_rates -> fit_model; fit_model -> determine_ki; } Workflow for an EPSP Synthase Inhibition Assay.

Conclusion and Future Perspectives

The shikimate pathway remains a cornerstone of primary metabolism in a vast array of organisms and a field rich with opportunity for scientific discovery and practical application. Its absence in mammals continues to validate it as a premier target for the development of safe and effective herbicides and antimicrobials. Future research will likely focus on several key areas: elucidating the intricate regulatory networks that control pathway flux in plants and pathogens, discovering and characterizing novel inhibitors for each of the seven enzymatic steps, and leveraging synthetic biology approaches to engineer microbes for the enhanced production of valuable aromatic compounds derived from pathway intermediates. A deeper understanding of the structure, function, and kinetics of the shikimate pathway enzymes will be paramount to the success of these endeavors.

References

The Central Role of Shikimic Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikimic acid, a key metabolic intermediate, stands at the crossroads of primary and secondary metabolism in plants. It is the central component of the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and serve as precursors to a vast array of secondary metabolites.[1][2] This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents.[1][2] This technical guide provides an in-depth exploration of the function of shikimic acid in plant metabolism, detailing the enzymatic steps of the shikimate pathway, its regulation, and its connection to the synthesis of various vital compounds. Furthermore, this guide presents quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the analysis of shikimic acid and related enzymes, and visualizations of the key pathways and workflows.

Introduction: The Shikimate Pathway - A Gateway to Aromatic Compounds

The shikimate pathway is a fundamental metabolic route in plants, bacteria, archaea, fungi, and algae that links carbohydrate metabolism to the biosynthesis of aromatic compounds.[1][2] An estimated 20% of the carbon fixed by plants flows through this pathway under normal growth conditions, highlighting its metabolic significance.[3] The pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway and culminates in the formation of chorismate.[1][4] Chorismate is the final common precursor for the three aromatic amino acids and a multitude of other aromatic secondary metabolites, including lignin, flavonoids, alkaloids, and phytohormones.[1][4][5] Shikimic acid is the namesake and a crucial intermediate within this vital pathway.

The Seven Steps of the Shikimate Pathway

The conversion of PEP and E4P to chorismate involves seven enzymatic reactions. In plants, six enzymes catalyze these seven steps, with one enzyme being bifunctional.[1][4]

Diagram: The Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP synthase (DHS) PEP->DAHPS E4P Erythrose 4-phosphate (E4P) E4P->DAHPS DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) DHQS 3-dehydroquinate synthase (DHQS) DAHP->DHQS DHQ 3-dehydroquinate (DHQ) DHQD_SDH 3-dehydroquinate dehydratase/ shikimate dehydrogenase (DHQD/SDH) DHQ->DHQD_SDH DHS 3-dehydroshikimate (DHS) Shikimate Shikimate DHS->Shikimate NADPH -> NADP+ SK Shikimate kinase (SK) Shikimate->SK S3P Shikimate-3-phosphate (S3P) EPSPS EPSP synthase (EPSPS) S3P->EPSPS EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) CS Chorismate synthase (CS) EPSP->CS Chorismate Chorismate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Secondary Secondary Metabolites (Lignin, Flavonoids, etc.) Chorismate->Secondary DAHPS->DAHP DHQS->DHQ DHQD_SDH->DHS SK->S3P ATP -> ADP EPSPS->EPSP + PEP CS->Chorismate

Caption: The seven enzymatic steps of the shikimate pathway in plants.

  • DAHP Synthase (DHS): This enzyme catalyzes the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[6] This is the first committed step of the pathway and a key regulatory point.[6]

  • 3-Dehydroquinate Synthase (DHQS): DHQS converts DAHP to 3-dehydroquinate (DHQ) through a complex intramolecular cyclization reaction that requires NAD+ as a cofactor.[7][8]

  • 3-Dehydroquinate Dehydratase (DHQD): This enzyme catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS).[1]

  • Shikimate Dehydrogenase (SDH): SDH reduces DHS to shikimate using NADPH as a cofactor. In higher plants, DHQD and SDH activities are carried out by a single bifunctional enzyme.[1][4]

  • Shikimate Kinase (SK): SK catalyzes the ATP-dependent phosphorylation of shikimate to produce shikimate-3-phosphate (S3P).[9][10]

  • 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS): EPSPS catalyzes the transfer of an enolpyruvyl group from a second molecule of PEP to S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP).[11] This enzyme is the target of the broad-spectrum herbicide glyphosate.[11]

  • Chorismate Synthase (CS): The final enzyme in the pathway, CS, catalyzes the elimination of a phosphate group from EPSP to introduce a second double bond into the ring, forming chorismate.[12][13]

Regulation of the Shikimate Pathway

The flux of carbon through the shikimate pathway is tightly regulated to meet the plant's demand for aromatic amino acids and secondary metabolites. Regulation occurs at multiple levels, including gene expression and feedback inhibition of key enzymes.[4][14]

The first enzyme, DAHP synthase, is a major point of regulation.[14][15] In many microorganisms, DAHP synthase is subject to feedback inhibition by the aromatic amino acids. However, in plants, the regulation is more complex, with different isoforms of DAHP synthase showing varying sensitivities to feedback inhibitors.[14][15] Intermediates from downstream pathways, such as caffeate, can also inhibit DAHP synthase activity.[16]

Shikimate kinase has also been suggested as a regulatory point, with its activity being sensitive to cellular ATP concentrations and its expression being induced by various stresses.[10]

Diagram: Regulation of the Shikimate Pathway

Shikimate_Regulation PEP_E4P PEP + E4P DAHPS DAHP Synthase PEP_E4P->DAHPS Shikimate_Pathway Shikimate Pathway DAHPS->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Trp Tryptophan Chorismate->Trp Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp->DAHPS Feedback Inhibition (some isoforms) Secondary_Metabolites Secondary Metabolites (e.g., Caffeate) Phe->Secondary_Metabolites Tyr->DAHPS Feedback Inhibition (some isoforms) Tyr->Secondary_Metabolites Secondary_Metabolites->DAHPS Feedback Inhibition

Caption: Feedback regulation of the shikimate pathway in plants.

Data Presentation

Kinetic Parameters of Key Shikimate Pathway Enzymes

The following table summarizes the kinetic parameters for several key enzymes of the shikimate pathway from various plant and microbial sources. This data is essential for understanding the efficiency and substrate affinity of these enzymes and for building kinetic models of the pathway.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Vmax (U/mg)Reference
DAHP Synthase (DHS) Daucus carotaPEP30--[17]
Daucus carotaE4P70--[17]
Aeropyrum pernixPEP8911.0-[18]
Aeropyrum pernixE4P2801.0-[18]
3-Dehydroquinate Synthase (DHQS) Pyrococcus furiosusDAHP3.73.0-[7]
Aspergillus nidulansDAHP2.28-[19]
Aspergillus nidulansNAD+3--[19]
Shikimate Kinase (SK) Sorghum bicolorShikimate200--[20]
Sorghum bicolorATP110--[20]
Arabidopsis thaliana (AtSK1)Shikimate310--[9]
Arabidopsis thaliana (AtSK1)ATP620--[9]
Marchantia polymorphaShikimate782.51.0-[21]
EPSP Synthase (EPSPS) Zea mays (native)PEP9.5--[22]
Zea mays (G101A mutant)PEP333--[22]
Neurospora crassaPEP---[23]

Note: '-' indicates data not available in the cited source. Kinetic parameters can vary significantly depending on the assay conditions.

Concentration of Shikimic Acid in Plant Tissues

The concentration of shikimic acid can vary widely among different plant species and tissues. The table below provides a summary of reported shikimic acid concentrations.

Plant SpeciesTissueShikimic Acid ConcentrationReference
Alnus glutinosa subsp. glutinosaLeaves0.6491% (of methanol extract)[7]
Alnus orientalis var. orientalisLeaves0.4309% (of methanol extract)[7]
Alnus orientalis var. pubescensLeaves0.2452% (of methanol extract)[7]
Prunus armeniaca-23.78 mg/kg[7]
Masson pineNeedle5.71%[7]
Oriental arborvitaeLeafy twigs8.95%[7]
Star anise-1.74%[7]
Eichhornia crassipesAerial parts0.03 - 0.7%[7]
Roots0.05 - 0.90%[7]
Pinus sylvestrisDried needles1.60%[22]

Experimental Protocols

Extraction of Shikimic Acid from Plant Tissues

This protocol describes a general method for the extraction of shikimic acid from plant material for subsequent analysis.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., 1 M HCl, methanol, or water)

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh a known amount of fresh or freeze-dried plant tissue (e.g., 100 mg).

  • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a microcentrifuge tube.

  • Add a specific volume of extraction solvent (e.g., 1 mL of 1 M HCl).

  • Vortex the mixture thoroughly.

  • Incubate the mixture at a specified temperature for a set duration (e.g., 60°C for 20 minutes for acid extraction).

  • Centrifuge the extract at high speed (e.g., 13,000 x g) for 10 minutes to pellet the cell debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Diagram: Experimental Workflow for Shikimic Acid Analysis

Shikimic_Acid_Workflow Start Start: Plant Tissue Sample Grinding Grind in Liquid Nitrogen Start->Grinding Extraction Extraction with Solvent (e.g., 1M HCl) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filter (0.45 µm) Supernatant->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification of Shikimic Acid HPLC->Quantification End End: Data Analysis Quantification->End

Caption: A typical experimental workflow for the extraction and quantification of shikimic acid.

HPLC Analysis of Shikimic Acid

This protocol provides a general method for the quantification of shikimic acid using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[24]

  • Mobile Phase: Isocratic elution with 0.2% o-phosphoric acid in water.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 213 nm.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a series of standard solutions of shikimic acid of known concentrations (e.g., 0.05 to 1 mg/mL in methanol).[7]

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Inject the filtered plant extracts (from section 5.1) into the HPLC system.

  • Identify the shikimic acid peak in the chromatogram based on the retention time of the standard.

  • Quantify the amount of shikimic acid in the samples by comparing the peak area to the calibration curve.

Enzyme Activity Assay for Shikimate Dehydrogenase (SDH)

This spectrophotometric assay measures the activity of shikimate dehydrogenase by monitoring the reduction of NADP+ to NADPH.

Materials:

  • Plant protein extract

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Shikimate solution (substrate)

  • NADP+ solution (cofactor)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a known concentration of shikimate, and a known concentration of NADP+.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the plant protein extract.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 x 103 M-1 cm-1).

Enzyme Activity Assay for EPSP Synthase

This assay measures the activity of EPSP synthase by quantifying the inorganic phosphate (Pi) released during the reaction.

Materials:

  • Plant protein extract

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)[4]

  • Shikimate-3-phosphate (S3P) solution (substrate)

  • Phosphoenolpyruvate (PEP) solution (substrate)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, S3P, and PEP.

  • Initiate the reaction by adding the plant protein extract.

  • Incubate the reaction at a specific temperature for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength for the detection reagent (e.g., 660 nm for Malachite Green).[4]

  • Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

  • Enzyme activity is expressed as the amount of Pi produced per unit time per amount of protein.

Conclusion

Shikimic acid and the shikimate pathway are central to the metabolic network of plants, providing the essential building blocks for a vast array of compounds crucial for growth, development, and defense. The absence of this pathway in animals underscores its importance as a target for herbicides and drugs. A thorough understanding of the enzymology, regulation, and metabolic flux of the shikimate pathway is critical for researchers in plant science, biochemistry, and drug development. The data and protocols presented in this guide provide a comprehensive resource for the study of this vital metabolic route. Further research into the intricate regulatory mechanisms and the engineering of this pathway holds significant promise for improving crop resilience, enhancing the production of valuable phytochemicals, and developing novel therapeutic agents.

References

An In-depth Technical Guide to the Key Enzymes of the Shikimate Pathway and Their Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a seven-step metabolic route absent in mammals but essential for bacteria, archaea, fungi, algae, and plants, represents a treasure trove of targets for the development of novel antimicrobial agents, herbicides, and drugs. This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other vital aromatic compounds. This technical guide provides a deep dive into the core of this pathway: its key enzymes. We will explore their intricate mechanisms, quantitative kinetic profiles, and the experimental protocols used to study them, offering a comprehensive resource for professionals in life sciences and drug discovery.

Overview of the Shikimate Pathway

The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminates in the formation of chorismate, the common precursor for aromatic amino acid biosynthesis. The seven key enzymes orchestrating this transformation are:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase)

  • 3-dehydroquinate synthase (DHQ synthase)

  • 3-dehydroquinate dehydratase (DHQ dehydratase)

  • Shikimate dehydrogenase (SDH)

  • Shikimate kinase (SK)

  • 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase)

  • Chorismate synthase (CS)

The overall flow of the shikimate pathway is visualized below.

Shikimate_Pathway_Overview Overall Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ synthase Shikimate Shikimate DHS->Shikimate DHQ dehydratase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Dehydrogenase EPSP EPSP S3P->EPSP Shikimate Kinase Chorismate Chorismate EPSP->Chorismate EPSP synthase AAs Aromatic Amino Acids Chorismate->AAs Chorismate synthase

Caption: A flowchart of the seven enzymatic steps of the shikimate pathway.

3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase)

EC Number: 2.5.1.54

DAHP synthase catalyzes the first committed step of the shikimate pathway, an aldol-type condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This enzyme is a critical control point for the flux of carbon into the pathway.[1][2]

Mechanism

The reaction mechanism involves the nucleophilic attack of the enolate form of PEP on the carbonyl carbon of E4P. The reaction is dependent on a divalent metal ion cofactor, such as Mn²⁺, Fe²⁺, or Co²⁺, which is coordinated by conserved cysteine and histidine residues and is thought to activate a water molecule for the dephosphorylation of the tetrahedral intermediate.[2][3][4] Product release is often the rate-limiting step under physiological conditions.[3] In many bacteria, DAHP synthase is subject to feedback inhibition by the aromatic amino acids, providing a key regulatory mechanism.[4]

DAHPS_Mechanism DAHP Synthase Reaction cluster_reactants Reactants cluster_products Products PEP Phosphoenolpyruvate DAHPS DAHP synthase (Me²⁺ cofactor) PEP->DAHPS E4P Erythrose 4-Phosphate E4P->DAHPS DAHP DAHP Pi Inorganic Phosphate DAHPS->DAHP DAHPS->Pi

Caption: Reaction catalyzed by DAHP synthase.

Quantitative Data
OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)
Escherichia coli (Phe-sensitive)PEP--
E4P--
Aspergillus nidulans (aroFp)PEP280180
E4P250-
Aspergillus nidulans (aroGp)PEP320120
E4P300-

Note: Data can vary significantly based on isoenzyme and experimental conditions.

Experimental Protocol: Discontinuous Colorimetric Assay

This assay quantifies the amount of DAHP produced through a colorimetric reaction following periodate oxidation.

Reagents:

  • Reaction Buffer: 50 mM EPPS-KOH, pH 7.75

  • Substrates: 2 mM PEP, 0.5 mM E4P

  • Cofactor: 0.7 mM MnCl₂

  • Reducing Agent: 1 mM DTT

  • Stopping Reagent: 0.6 M Trichloroacetic acid (TCA)

  • Oxidizing Reagent: 200 mM NaIO₄ in 9 N H₃PO₄

  • Color Reagent: 0.75 M NaAsO₂ in 0.5 M Na₂SO₄ and 0.05 M H₂SO₄

Procedure:

  • Pre-incubate the enzyme with 1 mM DTT for 10 minutes at 35°C.[5]

  • Prepare the reaction mixture containing 50 mM EPPS-KOH (pH 7.75), 0.5 mM E4P, 2 mM PEP, and 0.7 mM MnCl₂.[5]

  • Initiate the reaction by adding the pre-incubated enzyme to the reaction mixture.

  • Incubate at 37°C for an appropriate time (e.g., 20 minutes).[6]

  • Stop the reaction by adding an equal volume of 0.6 M TCA.[6]

  • Centrifuge to pellet any precipitate.

  • To the supernatant, add 5 µL of 200 mM NaIO₄ and incubate at 25°C for 20 minutes.[6]

  • Quench the oxidation by adding 20 µL of the NaAsO₂ solution.[6]

  • Measure the absorbance at a specific wavelength (typically 549 nm) to determine the amount of DAHP produced, by comparing to a standard curve.

3-dehydroquinate synthase (DHQ synthase)

EC Number: 4.2.3.4

DHQ synthase catalyzes the second step in the pathway, a complex intramolecular cyclization of DAHP to form 3-dehydroquinate (DHQ). This reaction involves an oxidation, a phosphate elimination, a reduction, and an intramolecular aldol condensation, all within a single active site.[7][8]

Mechanism

The reaction requires NAD⁺ as a cofactor, which is used to oxidize the C5 hydroxyl of DAHP to a ketone. This is followed by the elimination of the phosphate group at C7. The resulting enolate then attacks the C2 carbonyl. The NAD⁺ is regenerated by the reduction of the C5 ketone.[7] The enzyme also requires a divalent metal ion, typically Co²⁺ or Zn²⁺, for activity.[8]

DHQS_Mechanism DHQ Synthase Reaction Steps DAHP DAHP Oxidation Oxidation (NAD⁺) DAHP->Oxidation Elimination Phosphate Elimination Oxidation->Elimination Reduction Reduction (NADH) Elimination->Reduction Cyclization Aldol Condensation Reduction->Cyclization DHQ 3-Dehydroquinate Cyclization->DHQ

Caption: The multi-step reaction catalyzed by DHQ synthase.

Quantitative Data
OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)
Pyrococcus furiosusDAHP3.73.0
Aspergillus nidulansDAHP1.4-
Neurospora crassaDAHP2.28
NAD⁺3-
Experimental Protocol: Coupled Spectrophotometric Assay

This continuous assay measures DHQ synthase activity by coupling the production of DHQ to its subsequent dehydration by DHQ dehydratase, which results in the formation of 3-dehydroshikimate, a product that absorbs light at 234 nm.[9]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5

  • Substrate: DAHP (concentration range for kinetic analysis)

  • Cofactors: 1 mM CoCl₂, 0.25 mM NAD⁺

  • Coupling Enzyme: 3-dehydroquinate dehydratase (in excess, e.g., 0.2 U)

  • Reducing Agent for Coupling: 0.05 mM NADPH (if a coupled dehydrogenase is used)

Procedure:

  • Prepare the assay mixture containing 50 mM Tris-HCl (pH 8.5), 1 mM CoCl₂, 0.25 mM NAD⁺, and the coupling enzyme(s).[10]

  • Add the DHQ synthase to the mixture.

  • Initiate the reaction by adding the substrate, DAHP.

  • Continuously monitor the increase in absorbance at 234 nm (for 3-dehydroshikimate formation) or the decrease in absorbance at 340 nm (for NADPH consumption if a dehydrogenase is used as the coupling enzyme).[9][10]

  • Calculate the initial reaction velocity from the linear portion of the absorbance change over time.

3-dehydroquinate dehydratase (DHQ dehydratase)

EC Number: 4.2.1.10

DHQ dehydratase catalyzes the dehydration of 3-dehydroquinate to form 3-dehydroshikimate.[11] There are two distinct types of DHQ dehydratases, Type I and Type II, which are evolutionarily unrelated and employ different catalytic mechanisms.[12]

Mechanism
  • Type I DHQ dehydratase: Found in plants and some bacteria, it catalyzes a syn-dehydration via a Schiff base intermediate formed with a conserved lysine residue in the active site.[12]

  • Type II DHQ dehydratase: Found in most bacteria and fungi, it catalyzes an anti-dehydration through an enolate intermediate.[12]

DHQD_Mechanism DHQ Dehydratase Mechanisms cluster_type1 Type I (syn-elimination) cluster_type2 Type II (anti-elimination) DHQ1 3-Dehydroquinate SchiffBase Schiff Base Intermediate DHQ1->SchiffBase DHS1 3-Dehydroshikimate SchiffBase->DHS1 DHQ2 3-Dehydroquinate Enolate Enolate Intermediate DHQ2->Enolate DHS2 3-Dehydroshikimate Enolate->DHS2

Caption: Comparison of Type I and Type II DHQ dehydratase mechanisms.

Quantitative Data
OrganismEnzyme TypeSubstrateK_m_ (µM)k_cat_ (s⁻¹)
Escherichia coliType I3-DehydroquinateLow µM range-
Various BacteriaType II3-Dehydroquinate37.2 - 2226.5-
Experimental Protocol: Direct Spectrophotometric Assay

The activity of DHQ dehydratase can be directly monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated product, 3-dehydroshikimate.[13]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: 3-dehydroquinic acid (potassium salt), with concentrations ranging from 50 to 2000 µM for kinetic analysis.

Procedure:

  • Prepare the reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0) and the desired concentration of the 3-dehydroquinate substrate.[13]

  • Incubate the mixture for one minute at room temperature to allow for temperature equilibration.[13]

  • Initiate the reaction by adding the DHQ dehydratase enzyme (e.g., at a final concentration of 20 nM).[13]

  • Immediately monitor the increase in absorbance at 234 nm using a spectrophotometer.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 3-dehydroshikimate (ε₂₃₄ = 1.2 x 10⁴ M⁻¹ cm⁻¹).[9]

Shikimate Dehydrogenase (SDH)

EC Number: 1.1.1.25

Shikimate dehydrogenase catalyzes the fourth step in the pathway, the reversible NADPH-dependent reduction of 3-dehydroshikimate to shikimate.[14]

Mechanism

The reaction involves the transfer of a hydride ion from NADPH to the C3 carbonyl of 3-dehydroshikimate. A conserved lysine residue in the active site acts as a general acid to protonate the carbonyl oxygen, facilitating the reduction.[15]

SDH_Mechanism Shikimate Dehydrogenase Reaction cluster_reactants Reactants cluster_products Products DHS 3-Dehydroshikimate SDH Shikimate Dehydrogenase DHS->SDH NADPH NADPH NADPH->SDH Shikimate Shikimate NADP NADP⁺ SDH->Shikimate SDH->NADP

Caption: Reversible reaction catalyzed by Shikimate Dehydrogenase.

Quantitative Data
OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)
Mycobacterium tuberculosis3-Dehydroshikimate2950
NADPH11-
Camellia sinensis (CsDQD/SDHa)3-Dehydroshikimate114.71.1
NADPH31.9-
Camellia sinensis (CsDQD/SDHc)3-Dehydroshikimate330.91.2
NADPH100.9-
Experimental Protocol: Continuous Spectrophotometric Assay

The activity of shikimate dehydrogenase can be monitored by following the change in absorbance at 340 nm, which corresponds to the consumption or production of NADPH.[16]

Reagents:

  • Assay Buffer: 100 mM BTP-HCl, pH 7.5

  • Substrates: 1 mM 3-dehydroshikimate (for the forward reaction) or 1 mM shikimate (for the reverse reaction)

  • Cofactors: 1 mM NADPH (for the forward reaction) or 1 mM NADP⁺ (for the reverse reaction)

Procedure:

  • Prepare the reaction mixture in a cuvette containing 100 mM BTP-HCl buffer (pH 7.5), the substrate (3-dehydroshikimate or shikimate), and the cofactor (NADPH or NADP⁺).[17]

  • Incubate the mixture at 30°C for a few minutes to reach thermal equilibrium.[17]

  • Initiate the reaction by adding the shikimate dehydrogenase enzyme.

  • Immediately monitor the decrease (forward reaction) or increase (reverse reaction) in absorbance at 340 nm.[16]

  • Calculate the initial reaction rate from the linear portion of the absorbance change, using the molar extinction coefficient of NADPH (ε₃₄₀ = 6.22 x 10³ M⁻¹ cm⁻¹).

Shikimate Kinase (SK)

EC Number: 2.7.1.71

Shikimate kinase catalyzes the fifth step, the ATP-dependent phosphorylation of the 3-hydroxyl group of shikimate to produce shikimate-3-phosphate (S3P).[18]

Mechanism

The reaction involves the transfer of the γ-phosphate group from ATP to the shikimate substrate. The enzyme undergoes a conformational change upon substrate binding to bring the two substrates into close proximity for catalysis.[18]

SK_Mechanism Shikimate Kinase Reaction cluster_reactants Reactants cluster_products Products Shikimate Shikimate SK Shikimate Kinase Shikimate->SK ATP ATP ATP->SK S3P Shikimate-3-Phosphate ADP ADP SK->S3P SK->ADP

Caption: Phosphorylation of shikimate by shikimate kinase.

Quantitative Data
OrganismSubstrateK_m_ (µM)
Escherichia coli (SK II)Shikimate200
ATP160
Experimental Protocol: Coupled Spectrophotometric Assay

The activity of shikimate kinase is typically measured using a coupled enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored at 340 nm.[19]

Reagents:

  • Assay Buffer: Appropriate buffer (e.g., Tris-HCl) at optimal pH.

  • Substrates: Shikimate and ATP (at varying concentrations for kinetic analysis).

  • Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, shikimate, ATP, PEP, and NADH.

  • Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase.

  • Incubate the mixture to ensure temperature equilibrium.

  • Initiate the reaction by adding the shikimate kinase enzyme.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • The rate of NADH oxidation is directly proportional to the rate of ADP production, and thus to the shikimate kinase activity.

5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase)

EC Number: 2.5.1.19

EPSP synthase catalyzes the sixth step of the pathway, the transfer of an enolpyruvyl group from PEP to the 5-hydroxyl group of S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.[20] This enzyme is the primary target of the broad-spectrum herbicide glyphosate.

Mechanism

The reaction proceeds through a tetrahedral intermediate. A conserved lysine residue acts as a general base to deprotonate the 5-hydroxyl of S3P, which then attacks the C2 of PEP. A conserved glutamate residue protonates the phosphate leaving group.

EPSPS_Workflow EPSP Synthase Assay Workflow Start Start: Prepare Reaction Mixture (S3P, PEP, Buffer, MgCl₂) AddEnzyme Add EPSP Synthase Start->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction (e.g., with acid) Incubate->StopReaction MeasurePi Measure Inorganic Phosphate (Malachite Green Assay) StopReaction->MeasurePi End End: Calculate Activity MeasurePi->End

Caption: A typical workflow for an EPSP synthase activity assay.

Quantitative Data

Kinetic parameters for EPSP synthase can vary widely depending on the organism and the presence of inhibitors like glyphosate.

Experimental Protocol: Malachite Green Phosphate Assay

This is a discontinuous assay that measures the amount of inorganic phosphate released during the EPSP synthase reaction.

Reagents:

  • Assay Buffer: 100 mM MOPS, 1 mM MgCl₂, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF.[21]

  • Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP).

  • Malachite Green Reagent: A solution of malachite green and ammonium molybdate in acid.

  • Stopping/Color Development Reagent: Typically a citrate solution to stop the reaction and stabilize the color.

Procedure:

  • Prepare reaction mixtures in a 96-well plate containing the assay buffer, S3P, and PEP.[21]

  • Initiate the reactions by adding the EPSP synthase enzyme.

  • Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction and develop the color by adding the malachite green reagent.[6][22][23][24]

  • After a short incubation for color development (e.g., 15 minutes), measure the absorbance at approximately 620-660 nm.[6][22][23][24]

  • Quantify the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of inorganic phosphate.[6][22][23][24]

Chorismate Synthase (CS)

EC Number: 4.2.3.5

Chorismate synthase catalyzes the final step of the shikimate pathway, the conversion of EPSP to chorismate.[20]

Mechanism

This unique reaction involves a 1,4-anti-elimination of the phosphate group from C3 and a proton from C6 of EPSP.[2] The reaction requires a reduced flavin mononucleotide (FMNH₂) as a cofactor, although there is no net redox change in the overall reaction. The proposed mechanism involves an initial electron transfer from the reduced flavin to the substrate, which facilitates the cleavage of the C-O bond of the phosphate group.[2]

CS_Mechanism Chorismate Synthase Reaction EPSP EPSP CS Chorismate Synthase (FMNH₂ required) EPSP->CS Chorismate Chorismate CS->Chorismate Pi Inorganic Phosphate CS->Pi

Caption: Conversion of EPSP to chorismate by chorismate synthase.

Quantitative Data

Kinetic data for chorismate synthase is less commonly reported due to the complexity of the assay, which often requires anaerobic conditions and a system to provide reduced FMN.

Experimental Protocol: Direct Spectrophotometric Assay

The activity of chorismate synthase can be monitored directly by measuring the increase in absorbance at 275 nm, which corresponds to the formation of chorismate.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate, 10 mM MgCl₂, pH 7.0.[25]

  • Substrate: 5-enolpyruvylshikimate-3-phosphate (EPSP).

  • Cofactor: Reduced flavin mononucleotide (FMNH₂). This is often generated in situ using a flavin reductase system (for monofunctional CS) or is intrinsically generated (for bifunctional CS) with the addition of NADPH.[2]

Procedure:

  • For monofunctional chorismate synthases, the assay must be performed under anaerobic conditions to prevent the rapid oxidation of FMNH₂.

  • Prepare the reaction mixture in a cuvette containing the assay buffer and EPSP.

  • Add the system for providing reduced FMN (e.g., a separate flavin reductase and NADPH).

  • Initiate the reaction by adding the chorismate synthase enzyme.

  • Monitor the increase in absorbance at 275 nm.

  • Calculate the rate of chorismate formation using its molar extinction coefficient.

Alternatively, a more robust method involves using LC-MS to directly detect the formation of chorismate, which is particularly useful as it is not affected by the reaction components that can interfere with spectrophotometric assays.[26]

This guide provides a foundational understanding of the key enzymes of the shikimate pathway. The provided protocols are templates and may require optimization based on the specific enzyme source and laboratory conditions. The continued study of these enzymes is crucial for the development of new therapeutics and agricultural products that can selectively target this essential metabolic pathway.

References

Navigating Nature's Aromatic Highway: A Technical Guide to the Regulation of Carbon Flux Through the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a metabolic route absent in animals but essential for plants, fungi, and microorganisms, serves as a critical conduit for carbon flow from central metabolism to the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites. The intricate regulation of this pathway is a key determinant of cellular resource allocation and a prime target for the development of herbicides, antimicrobial agents, and for metabolic engineering strategies aimed at producing valuable aromatic compounds. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing carbon flux through the shikimate pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.

Key Regulatory Nodes in the Shikimate Pathway

The flow of carbon into and through the shikimate pathway is meticulously controlled at several key enzymatic steps. The primary points of regulation are the first committed step, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, and the branch point where chorismate is directed towards different aromatic amino acid biosynthetic routes, a step catalyzed by chorismate mutase.

DAHP Synthase: The Gatekeeper of the Pathway

DAHP synthase (DHS) catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), committing carbon to the shikimate pathway.[1] This enzyme is a major site of allosteric feedback regulation in many organisms.

In microorganisms like Escherichia coli, three isoforms of DAHP synthase exist (AroG, AroF, and AroH), each subject to feedback inhibition by one of the three aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan, respectively.[2] This allows for a fine-tuned response to the cellular pools of these essential amino acids. In contrast, the regulation of DAHP synthase in plants is more complex and less reliant on direct feedback inhibition by aromatic amino acids.[3] Instead, regulation in plants appears to be primarily at the level of gene expression and may involve inhibition by other pathway intermediates.[4]

Chorismate Mutase: Directing Traffic at a Key Intersection

Chorismate mutase (CM) is positioned at a crucial branch point, catalyzing the conversion of chorismate to prephenate, the precursor for phenylalanine and tyrosine biosynthesis.[4] This enzyme is also a key site of allosteric regulation. In many bacteria and fungi, chorismate mutase activity is regulated by the downstream products, phenylalanine and tyrosine (inhibition), and tryptophan (activation).[5][6] This reciprocal regulation helps to balance the metabolic flux towards the different aromatic amino acid branches. Plant chorismate mutases also exhibit allosteric regulation, with different isoforms showing varying sensitivities to activation by tryptophan and inhibition by phenylalanine and tyrosine.[7][8]

Arogenate Dehydratase: The Final Step to Phenylalanine

In many plants and some bacteria, the final step in phenylalanine biosynthesis is the conversion of arogenate to phenylalanine, catalyzed by arogenate dehydratase (ADT). This enzyme can also be a point of regulation, with some isoforms being competitively inhibited by phenylalanine and activated by tyrosine.[9] The presence of multiple ADT isoenzymes with different regulatory properties allows for differential control of phenylalanine biosynthesis for various metabolic needs, such as protein synthesis versus the production of phenylpropanoid secondary metabolites.[10]

Quantitative Insights into Enzyme Regulation

The following tables summarize key kinetic parameters for the regulatory enzymes of the shikimate pathway from various organisms, providing a basis for comparative analysis and for modeling metabolic flux.

Table 1: Kinetic Parameters of DAHP Synthase (DHS) Isoforms

OrganismIsoformSubstrateKm (µM)EffectorKi (µM)Vmax (units/mg)Reference
Arabidopsis thalianaAthDHS1PEP9.15 ± 0.27--706 ± 124[4]
E4P9.92 ± 0.31--1550 ± 276[4]
AthDHS2PEP9.81 ± 0.48Tyrosine-360 ± 34[4]
E4P12.9 ± 1.8Tryptophan-1755 ± 400[4]
AthDHS3PEP9.15 ± 0.27--706 ± 124[4]
E4P9.92 ± 0.31--1550 ± 276[4]
Escherichia coliAroG (Phe-sensitive)PEP-Phenylalanine<10-[11]
Bacillus subtilisDAHPSPEP3000---[12]
E4P6000---[12]

Table 2: Kinetic Parameters of Chorismate Mutase (CM)

| Organism | Isoform | Km (µM) | Activator (Ka, µM) | Inhibitor (Ki, µM) | Reference | |---|---|---|---|---| | Saccharomyces cerevisiae | ScCM | - | Tryptophan | Tyrosine |[5] | | Arabidopsis thaliana | AtCM1 | - | Tryptophan | Phenylalanine, Tyrosine |[7] | | | AtCM3 | - | Tryptophan, Cysteine, Histidine | - |[7] | | Mycobacterium tuberculosis | *MtCM | 27.5 nM (protein conc.) | - | - |[13] |

Table 3: Kinetic Parameters of Arogenate Dehydratase (ADT)

OrganismKm for Arogenate (mM)Inhibitor (Ki, µM)Activator (Ka, µM)Reference
Sorghum bicolor0.32Phenylalanine (24)Tyrosine (2.5)[9]

Visualizing the Shikimate Pathway and its Regulation

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Shikimate_Pathway_Regulation cluster_main_pathway Shikimate Pathway cluster_aromatic_amino_acids Aromatic Amino Acid Biosynthesis PEP PEP DAHP DAHP PEP->DAHP DAHP synthase (aroG, aroF, aroH) E4P E4P E4P->DAHP 3-Dehydroquinate 3-Dehydroquinate DAHP->3-Dehydroquinate 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydroquinate->3-Dehydroshikimate Shikimate Shikimate 3-Dehydroshikimate->Shikimate Shikimate-3-P Shikimate-3-P Shikimate->Shikimate-3-P EPSP EPSP Shikimate-3-P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Anthranilate Anthranilate Chorismate->Anthranilate Arogenate Arogenate Prephenate->Arogenate Tryptophan Tryptophan Anthranilate->Tryptophan Phenylalanine Phenylalanine Phenylalanine->Prephenate (-) Phenylalanine->Arogenate (-) Tyrosine Tyrosine Tyrosine->DAHP (-) Tyrosine->Prephenate (-) Tyrosine->Arogenate (+) Tryptophan->DAHP (-) Tryptophan->Prephenate (+) Arogenate->Phenylalanine Arogenate dehydratase Arogenate->Tyrosine

Caption: Overview of the shikimate pathway and its regulation.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Protein_Extraction Protein Extraction or Purification Reaction_Mix Prepare Reaction Mixture (Buffer, Enzyme, Effectors) Protein_Extraction->Reaction_Mix Reagent_Prep Preparation of Buffers, Substrates, and Effectors Reagent_Prep->Reaction_Mix Initiate_Reaction Initiate Reaction by adding Substrate Reaction_Mix->Initiate_Reaction Incubation Incubate at Optimal Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., acid quench) Incubation->Stop_Reaction Spectrophotometry Spectrophotometric Measurement Stop_Reaction->Spectrophotometry LC_MS LC-MS/MS Analysis Stop_Reaction->LC_MS Calc_Activity Calculate Enzyme Activity (e.g., Vmax, Km, Ki) Spectrophotometry->Calc_Activity LC_MS->Calc_Activity

Caption: General workflow for an enzyme activity assay.

Metabolite_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Harvest_Quench Harvest Cells/Tissue & Quench Metabolism Extraction Metabolite Extraction (e.g., solvent extraction) Harvest_Quench->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Injection Inject Sample onto LC Column Supernatant_Collection->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Peak_Integration Peak Integration and Quantification Detection->Peak_Integration Standard_Curve Comparison to Standard Curves Peak_Integration->Standard_Curve Concentration_Calc Calculate Metabolite Concentrations Standard_Curve->Concentration_Calc

References

The Evolutionary Conservation of the Shikimate Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles, Enzymology, and Regulation of a Vital Metabolic Route

Introduction

The shikimate pathway is a seven-step metabolic sequence that bridges the worlds of carbohydrate metabolism and aromatic compound biosynthesis. It is an elegant and essential pathway found in a wide array of life forms, including bacteria, archaea, fungi, algae, protists, and plants.[1] This pathway is responsible for the de novo synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan, which are fundamental building blocks of proteins. Furthermore, the intermediates of this pathway serve as precursors for a vast array of secondary metabolites, including folates, ubiquinones, and pigments.[2] The stark absence of the shikimate pathway in mammals, including humans, elevates its enzymes to prime targets for the development of non-toxic herbicides and novel antimicrobial agents. This guide provides a comprehensive technical overview of the evolutionary conservation of the shikimate pathway, its enzymatic machinery, regulatory mechanisms, and key experimental methodologies for its study, tailored for researchers, scientists, and professionals in drug development.

Evolutionary Conservation and Diversification

The shikimate pathway is a testament to evolutionary conservation, with its core enzymatic reactions being remarkably consistent across different kingdoms of life. However, the genetic organization and protein architecture of the pathway's enzymes exhibit fascinating diversification.

  • Bacteria: In most bacteria, the seven enzymes of the shikimate pathway are encoded by separate, monofunctional genes.[3] This discrete organization allows for a modular and independently regulated system.

  • Plants: Plants also possess distinct genes for most of the pathway's enzymes. A notable exception is the fusion of 3-dehydroquinate dehydratase (DHQase) and shikimate dehydrogenase (SDH) into a bifunctional enzyme.[3]

  • Fungi and Protists: In many fungi and some protists, a remarkable evolutionary event has led to the fusion of five of the shikimate pathway enzymes into a single, large pentafunctional polypeptide known as the AROM complex.[3][4] This complex catalyzes steps two through six of the pathway.

This divergence in enzyme organization reflects different evolutionary strategies for regulating metabolic flux and potentially for substrate channeling.

The Seven Enzymes of the Shikimate Pathway

The shikimate pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), intermediates of glycolysis and the pentose phosphate pathway respectively, into chorismate. This process involves seven distinct enzymatic reactions.

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG, AroF, AroH)
  • Reaction: Catalyzes the condensation of PEP and E4P to form DAHP. This is the first committed step of the shikimate pathway.

  • Conservation: This enzyme is subject to significant allosteric regulation, which differs between organisms. In many bacteria, there are three isoforms, each feedback-inhibited by one of the three aromatic amino acids. In plants, the regulation is more complex and less reliant on direct feedback inhibition by aromatic amino acids.

3-dehydroquinate (DHQ) synthase (AroB)
  • Reaction: Converts DAHP into DHQ, the first carbocyclic intermediate of the pathway.[2] This complex reaction requires NAD+ as a cofactor for a transient oxidation-reduction sequence.

  • Conservation: The enzyme is a metalloenzyme, typically requiring zinc for activity in the fungal AROM complex.[5][6]

3-dehydroquinate dehydratase (DHQase) (AroD)
  • Reaction: Catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS).

  • Conservation: Two distinct types of DHQases exist (Type I and Type II), which differ in their catalytic mechanism.[7]

Shikimate dehydrogenase (SDH) (AroE)
  • Reaction: Reduces DHS to shikimate in an NADPH-dependent reaction.

  • Conservation: As mentioned, in plants, this enzyme is fused with DHQase.

Shikimate kinase (SK) (AroK, AroL)
  • Reaction: Phosphorylates shikimate at the 3-hydroxyl group using ATP to produce shikimate-3-phosphate (S3P).

  • Conservation: The activity of this enzyme is crucial for the subsequent reaction with PEP.

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (AroA)
  • Reaction: Catalyzes the transfer of an enolpyruvyl group from PEP to S3P, forming EPSP.[8][9]

  • Conservation: This enzyme is the well-known target of the broad-spectrum herbicide glyphosate.[1]

Chorismate synthase (CS) (AroC)
  • Reaction: The final step of the pathway, where EPSP is converted to chorismate through the elimination of a phosphate group.[2]

  • Conservation: This reaction requires a reduced flavin mononucleotide (FMNH2) as a cofactor, although there is no net redox change in the overall reaction.[2]

Quantitative Data on Shikimate Pathway Enzymes

The kinetic parameters of the shikimate pathway enzymes vary across different species, reflecting adaptations to different metabolic needs and regulatory strategies. The following tables summarize available quantitative data for each enzyme.

Table 1: Kinetic Parameters of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase

OrganismIsoformSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliAroG (Phe-sensitive)PEP4.533
E4P1.2
Saccharomyces cerevisiaeAro3p (Tyr-sensitive)PEP11012.5
E4P250
Arabidopsis thalianaDHS1PEP2815.6
E4P45

Table 2: Kinetic Parameters of 3-dehydroquinate (DHQ) synthase

OrganismSubstrateKm (µM)kcat (s-1)Reference
Neurospora crassa (AROM complex)DAHP1.419[5][6]
Pyrococcus furiosusDAHP3.73.0[10]
Anabaena variabilisDAHP1.8-[11]

Table 3: Kinetic Parameters of 3-dehydroquinate dehydratase (DHQase)

OrganismTypeSubstrateKm (µM)kcat (s-1)Reference
Corynebacterium glutamicumCatabolic (QsuB)3-dehydroquinate~960~61[10]
Neurospora crassaCatabolic (Qa-4)3-dehydroquinate~600~220[10]
Bacillus thuringiensisBiosynthetic (AsbF)3-dehydroquinate~40~1[10]
Camellia sinensisCsDQD/SDHa3-dehydroshikimate50.80.28[12]

Table 4: Kinetic Parameters of Shikimate Dehydrogenase (SDH)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coli3-dehydroshikimate30330
Pisum sativum3-dehydroshikimate48-
Camellia sinensis3-dehydroshikimate50.80.28[12]

Table 5: Kinetic Parameters of Shikimate Kinase (SK)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coli (AroK)Shikimate200270
Erwinia chrysanthemiShikimate16130
Mycobacterium tuberculosisShikimate401.5

Table 6: Kinetic Parameters of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase

OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliS3P1.533
PEP12
Zea mays (Maize)S3P13.2-[13]
PEP30[13]
Streptomyces sveciusPEP11.328.3[14]

Table 7: Kinetic Parameters of Chorismate Synthase (CS)

OrganismSubstrateKm (µM)kcat (s-1)Reference
Neurospora crassaEPSP2.535
Bacillus subtilisEPSP3.050
Pisum sativumEPSP2.0-

Signaling Pathways and Regulation

The flux through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids and other derived metabolites. The regulatory strategies differ significantly between prokaryotes and eukaryotes.

Feedback Inhibition in Bacteria

In many bacteria, the primary control point is the first enzyme, DAHP synthase. Different isoforms of this enzyme are allosterically inhibited by the final products of the pathway: L-phenylalanine, L-tyrosine, and L-tryptophan. This feedback inhibition provides a rapid and efficient mechanism to downregulate the pathway when the end products are abundant.

Feedback_Inhibition_Bacteria PEP PEP DAHP_Synthase DAHP Synthase PEP->DAHP_Synthase E4P E4P E4P->DAHP_Synthase DAHP DAHP DAHP_Synthase->DAHP Shikimate_Pathway Shikimate Pathway (6 steps) DAHP->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phe L-Phenylalanine Chorismate->Phe Tyr L-Tyrosine Chorismate->Tyr Trp L-Tryptophan Chorismate->Trp Phe->DAHP_Synthase Tyr->DAHP_Synthase Trp->DAHP_Synthase

Feedback inhibition of DAHP synthase in bacteria.
Regulation in Plants

In plants, the regulation of the shikimate pathway is more intricate and appears to be primarily controlled at the level of gene expression rather than through direct feedback inhibition of the initial enzyme by aromatic amino acids. Different isoforms of the pathway's enzymes are expressed in different tissues and at different developmental stages, and their expression is influenced by various environmental cues.

The Fungal AROM Complex

The pentafunctional AROM complex in fungi presents a unique regulatory paradigm. While the close proximity of active sites was initially thought to facilitate substrate channeling, recent studies suggest that the domains function with a degree of independence.[4] The complex is thought to be regulated by a combination of substrate availability and potential allosteric interactions that are still being elucidated. The compact yet flexible architecture may allow for complex allosteric control mechanisms.[15][16]

AROM_Complex cluster_AROM AROM Complex (Dimer) DHQS DHQ Synthase DHQ DHQ DHQS->DHQ DHQase DHQ Dehydratase DHS DHS DHQase->DHS SDH Shikimate Dehydrogenase Shikimate Shikimate SDH->Shikimate SK Shikimate Kinase S3P S3P SK->S3P EPSPS EPSP Synthase EPSP EPSP EPSPS->EPSP DAHP DAHP DAHP->DHQS DHQ->DHQase DHS->SDH Shikimate->SK S3P->EPSPS Chorismate Chorismate EPSP->Chorismate

The pentafunctional AROM complex in fungi.

Experimental Protocols

Studying the shikimate pathway involves a variety of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Expression and Purification of a Recombinant Shikimate Pathway Enzyme (Example: 3-Dehydroquinate Dehydratase)

This protocol describes the expression and purification of a His-tagged recombinant 3-dehydroquinate dehydratase (DHQase) from Corynebacterium glutamicum in E. coli.[17]

  • Gene Cloning:

    • The gene encoding DHQase is amplified by PCR from C. glutamicum genomic DNA.

    • The PCR product is cloned into a pET series expression vector (e.g., pET30a) containing a C-terminal 6x-His tag.

    • The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • A single colony of the transformed E. coli is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin 50 µg/mL) and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of LB medium.

    • The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Protein expression is induced by adding IPTG to a final concentration of 0.5 mM.

    • The culture is then incubated for an additional 20 hours at a lower temperature (e.g., 18-20°C) to enhance soluble protein expression.

  • Cell Lysis:

    • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Cells are lysed by sonication on ice.

    • The cell debris is removed by centrifugation (e.g., 13,000 x g for 30 minutes at 4°C).

  • Protein Purification:

    • The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.

    • The column is washed with several column volumes of wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.

    • The recombinant protein is eluted with elution buffer (lysis buffer containing 250-300 mM imidazole).

    • For higher purity, the eluted fractions can be further purified by ion-exchange and/or size-exclusion chromatography.[17]

    • The purity of the protein is assessed by SDS-PAGE.

Enzyme Assay (Example: 3-Dehydroquinate Dehydratase)

This spectrophotometric assay measures the activity of DHQase by monitoring the formation of 3-dehydroshikimate, which has a characteristic absorbance at 234 nm.

  • Reaction Mixture:

    • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0).

    • Add the substrate, 3-dehydroquinic acid, to a final concentration ranging from 50 to 2000 µM.[18]

  • Enzyme Reaction:

    • Incubate the reaction mixture at room temperature for 1 minute to allow for temperature equilibration.

    • Initiate the reaction by adding a known concentration of the purified DHQase enzyme (e.g., 20 nM).[18]

  • Data Acquisition:

    • Immediately monitor the increase in absorbance at 234 nm using a spectrophotometer. The molar extinction coefficient for 3-dehydroshikimate at 234 nm is approximately 1.2 x 104 M-1 cm-1.

    • Record the initial rate of the reaction (the linear portion of the absorbance vs. time curve).

  • Calculation of Kinetic Parameters:

    • By measuring the initial rates at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined using non-linear regression analysis. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

X-ray Crystallography of a Shikimate Pathway Enzyme (Example: Chorismate Synthase)

This protocol provides a general framework for the crystallization of a shikimate pathway enzyme, using chorismate synthase from Mycobacterium tuberculosis as an example.[13]

  • Protein Preparation:

    • The protein must be purified to a high degree of homogeneity (>95%), as determined by SDS-PAGE and other analytical techniques.

    • The purified protein is concentrated to a suitable concentration for crystallization, typically 5-20 mg/mL.

  • Crystallization Screening:

    • A sparse-matrix screening approach is used to identify initial crystallization conditions. This involves setting up crystallization trials with a wide range of precipitants, buffers, and additives.

    • The sitting-drop or hanging-drop vapor diffusion method is commonly used. A small drop containing a mixture of the protein solution and the reservoir solution is equilibrated against a larger volume of the reservoir solution.

  • Optimization of Crystallization Conditions:

    • Once initial crystals are obtained, the conditions are optimized to produce larger, single crystals suitable for X-ray diffraction. This involves systematically varying the concentrations of the precipitant, protein, and additives, as well as the pH and temperature.

    • For M. tuberculosis chorismate synthase, crystals were grown using polyethylene glycol as a precipitant.[13]

  • X-ray Diffraction Data Collection:

    • A single crystal is mounted and cryo-cooled in liquid nitrogen to prevent radiation damage.

    • The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.

    • The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the unit cell parameters and space group.

    • The phases of the diffraction data are determined using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., using heavy-atom derivatives).

    • An initial model of the protein structure is built into the electron density map and then refined to improve its agreement with the experimental data.

Experimental and Logical Workflows

High-Throughput Screening (HTS) for Shikimate Pathway Inhibitors

The absence of the shikimate pathway in humans makes its enzymes attractive targets for the development of new antibiotics and herbicides. HTS is a powerful method for identifying novel inhibitors.

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_lead_opt Lead Optimization Compound_Library Compound Library Primary_Assay Primary Enzyme Assay (e.g., 384-well format) Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50 determination) Hit_Identification->Dose_Response Counter_Screen Counter-Screening (to eliminate false positives) Dose_Response->Counter_Screen Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., competitive, non-competitive) Counter_Screen->Mechanism_of_Inhibition SAR Structure-Activity Relationship (SAR) Studies Mechanism_of_Inhibition->SAR In_Vivo_Testing In Vivo Efficacy and Toxicity Testing SAR->In_Vivo_Testing

A typical workflow for HTS of shikimate pathway inhibitors.

Conclusion

The shikimate pathway represents a fascinating case study in evolutionary biology, showcasing both deep conservation of core catalytic mechanisms and remarkable diversification in enzyme architecture and regulation. Its essential role in a wide range of organisms, coupled with its absence in mammals, continues to make it a focal point for the development of targeted therapies and agricultural solutions. A thorough understanding of the pathway's enzymology, kinetics, and regulation, as outlined in this guide, is paramount for researchers and drug development professionals seeking to exploit this vital metabolic route. The detailed experimental protocols provided herein offer a practical starting point for further investigation into this captivating and important area of biochemistry.

References

An In-depth Technical Guide to the Shikimate Pathway: Intermediates and Their Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway is a crucial and highly conserved metabolic route in bacteria, archaea, fungi, algae, and plants, responsible for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a myriad of other essential aromatic compounds.[1][2] Its absence in mammals makes it an attractive and well-validated target for the development of herbicides and antimicrobial agents.[1][2] This guide provides a detailed technical overview of the core shikimate pathway, its intermediates, their diverse biological functions, and relevant experimental methodologies for its study.

The Core Shikimate Pathway: A Seven-Step Enzymatic Cascade

The canonical shikimate pathway consists of seven enzymatic reactions that convert the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the last common precursor for the three aromatic amino acids.[3][4]

Step 1: 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase

The pathway initiates with the condensation of PEP and E4P, a reaction catalyzed by DAHP synthase (DHS), to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3][5] This is the first committed step and a key regulatory point, often subject to feedback inhibition by the final aromatic amino acid products.[3][4]

Step 2: 3-Dehydroquinate (DHQ) Synthase

DAHP is then converted to 3-dehydroquinate (DHQ) by DHQ synthase (DHQS) through a complex intramolecular cyclization reaction that involves an oxidation, β-elimination of inorganic phosphate, reduction, and an intramolecular aldol condensation.[6][7]

Step 3: 3-Dehydroquinate (DHQ) Dehydratase

The third step involves the dehydration of DHQ to form 3-dehydroshikimate (DHS), a reaction catalyzed by 3-dehydroquinate dehydratase (DHQD).[8][9]

Step 4: Shikimate Dehydrogenase

Shikimate dehydrogenase (SDH) then catalyzes the NADPH-dependent reduction of DHS to produce shikimate, the namesake of the pathway.[10]

Step 5: Shikimate Kinase

Shikimate is subsequently phosphorylated by shikimate kinase (SK) in an ATP-dependent reaction to yield shikimate-3-phosphate (S3P).[11][12]

Step 6: 5-Enolpyruvylshikimate-3-phosphate (EPSP) Synthase

EPSP synthase (EPSPS) catalyzes the transfer of an enolpyruvyl group from a second molecule of PEP to S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP).[2] This enzyme is the target of the broad-spectrum herbicide glyphosate.[2]

Step 7: Chorismate Synthase

The final step of the core pathway is the conversion of EPSP to chorismate, catalyzed by chorismate synthase (CS).[13] This reaction involves the 1,4-trans-elimination of the phosphate group and a proton.[13]

Below is a graphical representation of the shikimate pathway.

G PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Synthase Shikimate Shikimate DHS->Shikimate DHQ Dehydratase S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate Dehydrogenase EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP Shikimate Kinase Chorismate Chorismate EPSP->Chorismate EPSP Synthase Aromatic_Amino_Acids Aromatic Amino Acids & Other Aromatic Compounds Chorismate->Aromatic_Amino_Acids Chorismate Synthase

Figure 1. The seven-step core shikimate pathway.

Biological Roles of Shikimate Pathway Intermediates

Beyond their role as precursors in the linear pathway to aromatic amino acids, the intermediates of the shikimate pathway serve as branch points for the biosynthesis of a wide array of other essential molecules and can also be involved in cellular signaling.

  • 3-Dehydroquinate (DHQ): DHQ can be a precursor for the biosynthesis of quinate, which is a component of some secondary metabolites in plants.[4]

  • 3-Dehydroshikimate (DHS): DHS is a direct precursor to gallic acid, a key component of hydrolyzable tannins in plants.[3] It can also be a branch point for the synthesis of protocatechuic acid.

  • Shikimate: Shikimate itself can accumulate under certain conditions and has been implicated in signaling processes that regulate the expression of genes within the shikimate pathway.[14]

  • Chorismate: As the final product of the core pathway, chorismate is a major branch point. It is the precursor for the biosynthesis of tryptophan via the anthranilate synthase branch and for phenylalanine and tyrosine via the prephenate branch.[1][15] Chorismate is also a precursor for the biosynthesis of folate (vitamin B9), ubiquinone, and menaquinone (vitamin K2).[4][15] In plants, chorismate is a precursor to the defense signaling molecule salicylic acid.[16]

  • Prephenate and Arogenate: Prephenate, formed from chorismate, is a key intermediate in the biosynthesis of phenylalanine and tyrosine.[15] In many organisms, prephenate is converted to arogenate, which then serves as the direct precursor to these amino acids.[15][17] Arogenate has also been shown to act as a chemoattractant for certain bacteria and can be utilized as a carbon and nitrogen source.[18] There is emerging evidence that arogenate may play a role in plant development and signaling.[18][19]

The following diagram illustrates the branching points from the core shikimate pathway.

G cluster_core Core Shikimate Pathway DAHP DAHP DHQ DHQ DAHP->DHQ DHS DHS DHQ->DHS Quinate Quinate DHQ->Quinate Shikimate Shikimate DHS->Shikimate Gallic_Acid Gallic Acid DHS->Gallic_Acid Protocatechuic_Acid Protocatechuic Acid DHS->Protocatechuic_Acid Chorismate Chorismate Shikimate->Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Prephenate Prephenate Chorismate->Prephenate Folate Folate Chorismate->Folate Ubiquinone Ubiquinone Chorismate->Ubiquinone Salicylic_Acid Salicylic Acid Chorismate->Salicylic_Acid Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine

Figure 2. Branching pathways from shikimate intermediates.

Quantitative Data of Shikimate Pathway Enzymes

The kinetic parameters of the enzymes in the shikimate pathway have been characterized in a variety of organisms. This data is crucial for understanding the flux through the pathway and for the design of inhibitors.

EnzymeOrganismSubstrate(s)K_m (µM)k_cat (s⁻¹)Inhibitor(s)K_i (µM)
DAHP Synthase Aspergillus nidulansPEP2518Tyrosine11
E4P22Phenylalanine35
DHQ Synthase Pyrococcus furiosusDAHP3.73.0--
DHQ Dehydratase (Type II) Corynebacterium glutamicum3-Dehydroquinate348.2150.19--
Shikimate Dehydrogenase Staphylococcus aureusShikimate250---
NADP⁺43.4
Shikimate Kinase Sorghum bicolorShikimate200-ADP-
ATP110
EPSP Synthase Escherichia coliS3P1.6134Glyphosate0.08
PEP1.2
Chorismate Synthase Escherichia coliEPSP2.550--

Note: Kinetic parameters can vary significantly depending on the organism, isoenzyme, and assay conditions. The values presented here are representative examples.

Experimental Protocols

Detailed methodologies for assaying the activity of the seven core enzymes of the shikimate pathway are essential for research and drug discovery.

DAHP Synthase Activity Assay

The activity of DAHP synthase can be determined by a discontinuous colorimetric assay.[20]

  • Reaction Mixture: Prepare a reaction mixture containing phosphoenolpyruvate (PEP) and the enzyme in a suitable buffer (e.g., 100 mM BTP, pH 7.5).[20]

  • Initiation: Pre-incubate the mixture at 37°C and initiate the reaction by adding erythrose 4-phosphate (E4P).[20]

  • Termination: After a defined time, stop the reaction by adding trichloroacetic acid.

  • Quantification: The amount of DAHP produced is quantified by a periodate/thiobarbituric acid method, which forms a colored product that can be measured spectrophotometrically at 549 nm.

3-Dehydroquinate Synthase Activity Assay

A coupled enzyme continuous spectrophotometric assay is commonly used to measure DHQS activity.[6]

  • Coupled Enzyme: The assay relies on the conversion of the product, 3-dehydroquinate (DHQ), to 3-dehydroshikimate (DHS) by an excess of 3-dehydroquinase.

  • Reaction Mixture: The reaction mixture contains DAHP, NAD⁺, a divalent metal ion cofactor (e.g., Co²⁺), DHQ synthase, and an excess of 3-dehydroquinase in a suitable buffer.

  • Detection: The formation of DHS is monitored by the increase in absorbance at 234 nm (ε = 1.2 × 10⁴ M⁻¹ cm⁻¹).[3]

3-Dehydroquinate Dehydratase Activity Assay

The activity of 3-dehydroquinate dehydratase can be measured directly by monitoring the formation of the product, 3-dehydroshikimate.[21]

  • Reaction Mixture: The reaction mixture consists of 3-dehydroquinic acid in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[21]

  • Initiation: The reaction is initiated by the addition of the enzyme.

  • Detection: The increase in absorbance at 234 nm due to the formation of the conjugated enone system in 3-dehydroshikimate is monitored spectrophotometrically.[21]

Shikimate Dehydrogenase Activity Assay

Shikimate dehydrogenase activity is typically measured by monitoring the change in NADPH concentration.[22]

  • Reaction Mixture: The assay mixture contains shikimate and NADP⁺ in a suitable buffer.

  • Initiation: The reaction is started by the addition of the enzyme.

  • Detection: The reduction of NADP⁺ to NADPH is followed by the increase in absorbance at 340 nm.[22] Alternatively, the reverse reaction can be monitored by the decrease in absorbance at 340 nm.[22]

Shikimate Kinase Activity Assay

A coupled enzyme assay is commonly used to determine shikimate kinase activity.[23]

  • Coupled Enzymes: The production of ADP is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

  • Reaction Mixture: The reaction mixture contains shikimate, ATP, MgCl₂, KCl, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.6).[23]

  • Initiation: The reaction is initiated by the addition of shikimate kinase.

  • Detection: The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.[23]

EPSP Synthase Activity Assay

The activity of EPSP synthase is often determined by measuring the rate of inorganic phosphate (Pi) release.

  • Reaction Mixture: The reaction mixture contains shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) in a suitable buffer.

  • Initiation: The reaction is initiated by the addition of the enzyme.

  • Termination: The reaction is stopped at various time points.

  • Quantification: The amount of Pi released is quantified using a colorimetric method, such as the malachite green assay.

Chorismate Synthase Activity Assay

Chorismate synthase activity can be determined by a high-resolution mass spectrometry (HR-MS) based method.[22][24]

  • Reaction Mixture: A coupled enzyme reaction can be used, where EPSP synthase generates the substrate for chorismate synthase in situ. The mixture contains S3P, PEP, a reduced flavin cofactor (FMNH₂), EPSP synthase, and chorismate synthase.[24]

  • Detection: The formation of chorismate is detected and quantified by liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS).[24]

The following diagram outlines a general experimental workflow for enzyme activity assays.

G Start Prepare Reaction Mixture (Buffer, Substrate(s), Cofactor(s)) PreIncubate Pre-incubate at Optimal Temperature Start->PreIncubate Initiate Initiate Reaction (Add Enzyme) PreIncubate->Initiate Monitor Monitor Reaction Progress (e.g., Spectrophotometry, LC-MS) Initiate->Monitor Analyze Analyze Data (Calculate Initial Velocity, Kinetic Parameters) Monitor->Analyze

Figure 3. General workflow for an enzyme activity assay.

Conclusion

The shikimate pathway is a central metabolic route that not only provides the essential building blocks for aromatic amino acids but also serves as a gateway to a vast array of other biologically important molecules. The intermediates of this pathway play diverse roles, from being precursors for secondary metabolites to potentially acting as signaling molecules. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms of the shikimate pathway is crucial for researchers in various fields, particularly for the development of novel antimicrobial agents and herbicides that target this essential pathway. The experimental protocols and quantitative data provided in this guide offer a valuable resource for scientists working to further unravel the complexities of this fascinating and vital metabolic network.

References

Understanding the Aminoshikimate Pathway: A Technical Guide to its Core Variation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminoshikimate pathway represents a significant variation of the canonical shikimate pathway, distinguished by the early-stage incorporation of a nitrogen atom. This pathway is pivotal in the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, a crucial precursor for a diverse range of clinically important polyketide natural products, including the ansamycin and mitomycin classes of antibiotics. Furthermore, an intermediate of this pathway, aminoshikimic acid, has emerged as a valuable chiral building block for the synthesis of antiviral drugs such as oseltamivir. This technical guide provides an in-depth exploration of the aminoshikimate pathway, detailing its enzymatic steps, key intermediates, and the genetic machinery that governs it, primarily referencing the well-characterized system in Amycolatopsis mediterranei. We present quantitative data from metabolic engineering efforts, detailed experimental protocols for pathway analysis, and visualizations to elucidate the complex biochemical transformations and experimental workflows.

Introduction: A Divergence from the Canonical Shikimate Pathway

The shikimate pathway is a central metabolic route in bacteria, fungi, and plants, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) from central carbon metabolism intermediates.[1][2] The aminoshikimate pathway is a fascinating offshoot of this primary metabolic route, first identified in the rifamycin B producer, Amycolatopsis mediterranei.[3] Unlike the canonical pathway, which leads to chorismate, the aminoshikimate pathway channels metabolic flux towards the production of nitrogen-containing aromatic compounds.[1]

The defining feature of this variation is the synthesis of 4-amino-3,4-dideoxy-d-arabino-heptulosonic acid 7-phosphate (aminoDAHP) as the first committed step, contrasting with the formation of 3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP) in the standard pathway. This initial amination event sets the stage for a series of parallel, yet distinct, enzymatic reactions that culminate in the synthesis of AHBA and aminoshikimic acid (ASA).[4][5] The products of this pathway are of significant interest to the pharmaceutical industry, serving as precursors for potent antibacterial, anticancer, and antiviral agents.[4][6]

The Core Aminoshikimate Pathway: Enzymology and Intermediates

The biosynthesis of AHBA is a multi-stage process involving a dedicated set of enzymes, often encoded within a single biosynthetic gene cluster, such as the rif cluster in A. mediterranei.[4] The pathway can be conceptually divided into two main parts: the formation of the amino-group donor, imino-D-erythrose 4-phosphate (iminoE4P), and its subsequent condensation and transformation to AHBA.

Stage 1: Synthesis of the IminoE4P Precursor

The nitrogen atom is introduced into the pathway via the synthesis of kanosamine.[3][4] In A. mediterranei, this process begins with UDP-glucose and is catalyzed by enzymes encoded in the rif gene cluster.[4]

  • Oxidation & Transamination: The enzyme RifL, an NAD(P)+ dependent oxidoreductase, and RifK (which also functions as the AHBA synthase) act on UDP-glucose. RifK, in a complex with RifL, catalyzes a transamination reaction using glutamate as the amino donor, producing 3-amino-3-deoxy-UDP-glucose.[4]

  • Phosphatase Activity: The RifM enzyme, a phosphatase, releases kanosamine from its UDP derivative.[7]

  • Kinase Activity: The RifN protein, a specific kinase, then phosphorylates kanosamine to generate kanosamine-6-phosphate.[8][9]

  • Fragmentation: Kanosamine-6-phosphate is subsequently fragmented to yield iminoE4P, the key nitrogen-containing precursor.[4]

Stage 2: From AminoDAHP to AHBA and Aminoshikimic Acid

The iminoE4P molecule condenses with phosphoenolpyruvate (PEP), mirroring the first step of the canonical shikimate pathway, to initiate the core aminoshikimate sequence.

  • AminoDAHP Synthesis: The aminoDAHP synthase (RifH) catalyzes the condensation of iminoE4P and PEP to form aminoDAHP.[10][4]

  • Cyclization: The aminoDAHP is then cyclized by aminoDHQ synthase (RifG) to produce 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).[10][11]

  • Dehydration: AminoDHQ is dehydrated by aminoDHQ dehydratase (RifJ) to yield 5-amino-5-deoxy-3-dehydroshikimic acid (aminoDHS).[10][11]

  • Aromatization to AHBA: The final step in AHBA synthesis is the aromatization of aminoDHS, a reaction catalyzed by the bifunctional AHBA synthase (RifK). This reaction has no direct analog in the primary shikimate pathway.[4]

  • Reduction to Aminoshikimic Acid (ASA): Alternatively, the intermediate aminoDHS can be reduced by aminoshikimate dehydrogenase (RifI) to form aminoshikimic acid (ASA).[4][7]

The following diagram illustrates the key enzymatic steps in the aminoshikimate pathway leading to AHBA and ASA.

Fig. 1: The Aminoshikimate Pathway in A. mediterranei

Quantitative Analysis of Pathway Intermediates

Metabolic engineering efforts have focused on heterologously expressing the aminoshikimate pathway in tractable hosts like Escherichia coli to overproduce valuable intermediates. These studies provide quantitative data on the efficiency of the engineered pathways.

ProductHost OrganismKey Genes ExpressedTiter (g/L)Molar Yield (mol/mol glucose)Reference(s)
Aminoshikimic Acid (ASA) E. coli SP1.1kanA, kanB, aroB, aroD, aroE1.1Not Reported[4]
Kanosamine E. coli PSNI.39ntdABC (from B. subtilis)12.70.06[4]
Kanosamine E. coli (glycolysis blocked)ntdABC (from B. subtilis)18.0Not Reported[4]
AHBA & Intermediates E. coli BAP1rifG,H,J,K,L,M,N (hybrid cluster)Not QuantifiedNot Reported[12]

Note: Data is compiled from various studies and fermentation conditions may differ.

Experimental Protocols

The characterization of the aminoshikimate pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Production in E. coli

This protocol describes a general workflow for expressing aminoshikimate pathway genes in E. coli to produce a target metabolite, such as aminoshikimic acid (ASA).

Fig. 2: Workflow for Heterologous Production and Analysis

Protocol Details:

  • Gene Cloning: Genes from the rif cluster (rifH, rifG, rifJ, rifI) are amplified via PCR from A. mediterranei genomic DNA.

  • Vector Assembly: The amplified genes are cloned into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7). Multiple genes may be assembled into a synthetic operon.

  • Host Transformation: The resulting plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). To enhance precursor supply, host strains may be engineered (e.g., by overexpressing transketolase, tktA).[4]

  • Culture and Induction: Transformed cells are grown in a defined medium (e.g., M9 minimal medium) supplemented with glucose at 37°C. At a specific optical density (OD600 ≈ 0.6-0.8), protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG). The temperature is typically lowered to 18-25°C to improve protein solubility.

  • Sample Preparation: After a production phase (24-72 hours), the culture broth is centrifuged. The supernatant is collected for analysis of extracellular metabolites.

  • Metabolite Quantification: The concentration of ASA in the supernatant is determined using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., reverse-phase C18) and detection method (e.g., UV-Vis or mass spectrometry). A standard curve with pure ASA is used for accurate quantification.

In Vitro Enzyme Assay: AHBA Synthase (RifK)

This protocol outlines a method to measure the activity of the AHBA synthase enzyme, which converts aminoDHS to AHBA.

  • Enzyme Preparation: The rifK gene is cloned and expressed in E. coli, and the His-tagged RifK protein is purified using nickel-affinity chromatography.

  • Substrate Synthesis: The substrate, aminoDHS, is typically generated enzymatically in situ from an earlier, more stable precursor, as it is not commercially available.

  • Reaction Mixture: The assay is performed in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing:

    • Purified RifK enzyme (e.g., 1-5 µM)

    • Substrate (aminoDHS, e.g., 10-500 µM)

  • Reaction Conditions: The reaction is initiated by adding the enzyme and incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 10-30 minutes).

  • Analysis: The reaction is quenched (e.g., by adding acid or organic solvent). The formation of the product, AHBA, is monitored and quantified by HPLC, detecting the aromatic product by its characteristic UV absorbance (approx. 310 nm).

  • Kinetic Parameter Calculation: By varying the substrate concentration and measuring the initial reaction rates, kinetic parameters such as KM and Vmax can be determined using software tools like ICEKAT.[13]

Pathway Relationships and Metabolic Engineering Targets

The aminoshikimate pathway branches off from central metabolism, competing for the same precursors (PEP and E4P) as the canonical shikimate pathway. This relationship presents key targets for metabolic engineering aimed at maximizing flux towards the desired nitrogenated compounds.

Fig. 3: Branch Point from Central Metabolism

Key Engineering Strategies:

  • Increase Precursor Supply: Overexpression of genes like transketolase (tktA) and PEP synthase (ppsA) can increase the intracellular pools of E4P and PEP, respectively, boosting the overall flux into both aromatic pathways.[14][15]

  • Block Competing Pathways: Inactivation of genes that divert precursors away from the pathway of interest. For example, to produce ASA in E. coli, the shikimate kinase genes (aroK, aroL) are often deleted to prevent the conversion of shikimate, thereby accumulating intermediates that can be acted upon by heterologous enzymes.[16]

  • Relieve Feedback Inhibition: The first enzyme of the canonical shikimate pathway, DAHP synthase, is often subject to feedback inhibition by aromatic amino acids. Using feedback-resistant mutants (e.g., aroGfbr) can significantly enhance carbon flow into the pathway.

  • Optimize Heterologous Gene Expression: Codon optimization, promoter strength tuning, and ensuring proper post-translational modification (e.g., phosphopantetheinylation for polyketide synthases) are critical for the efficient functioning of the pathway in a foreign host.[12]

Conclusion

The aminoshikimate pathway is a vital branch of aromatic metabolism, providing the chemical scaffolds for some of nature's most complex and potent bioactive molecules. A thorough understanding of its unique enzymatic logic, particularly the early-stage amination, is crucial for harnessing its potential. Through the integration of molecular biology, analytical chemistry, and metabolic engineering, researchers can now reconstruct and optimize this pathway in microbial cell factories. This not only facilitates the sustainable production of valuable pharmaceuticals like antibiotics and antivirals but also opens the door to generating novel chemical diversity through combinatorial biosynthesis and synthetic biology, paving the way for the discovery of next-generation therapeutics.

References

Methodological & Application

Protocol for Shikimic Acid Extraction from Star Anise: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shikimic acid is a valuable chiral building block for the synthesis of various pharmaceuticals, most notably the antiviral drug oseltamivir (Tamiflu®).[1][2][3][4] Star anise (Illicium verum) is a primary natural source of shikimic acid, with concentrations varying but reported to be as high as 19 ±3 wt% in the dried fruit.[5][6] This application note provides detailed protocols for the extraction and purification of shikimic acid from star anise, tailored for researchers, scientists, and drug development professionals. The protocols described herein cover a range of techniques from traditional Soxhlet extraction to more rapid and novel methods. Quantitative data from various studies are summarized for comparative analysis.

Quantitative Data Summary

The yield of shikimic acid from star anise is highly dependent on the extraction method and the specific parameters employed. The following table summarizes quantitative data from various extraction protocols.

Extraction MethodSolvent/ReagentExtraction TimeYield (w/w %)PurityReference
Soxhlet Extraction95% Ethanol~2 hours2.4 - 7.0%>95% after purification[5]
Soxhlet ExtractionMethanol72 hours6.6 ± 0.1%Post-purification[5][6]
Ultrasonic-Assisted ExtractionNot specifiedMore rapid than SoxhletComparable to SoxhletNot specified[5][7]
Pressurized Hot Water Extraction (PHWE)30% Ethanol/Water~2 minutes per 20g5.5%Sufficiently pure by NMR[1]
Aqueous Hydroxide DissolutionTetrabutylammonium hydroxideNot specified14.0 ± 0.6%Post-purification[5][6]
Ionic Liquid with Microwave Irradiation1-ethyl-3-methylimidazolium acetate10 minutesNot specifiedHigh[5]
Water DistillationWaterNot specified5.6%Good quality[5]

Experimental Protocols

Protocol 1: Classical Soxhlet Extraction

This protocol is a well-established method for the extraction of shikimic acid from star anise.

Materials and Equipment:

  • Ground star anise

  • 95% Ethanol

  • Soxhlet extractor

  • Heating mantle

  • Rotary evaporator

  • Celite

  • Anion exchange column (e.g., Amberlite 400)

  • 25% Aqueous acetic acid

  • Methanol

  • Toluene or Ethyl acetate

  • Activated carbon

  • Filtration apparatus

  • Beakers and flasks

Procedure:

  • Extraction:

    • Place approximately 25 g of ground star anise in a cellulose thimble.

    • Assemble the Soxhlet extractor with a round bottom flask containing 250 mL of 95% ethanol.

    • Heat the flask using a heating mantle to maintain a steady reflux.

    • Continue the extraction for approximately 2 hours.[5]

  • Initial Purification:

    • After extraction, evaporate the ethanol from the brown-colored filtrate under reduced pressure using a rotary evaporator to obtain a viscous brown oil.[5]

    • Dissolve the oil in hot water (approximately 80°C).[5]

    • To remove ethereal oils, add a 37% formalin solution and reflux for about 5 minutes.[5]

    • Cool the suspension to room temperature and filter through a layer of celite to obtain a clear orange solution.[8]

  • Ion Exchange Chromatography:

    • Pass the clear orange filtrate through an anion exchange column (Amberlite 400).

    • Wash the column with water to remove impurities.

    • Elute the shikimic acid from the column using 25% aqueous acetic acid.[5]

  • Final Purification and Crystallization:

    • Evaporate the collected eluate to dryness.

    • Dissolve the residue in methanol and heat with activated carbon powder for decolorization.

    • Filter the hot solution to remove the activated carbon.

    • Concentrate the filtrate and recrystallize the colorless solid from a mixture of methanol and toluene (or ethyl acetate) to obtain pure shikimic acid.[5] The expected yield is between 2.4% and 7.0% w/w.[5]

Protocol 2: Rapid Pressurized Hot Water Extraction (PHWE) using a Household Espresso Machine

This novel method offers a significantly faster extraction time compared to traditional methods.[1][9]

Materials and Equipment:

  • Ground star anise

  • Household espresso machine

  • 30% Ethanol/water solution

  • Silica gel

  • Dichloromethane

  • Ethyl acetate

  • 10% Acetic acid/ethyl acetate solution

  • Beakers and flasks

  • Filtration apparatus

Procedure:

  • Extraction:

    • Pack 20 g of ground star anise into the portafilter of the espresso machine.

    • Extract the sample with 200 mL of a 30% ethanol/water solution. The extraction process takes approximately 2 minutes.[1]

    • Repeat the extraction with a fresh 20 g sample of star anise and combine the extracts.

  • Purification:

    • To the combined extracts, add 20 g of silica gel and evaporate the suspension to dryness.

    • Wash the resulting solid with dichloromethane and then with ethyl acetate to remove impurities.

    • Extract the shikimic acid from the solid using a 10% acetic acid/ethyl acetate solution.

    • Evaporate the solvent from the extract.

    • Wash the residue with dichloromethane and dry to yield shikimic acid as an off-white solid. The reported yield is approximately 5.5% w/w.[1] This method does not require flash or ion-exchange chromatography for purification.[1]

Visualizations

Shikimic Acid Biosynthesis Pathway

The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, plants, and algae for the biosynthesis of aromatic amino acids.[10][11] Shikimic acid is a key intermediate in this pathway.

Shikimate_Pathway cluster_input Precursors PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase SA Shikimate DHS->SA Shikimate dehydrogenase S3P Shikimate-3-phosphate SA->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

Experimental Workflow for Shikimic Acid Extraction

The following diagram illustrates the general workflow for the extraction and purification of shikimic acid from star anise.

Extraction_Workflow Start Star Anise Fruit Grinding Grinding Start->Grinding Extraction Extraction (e.g., Soxhlet, PHWE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Chromatography, Recrystallization) Crude_Extract->Purification Pure_SA Pure Shikimic Acid Purification->Pure_SA Analysis Analysis (e.g., NMR, HPLC, GC-MS) Pure_SA->Analysis

References

Application Note: Quantification of Shikimate in Plant Tissues Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Shikimic acid is a key intermediate in the shikimate pathway, a metabolic route found in plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2][3] This pathway is absent in animals, making it a prime target for herbicides like glyphosate, which inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[1][4] Inhibition of EPSPS leads to the accumulation of shikimate in plant tissues, which can be quantified to assess herbicide efficacy or to study plant metabolism.[5][6] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the accurate and sensitive quantification of shikimate in plant extracts.[5][7][8]

This application note provides a detailed protocol for the quantification of shikimate in plant tissues using HPLC with UV detection.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for accurate quantification. Two common extraction methods are described below.

Method 1: Acid Extraction [5]

  • Weigh approximately 200 mg of fresh or frozen plant tissue and grind it to a fine powder in liquid nitrogen using a mortar and pestle.

  • Add 2 mL of 0.25 N HCl to the powdered tissue.

  • Sonicate the mixture for 30 minutes at 25°C.

  • Centrifuge the extract at 20,000 x g for 15 minutes.

  • Collect the supernatant for HPLC analysis.

Method 2: Microwave-Assisted Extraction (MAE) [9]

  • Place 100 mg of dried and ground plant tissue into a microwave extraction vessel.

  • Add 10 mL of deionized water.

  • Microwave at 80°C for 5 minutes with stirring.

  • Allow the extract to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC Analysis

The following HPLC conditions are recommended for the separation and quantification of shikimate.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: An isocratic mobile phase of 0.01% sulfuric acid in water is effective.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 10 µL.[10]

  • Column Temperature: 30°C.[10]

  • Detection: UV detection at 213 nm.[10]

3. Calibration and Quantification

  • Prepare a stock solution of shikimic acid standard in methanol (e.g., 2 mg/mL).[10]

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.01 to 1.0 mg/mL).[10]

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the shikimic acid standards.

  • Inject the plant extracts and determine the peak area corresponding to shikimate.

  • Calculate the concentration of shikimate in the samples using the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for Shikimate Analysis

ParameterValueReference
Retention Time 5.9 min[10]
Linearity Range 0.01 - 1.0 mg/mL[10]
Correlation Coefficient (R²) >0.999[11]
Limit of Detection (LOD) 0.03 - 0.08 µg/mL[11]
Limit of Quantification (LOQ) 0.08 - 0.26 µg/mL[11]
Recovery 99.37% - 100.11%[10]

Visualizations

Shikimate_Pathway cluster_input Precursors PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase PEP->DAHPS E4P Erythrose 4-Phosphate (E4P) E4P->DAHPS DAHP 3-Deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) DAHPS->DAHP DHQS 3-Dehydroquinate Synthase DAHP->DHQS DHQ 3-Dehydroquinate DHQS->DHQ DHQD 3-Dehydroquinate Dehydratase DHQ->DHQD DHS 3-Dehydroshikimate DHQD->DHS SDH Shikimate Dehydrogenase DHS->SDH Shikimate Shikimate SDH->Shikimate SK Shikimate Kinase Shikimate->SK S3P Shikimate 3-Phosphate SK->S3P EPSPS EPSP Synthase S3P->EPSPS EPSP 5-Enolpyruvylshikimate 3-Phosphate (EPSP) EPSPS->EPSP CS Chorismate Synthase EPSP->CS Chorismate Chorismate CS->Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs

Caption: The Shikimate Pathway in Plants.

HPLC_Workflow PlantTissue Plant Tissue (Fresh/Frozen) Grinding Grinding in Liquid Nitrogen PlantTissue->Grinding Extraction Extraction (e.g., 0.25 N HCl) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration (0.45 µm filter) Supernatant->Filtration HPLC HPLC Analysis (C18 Column) Filtration->HPLC Detection UV Detection (213 nm) HPLC->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Experimental Workflow for Shikimate Quantification.

References

Application Notes and Protocols: Cloning, Expression, and Characterization of Shikimate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Shikimate dehydrogenase (SDH, EC 1.1.1.25) is a critical enzyme in the shikimate pathway, an essential metabolic route in bacteria, plants, fungi, and parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] This pathway is absent in mammals, making its enzymes, including shikimate dehydrogenase, attractive targets for the development of novel antimicrobial agents and herbicides.[1][3] SDH catalyzes the fourth step in the pathway: the NADPH-dependent, reversible reduction of 3-dehydroshikimate to shikimate.[2][4] These notes provide detailed protocols for the cloning, expression, purification, and functional characterization of recombinant shikimate dehydrogenase.

Gene Cloning and Expression Vector Construction

This section outlines the process for amplifying the shikimate dehydrogenase gene (aroE) from a source organism and cloning it into a bacterial expression vector. The pET-28a(+) vector is commonly used as it provides a strong T7 promoter and an N-terminal hexahistidine (6xHis) tag for subsequent protein purification.[5][6]

Experimental Workflow: Gene Cloning

Cloning_Workflow cluster_0 Step 1: Gene Amplification cluster_1 Step 2: Vector & Insert Preparation cluster_2 Step 3: Ligation & Transformation cluster_3 Step 4: Verification GenomicDNA Genomic DNA Extraction PCR PCR Amplification of aroE Gene GenomicDNA->PCR Template AgaroseGel Agarose Gel Electrophoresis PCR->AgaroseGel Purification Gel Purification of PCR Product & Vector AgaroseGel->Purification Ligation T4 DNA Ligase Ligation Purification->Ligation Digestion Restriction Enzyme Digestion Digestion->Purification Transformation Transformation into E. coli DH5α Ligation->Transformation Plating Plate on Selective LB Agar Transformation->Plating ColonyPCR Colony PCR Plating->ColonyPCR PlasmidPrep Plasmid Miniprep Plating->PlasmidPrep Sequencing Sanger Sequencing PlasmidPrep->Sequencing

Caption: Workflow for cloning the aroE gene into an expression vector.

Protocol 1.1: Amplification and Cloning of aroE
  • Template DNA Preparation: Isolate high-quality genomic DNA from the desired source organism (e.g., Escherichia coli, Staphylococcus aureus) using a commercial extraction kit.

  • Primer Design: Design forward and reverse primers for the aroE gene. Incorporate restriction sites (e.g., NdeI and BamHI) into the 5' ends of the primers for directional cloning into the pET-28a(+) vector.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing: 100-200 ng genomic DNA, 1 µM of each primer, 200 µM dNTPs, 1x High-Fidelity PCR buffer, and 1-2 units of a high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation at 98°C, followed by 30-35 cycles of denaturation, annealing (temperature dependent on primers), and extension, with a final extension step.

  • Purification and Digestion:

    • Confirm the size of the PCR product via agarose gel electrophoresis.

    • Purify the PCR product and the pET-28a(+) vector from the gel.

    • Perform a double digestion of both the purified PCR product and the vector with the selected restriction enzymes (e.g., NdeI and BamHI) for 2-3 hours at 37°C.

  • Ligation:

    • Set up a ligation reaction with a 3:1 molar ratio of insert (aroE gene) to vector (pET-28a(+)).

    • Add T4 DNA ligase and buffer, and incubate at 16°C overnight or at room temperature for 2-4 hours.

  • Transformation and Selection:

    • Transform the ligation mixture into chemically competent E. coli DH5α cells via heat shock.

    • Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.

  • Verification:

    • Screen colonies by colony PCR using the gene-specific primers.

    • Inoculate positive colonies in LB broth with kanamycin for overnight culture.

    • Isolate the recombinant plasmid using a miniprep kit.

    • Verify the sequence of the insert by Sanger sequencing.[3]

Recombinant Protein Expression and Purification

Following successful cloning, the recombinant plasmid is transformed into an expression host, typically E. coli BL21(DE3), for protein production. Expression is induced, and the His-tagged protein is purified using Immobilized Metal Affinity Chromatography (IMAC).

Experimental Workflow: Expression and Purification

Expression_Purification_Workflow cluster_0 Step 1: Expression cluster_1 Step 2: Lysis & Clarification cluster_2 Step 3: Purification cluster_3 Step 4: Analysis Transform Transform pET28a-aroE into E. coli BL21(DE3) Culture Grow Culture to OD600 ~0.6-0.8 Transform->Culture Induce Induce with IPTG Culture->Induce Incubate Incubate at Optimal Temp & Time Induce->Incubate Harvest Harvest Cells (Centrifugation) Incubate->Harvest Resuspend Resuspend Pellet in Lysis Buffer Harvest->Resuspend Lyse Lyse Cells (Sonication) Resuspend->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Load Load Clarified Lysate Clarify->Load IMAC IMAC Column (Ni-NTA Resin) IMAC->Load Wash Wash with Wash Buffer Load->Wash Elute Elute with Elution Buffer Wash->Elute SDSPAGE SDS-PAGE Analysis Elute->SDSPAGE Dialysis Buffer Exchange (Dialysis) Elute->Dialysis Store Store at -80°C Dialysis->Store

Caption: Workflow for recombinant protein expression and purification.

Protocol 2.1: Protein Expression and IMAC Purification
  • Transformation: Transform the verified pET-28a(+)-aroE plasmid into competent E. coli BL21(DE3) cells and plate on kanamycin-selective LB agar.

  • Expression Culture:

    • Inoculate a single colony into 50 mL of LB broth with kanamycin (50 µg/mL) and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB broth (with kanamycin) and grow at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]

  • Induction:

    • Cool the culture to the desired induction temperature (e.g., 18°C or 37°C).

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Optimal conditions for Plasmodium falciparum SDH were found to be 0.1 mM IPTG for 48 hours at 37°C.[5][7]

    • Continue incubation with shaking for 4-48 hours.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in IMAC Lysis/Equilibration Buffer (50 mM Tris, 300 mM NaCl, 20 mM imidazole, pH 8.0).[6]

    • Lyse the cells on ice using sonication.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.

  • IMAC Purification:

    • Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Equilibration Buffer.[5]

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris, 300 mM NaCl, 40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged shikimate dehydrogenase with Elution Buffer (50 mM Tris, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[6]

  • Post-Purification:

    • Analyze the collected fractions by SDS-PAGE to assess purity and confirm molecular weight.

    • Pool the pure fractions and perform buffer exchange via dialysis into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

    • Determine protein concentration, aliquot, and store at -80°C.

Enzyme Activity Assay

The function of purified recombinant shikimate dehydrogenase is confirmed by measuring its enzymatic activity. The assay spectrophotometrically monitors the reduction of NADP+ to NADPH (or the oxidation of NADPH to NADP+), which corresponds to a change in absorbance at 340 nm.[1][5]

Principle of the Spectrophotometric Assay

Assay_Principle Reaction Shikimate + NADP+  <=>  3-Dehydroshikimate + NADPH + H+ Enzyme Shikimate Dehydrogenase Reaction->Enzyme Catalyzes Measurement Monitor Increase in Absorbance at 340 nm (due to NADPH formation) Reaction->Measurement Results in

Caption: Principle of the shikimate dehydrogenase activity assay.

Protocol 3.1: Shikimate Dehydrogenase Activity Assay
  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[8]

    • In a 1 mL quartz cuvette, prepare a reaction mixture containing:

      • Reaction Buffer

      • 250 µM Shikimate (substrate)[8]

      • 250 µM NADP+ (cofactor)[8]

  • Enzyme Addition and Measurement:

    • Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a known amount of purified shikimate dehydrogenase (e.g., to a final concentration of 0.05 mg/mL).[8]

    • Immediately begin monitoring the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer. The rate of reaction is the initial linear slope of the absorbance vs. time plot.

  • Control Reactions: Perform control reactions lacking either the enzyme or the substrate (shikimate) to account for any background signal.

  • Calculation of Activity: Calculate the specific activity using the Beer-Lambert law, where the molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[8][9]

Data Presentation

Table 1: Optimized Expression Conditions for Recombinant Shikimate Dehydrogenase
ParameterOrganism SourceExpression HostVectorInducer (IPTG)Temperature (°C)Time (hours)Reference
Optimal Expression Plasmodium falciparumE. coli BL21(DE3)pET-28a0.1 mM3748[5][7]
Alternative Arabidopsis thalianaE. coli BL21(DE3)pET-280.4 mM1820[9]
Table 2: Kinetic Parameters of Shikimate Dehydrogenase

Kinetic parameters are determined by measuring initial reaction velocities at varying substrate and cofactor concentrations and fitting the data to the Michaelis-Menten equation.[10][11]

OrganismSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Reference
Staphylococcus aureus Shikimate21.22233135[12]
NADP⁺21.0251146[12]
Mycobacterium tuberculosis 3-Dehydroshikimate29N/A50[13]
NADPH11N/A50[13]

The Shikimate Pathway

Shikimate dehydrogenase functions as the fourth of seven enzymatic steps that convert phosphoenolpyruvate and erythrose-4-phosphate into chorismate, the precursor for aromatic amino acids and other key metabolites.

Diagram: The Shikimate Pathway

Shikimate_Pathway cluster_pathway Shikimate Pathway PEP PEP + E4P DAHP DAHP PEP->DAHP DAHP Synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase SHIK Shikimate DHS->SHIK Shikimate Dehydrogenase (SDH) S3P Shikimate-3-P SHIK->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase CHO Chorismate EPSP->CHO Chorismate Synthase AAA Aromatic Amino Acids (Trp, Tyr, Phe) CHO->AAA Multiple Steps

Caption: Overview of the shikimate pathway highlighting the SDH-catalyzed step.

References

Application Notes and Protocols for Shikimate Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimate kinase (SK) is a crucial enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and apicomplexan parasites.[1][2] This pathway is absent in mammals, making shikimate kinase an attractive target for the development of novel antimicrobial agents and herbicides.[2] Accurate and reliable determination of shikimate kinase activity is paramount for kinetic characterization, inhibitor screening, and drug discovery efforts.

These application notes provide detailed protocols for three common methods to assay shikimate kinase activity: a continuous spectrophotometric coupled-enzyme assay, a radioactivity-based filter-binding assay, and a liquid chromatography-mass spectrometry (LC-MS) based assay.

I. Spectrophotometric Coupled-Enzyme Assay

This is the most common and convenient method for continuous monitoring of shikimate kinase activity. The production of ADP, a product of the shikimate kinase reaction, is coupled to the oxidation of NADH through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[1]

Reaction Principle
  • Shikimate Kinase (SK): Shikimate + ATP → Shikimate-3-Phosphate + ADP

  • Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation is directly proportional to the rate of ADP production by shikimate kinase.

Experimental Protocol

Materials and Reagents:

  • Tris-HCl buffer (100 mM, pH 7.6)

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl₂)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • ATP

  • Shikimic Acid

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Purified Shikimate Kinase enzyme

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction master mix in a microcentrifuge tube. For a 1 mL final reaction volume, add the following components in the specified order:

    • 860 µL of 100 mM Tris-HCl, pH 7.6 containing 100 mM KCl and 5 mM MgCl₂

    • 50 µL of 30 mM Phosphoenolpyruvate (PEP) (final concentration: 1.5 mM)

    • 10 µL of 20 mM NADH (final concentration: 0.2 mM)

    • 10 µL of Pyruvate Kinase (600 U/mL stock) (final concentration: 6 U/mL)[1]

    • 10 µL of Lactate Dehydrogenase (500 U/mL stock) (final concentration: 5 U/mL)[1]

    • Variable volume of substrate (ATP or Shikimate) for kinetic studies.

  • Mix gently by pipetting and pre-incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP in the reagents.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of purified shikimate kinase (e.g., 1 µg/mL final concentration).[1]

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).[1]

Data Analysis:

  • Calculate the rate of NADH oxidation (µmol/min) from the change in absorbance.

  • For kinetic analysis, vary the concentration of one substrate (shikimate or ATP) while keeping the other constant.

  • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ values.

II. Radioactivity-Based Filter-Binding Assay

This assay directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into shikimate. The product, [³²P]shikimate-3-phosphate, is separated from the unreacted [γ-³²P]ATP by binding to phosphocellulose paper. This method is highly sensitive and is considered a gold standard for kinase assays.[3][4]

Reaction Principle

Shikimate + [γ-³²P]ATP → [³²P]Shikimate-3-Phosphate + ADP

Experimental Protocol

Materials and Reagents:

  • HEPES or Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Shikimic Acid

  • ATP (unlabeled)

  • [γ-³²P]ATP (high specific activity)

  • Purified Shikimate Kinase enzyme

  • P81 phosphocellulose paper[5][6]

  • Phosphoric acid (0.5% or 75 mM)[5]

  • Acetone[5]

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a kinase reaction mix. For a 20 µL reaction, combine:

    • 4 µL of 5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)

    • 2 µL of Shikimate solution (to achieve desired final concentration)

    • Variable volume of water

    • 10 µL of ATP mix (containing unlabeled ATP and a tracer amount of [γ-³²P]ATP to achieve the desired final specific activity and concentration).

  • Pre-warm the reaction mix at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 2 µL of diluted shikimate kinase enzyme.

  • Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting 15 µL of the reaction mixture onto a labeled 1.5 cm x 1.5 cm square of P81 phosphocellulose paper.[5][7]

  • Allow the spots to air dry completely.

  • Wash the P81 papers to remove unreacted [γ-³²P]ATP. Perform four washes with 0.5% phosphoric acid for 5 minutes each, followed by a final wash with acetone for 5 minutes.[5]

  • Allow the papers to air dry completely.

  • Place each dried paper square into a scintillation vial, add 5 mL of scintillation cocktail, and cap the vial.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Correct the sample CPM by subtracting the background CPM (from a no-enzyme control).

  • Determine the specific activity of the [γ-³²P]ATP mix (CPM/pmol). This is done by spotting a small, known volume of the ATP mix directly onto a P81 paper square without washing and counting it.

  • Calculate the amount of phosphate incorporated (in pmol) into shikimate.

  • Express the enzyme activity in units (e.g., pmol/min/mg of enzyme).

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assay

This method offers high specificity and sensitivity by directly measuring the formation of the product, shikimate-3-phosphate (S3P).[8] It is particularly useful for inhibitor screening and for complex biological matrices where other assays may have interferences.

Reaction Principle

The shikimate kinase reaction is performed, and then the reaction is quenched. The amount of shikimate-3-phosphate produced is quantified by LC-MS, often using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Experimental Protocol

Materials and Reagents:

  • Ammonium acetate or other volatile buffer compatible with LC-MS

  • ATP

  • Shikimic Acid

  • Purified Shikimate Kinase enzyme

  • Quenching solution (e.g., ice-cold methanol or acetonitrile)

  • Shikimate-3-phosphate standard

  • LC-MS grade water and solvents

  • Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction in a suitable buffer (e.g., 50 mM ammonium acetate, pH 7.5) containing shikimate, ATP, and MgCl₂.

    • Initiate the reaction by adding the shikimate kinase enzyme.

    • Incubate at the desired temperature for a fixed time.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the enzyme.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the sample in a small volume of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the reconstituted sample onto an appropriate LC column (e.g., a C18 or HILIC column).

    • Separate the analytes using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect shikimate-3-phosphate using the mass spectrometer in negative ion mode. The precursor ion for S3P is m/z 253.0. A characteristic product ion for MS/MS fragmentation is m/z 97.0 (H₂PO₄⁻).[8]

  • Quantification:

    • Generate a standard curve using known concentrations of a shikimate-3-phosphate standard.

    • Quantify the amount of S3P in the enzymatic reaction samples by comparing their peak areas to the standard curve.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for shikimate kinase from various organisms. These values can serve as a reference for experimental design and data interpretation.

OrganismSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)Reference
Mycobacterium tuberculosisShikimate650 ± 2860 ± 8(0.9 ± 0.1) x 10⁵[1]
Mycobacterium tuberculosisATP112 ± 460 ± 8(5.4 ± 0.7) x 10⁵[1]
Erwinia chrysanthemiShikimate310N/A1.3 x 10⁵[9]
Erwinia chrysanthemiATP620N/AN/A[9]
Arabidopsis thaliana (AtSK1)Shikimate310N/AN/A[9]
Arabidopsis thaliana (AtSK1)ATP620N/AN/A[9]

N/A: Not Available in the cited source.

Visualizations

Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate Kinase EPSP 5-Enolpyruvylshikimate- 3-phosphate S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AroAA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AroAA

Caption: The Shikimate Pathway leading to Aromatic Amino Acids.

Coupled-Enzyme Assay Workflow

Coupled_Assay_Workflow cluster_SK Shikimate Kinase Reaction cluster_Coupling Coupling Reactions cluster_Detection Detection Shikimate Shikimate ADP ADP Shikimate->ADP SK ATP ATP ATP->ADP S3P Shikimate-3-P PEP Phosphoenolpyruvate ADP->PEP Pyruvate Pyruvate PEP->Pyruvate PK NADH NADH Pyruvate->NADH NAD NAD NADH->NAD LDH Detection Monitor ΔA340nm NAD->Detection

Caption: Workflow of the coupled-enzyme spectrophotometric assay.

Radioactivity-Based Assay Workflow

Radioactivity_Assay_Workflow Start Incubate Shikimate, [γ-³²P]ATP, and Shikimate Kinase Spot Spot reaction mix onto P81 phosphocellulose paper Start->Spot Wash Wash paper with phosphoric acid and acetone Spot->Wash Dry Air dry the paper Wash->Dry Count Add scintillation cocktail and count in scintillation counter Dry->Count

Caption: Key steps in the radioactivity-based filter-binding assay.

References

Application Notes and Protocols for Metabolic Engineering of E. coli for Shikimic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shikimic acid is a valuable chiral intermediate, most notably used as a precursor for the synthesis of the antiviral drug oseltamivir (Tamiflu®)[1]. Traditionally extracted from the seeds of the Chinese star anise (Illicium verum), this method is often associated with low yields and high costs[2]. Microbial fermentation using metabolically engineered Escherichia coli presents a promising and sustainable alternative for large-scale shikimic acid production. This document provides detailed application notes on the metabolic engineering strategies and corresponding experimental protocols for the production of shikimic acid in E. coli.

Metabolic Engineering Strategies

The core principle behind engineering E. coli for high-yield shikimic acid production involves redirecting the central carbon metabolism towards the shikimate pathway and preventing the consumption of shikimic acid for the biosynthesis of aromatic amino acids. Key strategies include:

  • Blocking the Aromatic Amino Acid Pathway: The conversion of shikimic acid to chorismate, the precursor for aromatic amino acids, is blocked by inactivating the genes encoding shikimate kinases I and II (aroK and aroL, respectively)[2]. This is a critical step to facilitate the accumulation of shikimic acid[3].

  • Enhancing Precursor Supply: The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P)[1][3]. To increase the intracellular availability of these precursors, several modifications are made:

    • Increasing PEP availability: The native phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) consumes PEP for glucose uptake[3]. Inactivating the PTS (e.g., by deleting ptsG) and replacing it with a non-PEP-dependent transport system, such as the galactose permease (galP) and glucokinase (glk) or the glucose facilitator (glf) from Zymomonas mobilis, conserves the PEP pool for shikimic acid synthesis[4][5]. Additionally, overexpressing PEP synthase (ppsA) can help recycle pyruvate back to PEP[2].

    • Increasing E4P availability: Overexpression of the transketolase gene (tktA) enhances the flux through the pentose phosphate pathway, thereby increasing the supply of E4P[1].

  • Deregulation of the Shikimate Pathway: The first committed step of the shikimate pathway is catalyzed by DAHP synthase, which is subject to feedback inhibition by aromatic amino acids. Overexpressing feedback-resistant (fbr) variants of DAHP synthase, such as aroGfbr or aroFfbr, is essential to increase the carbon flux into the pathway[1].

  • Overcoming Pathway Bottlenecks: To maximize the metabolic flux towards shikimic acid, key enzymes in the pathway are often overexpressed. These include DAHP synthase (aroG, aroF), 3-dehydroquinate synthase (aroB), and shikimate dehydrogenase (aroE)[1][5].

  • Minimizing Byproduct Formation: The formation of byproducts such as quinate can reduce the yield and purity of shikimic acid. Quinate is formed from the reduction of 3-dehydroquinic acid, a reaction that can be catalyzed by shikimate dehydrogenase (aroE) and another quinic/shikimate dehydrogenase encoded by ydiB. Deletion of ydiB can significantly reduce quinate formation.

Data Presentation: Shikimic Acid Production in Engineered E. coli Strains

The following table summarizes the quantitative data from various studies on shikimic acid production in metabolically engineered E. coli.

StrainRelevant GenotypeFermentation ScaleTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
dSA10W3110 derivative with non-PTS glucose uptake, attenuated shikimate degradation, feedback-resistant DAHP synthase, DHD-SDH fusion protein, repressed shikimate kinase, and quorum sensing circuit.5 L Bioreactor60.310.300.94[6]
Inha213 derivativeDHS-overproducing strain with aroK and aroL deletion, and overexpression of functional aroE.7 L Fed-batch~101Not ReportedNot Reported[5]
PB12.SA22 derivativePTS- Glc+aroK-aroL-aroGfbr, tktA, aroB, aroDBatch FermentorNot specified, but part of a high-producing lineage0.42 (mol/mol)Not Reported[1]
SP1.1/pKD12.138Not fully specified, but a shikimate-producing strain.Fermentor28.0Not ReportedNot Reported[7]
WX-02ΔaroKΔpyk/pHY300-aroDDeletion of aroK and pyk, overexpression of tktA, aroA (DAHP synthase), and aroD.Not Specified21.8Not ReportedNot Reported[6]
E. coli SA116ΔaroKΔaroL, overexpression of pps, csrB, aroGfbr, aroB, aroE, tktA, and pntAB or nadK.Shake Flask3.120.33 (mol/mol)Not Reported[2]

Experimental Protocols

Protocol 1: Gene Knockout in E. coli using λ Red Recombination

This protocol describes the deletion of a target gene (e.g., aroK) from the E. coli chromosome using the λ Red recombinase system.

Materials:

  • E. coli strain carrying the pKD46 plasmid (temperature-sensitive replication and arabinose-inducible λ Red genes).

  • Template plasmid for antibiotic resistance cassette (e.g., pKD3 for chloramphenicol or pKD4 for kanamycin) flanked by FRT sites.

  • Primers with 5' homology to the target gene and 3' homology to the resistance cassette.

  • L-arabinose solution (1 M).

  • SOC medium.

  • LB agar plates with appropriate antibiotics and L-arabinose.

  • Electroporator and cuvettes.

Procedure:

  • Primer Design: Design PCR primers (~70 nt) with ~50 nt homology arms flanking the target gene at the 5' end and sequences for amplifying the antibiotic resistance cassette at the 3' end.

  • Amplification of the Disruption Cassette: Perform PCR using the designed primers and the template plasmid to amplify the antibiotic resistance cassette with the flanking homology regions.

  • Preparation of Electrocompetent Cells: a. Inoculate 5 mL of LB medium with the E. coli strain harboring pKD46 and grow overnight at 30°C. b. Inoculate 50 mL of LB with 0.5 mL of the overnight culture and grow at 30°C to an OD600 of 0.1. c. Add 0.5 mL of 1 M L-arabinose to induce the expression of the λ Red recombinase and continue to grow at 30°C to an OD600 of 0.4-0.6. d. Chill the cells on ice for 15-30 minutes. e. Pellet the cells by centrifugation at 4°C. f. Wash the cell pellet twice with ice-cold sterile 10% glycerol. g. Resuspend the final pellet in 50-100 µL of ice-cold 10% glycerol.

  • Electroporation: a. Add 50-100 ng of the purified PCR product to the competent cells. b. Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette. c. Electroporate the cells. d. Immediately add 1 mL of SOC medium and transfer to a microfuge tube. e. Incubate at 37°C for 1 hour to allow for expression of the antibiotic resistance gene.

  • Selection and Verification: a. Plate the transformed cells on LB agar containing the appropriate antibiotic. b. Incubate at 37°C overnight. c. Verify the correct gene replacement in the resulting colonies by colony PCR using primers flanking the target gene locus.

  • Curing the Helper Plasmid: To remove the temperature-sensitive pKD46 plasmid, streak the confirmed mutant colonies on LB agar and incubate at 42°C.

  • (Optional) Removal of the Antibiotic Resistance Marker: The resistance cassette can be removed using FLP recombinase (from plasmid pCP20) which acts on the FRT sites, leaving a "scar" sequence.

Protocol 2: Plasmid-Based Gene Overexpression

This protocol outlines the general steps for overexpressing a target gene (e.g., aroGfbr) in E. coli using an expression plasmid.

Materials:

  • E. coli host strain (e.g., a strain with aroK and aroL deleted).

  • Expression plasmid with a suitable promoter (e.g., T7, tac), origin of replication, and selectable marker.

  • Gene of interest (e.g., aroGfbr).

  • Restriction enzymes and T4 DNA ligase, or a Gibson Assembly kit.

  • Chemically competent or electrocompetent E. coli cells for cloning and expression.

  • LB medium with appropriate antibiotics.

  • Inducer (e.g., IPTG for T7 or tac promoters).

Procedure:

  • Plasmid Construction: a. Amplify the gene of interest by PCR. b. Clone the PCR product into the expression vector using either restriction enzyme digestion and ligation or a seamless cloning method like Gibson Assembly.

  • Transformation: a. Transform the constructed plasmid into a suitable cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification. b. After sequence confirmation, transform the plasmid into the desired expression host strain.

  • Protein Expression: a. Inoculate a starter culture of the transformed expression host in LB medium with the appropriate antibiotic and grow overnight. b. Inoculate a larger volume of fresh medium with the starter culture. c. Grow the culture to mid-log phase (OD600 of 0.4-0.6). d. Induce protein expression by adding the appropriate inducer (e.g., IPTG). e. Continue to incubate the culture for a specified period (e.g., 4-16 hours) at an optimal temperature for protein expression (often lower temperatures like 18-30°C can improve protein solubility).

  • Verification of Overexpression: Verify the overexpression of the target protein by SDS-PAGE analysis of whole-cell lysates.

Protocol 3: Fed-Batch Fermentation for Shikimic Acid Production

This protocol provides a general framework for fed-batch fermentation to achieve high-density cell growth and high-titer shikimic acid production.

Materials:

  • Engineered E. coli strain for shikimic acid production.

  • Bioreactor (e.g., 5 L or 7 L) with controls for temperature, pH, and dissolved oxygen (DO).

  • Seed culture medium.

  • Batch fermentation medium.

  • Feeding solution (concentrated glucose and other nutrients).

  • Ammonia solution for pH control.

  • Antifoaming agent.

Procedure:

  • Seed Culture Preparation: a. Inoculate a shake flask containing seed medium with a single colony of the engineered E. coli strain. b. Incubate at 37°C with shaking until the culture reaches an OD600 of 12-15.

  • Bioreactor Inoculation and Batch Phase: a. Aseptically transfer a portion of the seed culture to the bioreactor containing the batch fermentation medium. b. Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by the automated addition of ammonia solution. c. Control the dissolved oxygen (DO) level (e.g., above 20%) by adjusting the agitation speed and airflow rate.

  • Fed-Batch Phase: a. Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the feeding phase. b. Feed the concentrated nutrient solution at a controlled rate to maintain a low concentration of the limiting substrate (e.g., glucose) in the bioreactor. The feeding strategy can be a constant feed rate, an exponential feed rate, or a DO-stat based feed.

  • Sampling and Analysis: a. Periodically take samples from the bioreactor to monitor cell density (OD600), substrate concentration, and shikimic acid concentration.

  • Harvesting: a. Continue the fermentation until the desired shikimic acid titer is reached or production ceases. b. Harvest the fermentation broth for downstream processing and purification of shikimic acid.

Protocol 4: Quantification of Shikimic Acid by HPLC

This protocol describes a method for the quantitative analysis of shikimic acid in fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Shikimic acid standard.

  • Mobile phase (e.g., dilute sulfuric acid or phosphoric acid in water).

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation: a. Centrifuge the fermentation broth sample to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. c. Dilute the sample with the mobile phase if the shikimic acid concentration is expected to be high.

  • Standard Curve Preparation: a. Prepare a stock solution of shikimic acid of a known concentration. b. Prepare a series of standard solutions of different concentrations by diluting the stock solution.

  • HPLC Analysis: a. Set up the HPLC system with the C18 column and the chosen mobile phase. b. Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210-215 nm). c. Inject the prepared standards and samples onto the column. d. Record the chromatograms and the peak areas of shikimic acid.

  • Quantification: a. Plot a standard curve of peak area versus shikimic acid concentration for the standard solutions. b. Determine the concentration of shikimic acid in the samples by interpolating their peak areas on the standard curve.

Mandatory Visualization

Shikimic_Acid_Pathway cluster_pathway Shikimate Pathway in E. coli PEP Phosphoenolpyruvate (PEP) DAHP DAHP aroG_F_H aroG/F/H (DAHP synthase) E4P Erythrose-4-Phosphate (E4P) DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD DHQ->DHS SA Shikimic Acid DHS->SA aroE DHS->SA S3P Shikimate-3-Phosphate SA->S3P aroK/L SA->S3P Chorismate Chorismate S3P->Chorismate S3P->Chorismate Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA Chorismate->Aromatic_AA aroB aroB (DHQ synthase) aroD aroD (DHQ dehydratase) aroE aroE (Shikimate dehydrogenase) aroK_L aroK/L (Shikimate kinase)

Caption: The shikimic acid biosynthesis pathway in E. coli.

Metabolic_Engineering_Strategies cluster_ccm Central Carbon Metabolism cluster_engineering Metabolic Engineering Targets Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose-4-Phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway non_PTS Non-PTS Glucose Uptake (galP, glk) Glucose->non_PTS Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P->Shikimate_Pathway SA Shikimic Acid Shikimate_Pathway->SA Aromatic_AA Aromatic Amino Acids SA->Aromatic_AA PTS PTS System (ptsG) PTS->PEP - PEP aroK_L Shikimate Kinases (aroK, aroL) aroK_L->Aromatic_AA aroG_fbr Feedback-resistant DAHP Synthase (aroGfbr) aroG_fbr->Shikimate_Pathway tktA Transketolase (tktA) tktA->E4P pathway_enzymes Overexpress aroB, aroD, aroE pathway_enzymes->Shikimate_Pathway non_PTS->PEP

Caption: Metabolic engineering strategies for shikimic acid production.

Experimental_Workflow cluster_construction cluster_ferm cluster_anal Strain_Construction Strain Construction Fermentation Fermentation Strain_Construction->Fermentation Gene_Knockout Gene Knockout (e.g., aroK, aroL) Gene_Overexpression Gene Overexpression (e.g., aroGfbr, tktA) Analysis Analysis & Quantification Fermentation->Analysis Shake_Flask Shake Flask Cultivation Fed_Batch Fed-Batch Fermentation HPLC HPLC Analysis Data_Analysis Data Analysis (Titer, Yield, Productivity) Gene_Knockout->Gene_Overexpression Gene_Overexpression->Shake_Flask Shake_Flask->Fed_Batch Fed_Batch->HPLC HPLC->Data_Analysis

Caption: A general experimental workflow for producing shikimic acid.

References

Application Note: Utilizing Glyphosate for the Study of the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The shikimate pathway is an essential metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] These amino acids are crucial precursors for a wide range of secondary metabolites, including pigments, alkaloids, and hormones.[2] Because this pathway is absent in animals, its enzymes are attractive targets for the development of herbicides and antimicrobial agents.[3][4] Glyphosate, a broad-spectrum herbicide, is a potent and specific inhibitor of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in this pathway.[5][6] This specificity makes glyphosate an invaluable tool for studying the shikimate pathway's enzymology, regulation, and metabolic flux, as well as for screening for resistance mechanisms.

Mechanism of Action Glyphosate acts as a competitive inhibitor of EPSPS with respect to its substrate, phosphoenolpyruvate (PEP).[7][8] The inhibition occurs through the formation of a stable ternary complex consisting of the EPSPS enzyme, its first substrate shikimate-3-phosphate (S3P), and glyphosate.[7] This complex blocks the binding of PEP, thereby halting the pathway. The inhibition of EPSPS leads to the accumulation of shikimate in plant tissues and a deficiency in aromatic amino acids, ultimately causing plant death.[1][9]

Diagram: Shikimate Pathway and Glyphosate Inhibition

Shikimate_Pathway cluster_pathway Shikimate Pathway cluster_inhibition Mechanism of Inhibition PEP_E4P PEP + E4P DAHP DAHP PEP_E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P EPSP EPSP S3P->EPSP EPSPS EPSPS Enzyme S3P->EPSPS Binds Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Glyphosate Glyphosate Glyphosate->EPSPS Competitively Inhibits PEP Binding EPSPS->EPSP PEP Phosphoenolpyruvate (PEP) PEP->EPSPS Binds

Caption: Glyphosate inhibits the EPSPS enzyme, blocking the conversion of S3P to EPSP.

Applications in Research and Development

  • Enzyme Kinetics and Inhibitor Screening: Glyphosate serves as a reference compound for studying the kinetic parameters of wild-type and mutant EPSPS enzymes. It is used to determine the Michaelis constant (Km) for substrates and the inhibition constant (Ki) for inhibitors.

  • Metabolic Flux Analysis: By blocking the pathway at a specific point, glyphosate allows researchers to study metabolic regulation and flux. The resulting accumulation of upstream metabolites like shikimate can be quantified to assess pathway activity under various conditions.[10]

  • Herbicide Resistance Studies: Glyphosate is used to investigate mechanisms of herbicide resistance, which primarily include target-site mutations in the EPSPS gene or gene amplification leading to enzyme overexpression.[11]

  • Drug Discovery: As the shikimate pathway is essential in many pathogenic microbes, including Plasmodium falciparum (malaria) and Toxoplasma gondii, glyphosate and its analogs can be used as starting points for developing new antimicrobial and antiparasitic drugs.[7]

  • Genetic Engineering: It is used as a selection agent in the development of glyphosate-tolerant genetically modified crops. These crops typically express a glyphosate-insensitive bacterial EPSPS enzyme.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data on the interaction between glyphosate and the EPSPS enzyme from various sources, including wild-type and resistant mutants.

Table 1: Kinetic Parameters of Wild-Type and Mutant EPSPS Enzymes

Enzyme Source & Mutation Km for PEP (μM) Ki for Glyphosate (mM) Fold Increase in Resistance (Ki) Reference
E. coli (Wild-Type) 18.1 ± 0.7 - - [8]
E. coli (T97I) - - - [12]
E. coli (T97I/P101S - "TIPS") 0.1 2.4 High [12]
GR79-EPSPS (Wild-Type) - - - [13]
GR79-EPSPS (Y40I) Decreased 1.8-fold Increased 1.7-fold 1.7 [13]
Zea mays (P106L) 47 - 60-fold (relative to WT) [8]

| Eleusine indica (T102I/P106S) | - | - | 2647-fold (relative to WT) |[14] |

Table 2: Shikimate Accumulation in Response to Glyphosate Treatment

Organism Treatment Shikimate Concentration Change Reference
Buckwheat Hypocotyls 1 mM Glyphosate Accumulation of radioactive shikimate [10][15]
Lolium perenne (Susceptible) Glyphosate + Clethodim 1.7-fold increase vs. glyphosate alone [16]

| Lolium perenne (EPSPS Overexpression) | Glyphosate + Clethodim | 1.7-fold increase vs. glyphosate alone |[16] |

Experimental Protocols

Protocol 1: In Vitro EPSPS Enzyme Kinetics Assay

This protocol is adapted from the malachite green dye method, which measures the inorganic phosphate (Pi) released during the EPSPS reaction.[13]

1. Materials and Reagents:

  • Purified EPSPS enzyme (wild-type or mutant)

  • Shikimate-3-phosphate (S3P) stock solution (e.g., 10 mM)

  • Phosphoenolpyruvate (PEP) stock solution (e.g., 10 mM)

  • Glyphosate stock solution (e.g., 100 mM)

  • Reaction Buffer: 100 mM HEPES (pH 7.0), 5 mM KCl, 1 mM DTT

  • Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 M HCl). Mix 3 parts of Solution A with 1 part of Solution B. Add Tween 20 to a final concentration of 0.01%.

  • Quenching Solution: 34% Sodium Citrate

  • 96-well microplate and plate reader (620 nm absorbance)

2. Experimental Workflow Diagram:

Enzyme_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, S3P, PEP, Glyphosate) start->prep_reagents setup_rxn Set up Reaction Mixtures in Plate (Varying PEP and Glyphosate conc.) prep_reagents->setup_rxn pre_incubate Pre-incubate Enzyme, Buffer, S3P, and Glyphosate (if applicable) setup_rxn->pre_incubate initiate_rxn Initiate Reaction by Adding PEP pre_incubate->initiate_rxn incubate Incubate at Controlled Temp (e.g., 25°C for 10-20 min) initiate_rxn->incubate stop_rxn Stop Reaction with Sodium Citrate incubate->stop_rxn add_dye Add Malachite Green Reagent stop_rxn->add_dye measure_abs Measure Absorbance at 620 nm add_dye->measure_abs analyze Analyze Data (Michaelis-Menten, Lineweaver-Burk) measure_abs->analyze end Determine Km, Vmax, Ki analyze->end Plant_Assay_Workflow start Start sterilize_seeds Surface Sterilize Seeds start->sterilize_seeds plate_seeds Plate Seeds on MS Medium Containing Varying Glyphosate Conc. sterilize_seeds->plate_seeds stratify Stratify Seeds (if required) (e.g., 4°C for 2-3 days) plate_seeds->stratify germinate_grow Germinate and Grow in Controlled Environment Chamber stratify->germinate_grow monitor Monitor Growth Over Time (e.g., 7-15 days) germinate_grow->monitor measure_params Measure Growth Parameters (Root Length, Fresh Weight, Leaf Area) monitor->measure_params analyze Statistical Analysis (e.g., ANOVA, Dose-Response Curve) measure_params->analyze end Determine IC50 analyze->end Resistance_Mechanisms cluster_resistance Resistance Mechanisms Glyphosate Glyphosate Application WT_EPSPS Wild-Type EPSPS Glyphosate->WT_EPSPS Inhibits Target_Site Target-Site Mutation (e.g., P106S, TIPS) Glyphosate->Target_Site Overexpression Gene Amplification/ Overexpression Glyphosate->Overexpression Inhibition EPSPS Inhibition & Shikimate Pathway Blocked WT_EPSPS->Inhibition Plant_Death Plant Death Inhibition->Plant_Death Reduced_Affinity Reduced Glyphosate Binding to Active Site Target_Site->Reduced_Affinity Increased_Enzyme Increased Quantity of EPSPS Enzyme Overexpression->Increased_Enzyme Survival Plant Survival Reduced_Affinity->Survival Increased_Enzyme->Survival

References

Application Notes and Protocols for Shikimate Pathway Inhibitors as Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application, mechanism, and evaluation of shikimate pathway inhibitors, a critical class of herbicides in modern agriculture. The included protocols offer detailed, step-by-step guidance for key experimental procedures.

Application Notes

The shikimate pathway is a seven-step metabolic route utilized by plants, bacteria, fungi, and algae for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][2] These amino acids are vital precursors for a wide array of essential compounds, including proteins, hormones (like auxin), and secondary metabolites (e.g., lignins, flavonoids).[3][4] Crucially, this pathway is absent in animals, making its enzymes prime targets for the development of selective and non-toxic herbicides.[5][6]

The most prominent and widely used shikimate pathway inhibitor is glyphosate, the active ingredient in many commercial herbicides.[5][7] Its primary mode of action is the potent and specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[4][5][8]

Mechanism of Action

Glyphosate functions as a competitive inhibitor of the substrate phosphoenolpyruvate (PEP).[9][10] It binds to the EPSPS-shikimate-3-phosphate (S3P) complex, effectively blocking the catalytic reaction that produces 5-enolpyruvylshikimate-3-phosphate.[5][9] This blockage has two major consequences:

  • Depletion of Aromatic Amino Acids: The inhibition halts the production of essential aromatic amino acids, thereby stopping protein synthesis and overall plant growth.[4][8]

  • Accumulation of Shikimate: The deregulation of the pathway leads to a massive and toxic accumulation of shikimate in plant tissues, which can account for a significant portion of the plant's dry weight.[5][9]

Plant death is slow, with symptoms like yellowing (chlorosis) and growth cessation appearing within days and leading to necrosis over one to three weeks.[5][8]

While EPSPS is the most common target, other enzymes in the shikimate pathway, such as shikimate kinase and 3-dehydroquinate synthase, are also being explored for the development of new herbicides.[6][11]

Quantitative Data

The efficacy of shikimate pathway inhibitors can be quantified both at the enzymatic level (in vitro) and the whole-plant level (in vivo).

Table 1: In Vitro Inhibition of EPSP Synthase (EPSPS) by Glyphosate

The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower values indicate higher potency.

Species / MutantEnzyme SourceIC50 (µM) of GlyphosateReference(s)
Vulpia myurosLeaf Extract264[12]
Apera spica-ventiLeaf Extract81[12]
Escherichia coli (Wild-Type)Recombinant ProteinLow micromolar range[13]
Arabidopsis thaliana (Wild-Type)Crude Extract16.1[8]
Eleusine indica (TIPS Mutant)Recombinant Protein~2647 times higher than WT[14]
Goosegrass (Resistant Biotype)Crown Tissue Extract>100[7]
Goosegrass (Susceptible Biotype)Crown Tissue Extract~10[7]
Table 2: Whole-Plant Efficacy (GR50) of Glyphosate on Various Weed Species

The GR50 value is the dose of a herbicide required to reduce plant growth (typically measured as biomass) by 50% compared to untreated controls. It is a key metric for assessing herbicide efficacy and resistance.

Weed SpeciesGR50 (g ai ha⁻¹)Reference(s)
Vulpia myuros (Rattail fescue)160 - 300[12]
Apera spica-venti (Loose silky-bent)30 - 150[12]
Hordeum murinum (Susceptible)122.8 - 172.6[11]
Hordeum murinum (Resistant)665.7 - 1081.6[11]
Various Dicotyledonous Weeds10.25 - 53.23[6]
Various Monocotyledonous Weeds16.05 - 66.34[6]
Bromus rubens (Susceptible)< Field Dose[11]
Bromus rubens (Resistant)> Field Dose[11]

Diagrams and Visualizations

Shikimate Pathway and Site of Inhibition

Shikimate_Pathway cluster_pathway Shikimate Pathway PEP Phosphoenolpyruvate (from Glycolysis) DAHP DAHP PEP->DAHP DAHP Synthase E4P Erythrose-4-Phosphate (from Pentose Phosphate Pathway) E4P->DAHP DAHP Synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Multiple Steps Inhibitor Glyphosate Inhibitor->EPSP Inhibits

Caption: The shikimate pathway, highlighting the inhibition of EPSP synthase by glyphosate.

Mechanism of EPSPS Inhibition

EPSPS_Inhibition cluster_normal Normal Catalytic Reaction cluster_inhibition Inhibition by Glyphosate EPSPS_S3P EPSPS + S3P Complex Product Product Formation (EPSP) EPSPS_S3P->Product Binds to Active Site PEP PEP PEP->EPSPS_S3P EPSPS_S3P_I EPSPS + S3P Complex No_Product No Reaction EPSPS_S3P_I->No_Product Binds Competitively, Blocks PEP Glyphosate Glyphosate Glyphosate->EPSPS_S3P_I

Caption: Competitive inhibition of EPSP synthase by glyphosate.

Experimental Workflow for Herbicide Evaluation

Herbicide_Workflow start Start: Suspected Resistant Weed Population Identified seed_collection 1. Seed Collection (Suspected-R & Known-S Populations) start->seed_collection germination 2. Seed Germination & Seedling Growth (Controlled Environment) seed_collection->germination treatment 3. Herbicide Application (Dose-Response Range) germination->treatment incubation 4. Incubation & Data Collection (e.g., 21 days post-treatment) treatment->incubation biomass 5. Harvest & Measure Biomass (Above-ground fresh/dry weight) incubation->biomass analysis 6. Data Analysis (Non-linear Regression) biomass->analysis end End: Determine GR50 & Resistance Factor analysis->end

Caption: Workflow for whole-plant bioassay to determine herbicide efficacy (GR50).

Experimental Protocols

Protocol 1: In Vitro EPSPS Enzyme Inhibition Assay

This protocol is adapted from methods using a phosphate-release assay to measure EPSPS activity.[12] It quantifies the inorganic phosphate released during the conversion of S3P and PEP to EPSP.

Materials:

  • Plant tissue (young, actively growing leaves)

  • Liquid nitrogen

  • Extraction Buffer: 100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, pH 7.0

  • Dialysis Buffer: Similar to extraction buffer but without EDTA

  • Assay Buffer: 100 mM MOPS, 1 mM MgCl₂, 10% glycerol, pH 7.0

  • Substrates: Shikimate-3-phosphate (S3P), Phosphoenolpyruvate (PEP)

  • Inhibitor: Technical grade glyphosate

  • Enz-Chek® Phosphate Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Enzyme Extraction:

    • Harvest 5g of fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Transfer the powder to 100 mL of cold extraction buffer and stir for 30 minutes at 4°C.

    • Centrifuge the homogenate at 18,000 x g for 40 minutes at 4°C.

    • Collect the supernatant and perform a two-step ammonium sulfate precipitation (typically 45% then 80% saturation) to partially purify the enzyme.

    • Resuspend the final pellet in a minimal volume (e.g., 3 mL) of extraction buffer.

    • Dialyze the enzyme extract overnight against 2L of dialysis buffer at 4°C to remove small molecules.

    • Determine the total soluble protein concentration of the extract (e.g., using a Bradford assay).

  • Inhibition Assay:

    • Prepare a range of glyphosate concentrations in the assay buffer (e.g., 0, 0.1, 1, 10, 100, 1000 µM).

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Enzyme extract (a fixed amount of total protein)

      • Glyphosate solution (from the dilution series)

      • S3P (to a final concentration of ~1 mM)

      • Reagents from the phosphate assay kit as per the manufacturer's instructions.

    • Incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes.

    • Initiate the reaction by adding PEP (to a final concentration of ~1 mM).

    • Immediately begin monitoring the absorbance change at the appropriate wavelength (e.g., 360 nm for the Enz-Chek® kit) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (phosphate release) for each glyphosate concentration.

    • Normalize the activity, setting the rate of the '0 µM glyphosate' control as 100%.

    • Plot the percent inhibition against the log of the glyphosate concentration.

    • Use a non-linear regression model (log-logistic dose-response curve) to calculate the IC50 value.

Protocol 2: Whole-Plant Dose-Response Bioassay (GR50 Determination)

This protocol determines the herbicide dose that causes a 50% reduction in plant growth and is the standard for confirming herbicide resistance.[15]

Materials:

  • Seeds from both the suspected resistant (R) and a known susceptible (S) population of the target weed.

  • Pots or trays with standard potting medium.

  • Controlled environment growth chamber or greenhouse.

  • Cabinet spray chamber with a calibrated nozzle.

  • Commercial formulation of the shikimate pathway inhibitor (e.g., glyphosate).

  • Analytical balance.

Procedure:

  • Plant Growth:

    • Plant seeds of both R and S populations in pots. Grow enough plants for all herbicide doses and untreated controls, with 3-4 replications per treatment.

    • Place pots in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 16h light).

    • Water as needed and allow plants to reach the appropriate growth stage for treatment (typically 3-4 true leaves).

  • Herbicide Application:

    • Prepare a series of herbicide dilutions to cover a range from no effect to complete plant death. A typical range for glyphosate might be 0, 50, 100, 200, 400, 800, 1600 g ai ha⁻¹. The range should bracket the expected GR50.

    • Calibrate the spray chamber to deliver a precise volume of liquid (e.g., 200 L/ha).

    • Spray one pot from each replicate of both R and S populations with each herbicide dose. Include an untreated control (sprayed with water only).

  • Post-Treatment and Data Collection:

    • Return the pots to the growth chamber, arranging them in a randomized complete block design.

    • Monitor the plants for symptom development.

    • After a set period (typically 21-28 days for glyphosate), harvest the above-ground biomass from each pot.

    • Record the fresh weight of the biomass. For more consistency, dry the biomass in an oven at 60-70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Convert the biomass data to a percentage of the untreated control for each population.

    • Plot the percent growth reduction against the log of the herbicide dose.

    • Use a statistical software package (e.g., R with the 'drc' package, SAS, or SigmaPlot) to fit a four-parameter log-logistic model to the data.

    • The model will calculate the GR50 value (the dose causing 50% growth reduction).

    • Calculate the Resistance Factor (RF) by dividing the GR50 of the resistant population by the GR50 of the susceptible population (RF = GR50-R / GR50-S).

Protocol 3: Spectrophotometric Quantification of Shikimate Accumulation

This protocol provides a rapid method to measure shikimate levels in plant tissue, a key biomarker for exposure to EPSPS inhibitors.[3][4]

Materials:

  • Leaf tissue (leaf disks or whole leaves).

  • 1.25 N Hydrochloric acid (HCl).

  • Reaction Solution A: 0.25% periodic acid / 0.25% meta-periodate.

  • Reaction Solution B: 0.6 M sodium hydroxide (NaOH) / 0.22 M sodium sulfite (Na₂SO₃).

  • Shikimic acid standard.

  • Microcentrifuge tubes or 96-well plates.

  • Water bath or heat block (60°C).

  • Spectrophotometer or microplate reader capable of reading at 380 nm.

Procedure:

  • Sample Collection and Extraction:

    • Collect a defined amount of tissue (e.g., 100 mg fresh weight or several leaf disks of a known diameter) from both treated and untreated plants.

    • Place the tissue in a microcentrifuge tube and freeze-thaw to lyse the cells.

    • Add a defined volume of 1.25 N HCl (e.g., 250 µL).

    • Incubate at 60°C for 15-20 minutes to extract shikimate.

    • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes. The supernatant contains the shikimate.

  • Colorimetric Reaction:

    • Transfer a portion of the supernatant (e.g., 25 µL) to a new tube or a well in a clear 96-well plate.

    • Add Reaction Solution A (e.g., 100 µL) and incubate at room temperature for 30-60 minutes. This oxidizes the shikimate.

    • Add Reaction Solution B (e.g., 100 µL) to stop the reaction and develop the color. The solution will turn yellow.

  • Measurement and Quantification:

    • Immediately measure the absorbance of the solution at 380 nm.

    • Prepare a standard curve using known concentrations of shikimic acid standard prepared in the same HCl solution.

    • Calculate the concentration of shikimate in the plant extracts by comparing their absorbance values to the standard curve.

    • Express the final result as µg of shikimate per gram of fresh tissue weight.

References

Application Notes and Protocols for the GC-MS Analysis of Shikimic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of shikimic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, is a compound of significant interest in pharmaceutical research and metabolic studies.[1][2] Due to its polar nature and low volatility, derivatization is an essential step to enable its analysis by GC-MS.[1][3] The most common and effective derivatization method for compounds containing hydroxyl and carboxylic acid functional groups, such as shikimic acid, is silylation.[4][5] This process replaces the active hydrogen atoms with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable for GC analysis.[3][6]

This guide focuses on the use of two common silylating reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Quantitative Data Summary

The following tables summarize quantitative data associated with the silylation of organic acids for GC-MS analysis. While specific data for shikimic acid is limited in the literature, the provided data for other organic acids can serve as a valuable reference for method development and validation.

Table 1: Derivatization and Analytical Parameters for Organic Acids

ParameterMTBSTFA Derivatization of Lactic, Glycolic, and Malic AcidsMSTFA Derivatization of various metabolites
Derivatization Reagent N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Reaction Temperature 130 °C[7]40 °C[4]
Reaction Time 90 min[7]90 min[4]
Limit of Detection (LOD) 0.317 - 0.410 µg/mL[7]Not Specified
Limit of Quantification (LOQ) 0.085 - 1.53 µg/mL[7]Not Specified
**Linearity (R²) **> 0.9955[7]> 0.99[4]

Experimental Protocols

Protocol 1: Silylation of Shikimic Acid using MSTFA

This protocol outlines a general procedure for the derivatization of shikimic acid using MSTFA. Optimization of parameters such as sample amount, reagent volume, reaction time, and temperature may be necessary for specific sample matrices.

Materials:

  • Shikimic acid standard or dried sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Solvent for sample reconstitution (e.g., Acetonitrile, anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the dried sample or standard into a reaction vial.[8]

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen or by lyophilization, as silylation reagents are sensitive to moisture.[8][9]

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the dried sample to aid in dissolution and catalyze the reaction.

    • Add 100 µL of MSTFA to the vial.[10] It is recommended to use an excess of the silylating reagent.[8]

  • Derivatization Reaction:

    • Securely cap the vial and vortex thoroughly for 30 seconds.

    • Place the vial in a heating block or oven set to 60-80 °C for 30-60 minutes.[8][9] The optimal time and temperature should be determined empirically.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • If necessary, the derivatized sample can be diluted with an appropriate anhydrous solvent (e.g., hexane or dichloromethane) prior to analysis.[8]

Protocol 2: Silylation of Shikimic Acid using BSTFA with TMCS as a Catalyst

This protocol describes the use of BSTFA, often with the addition of trimethylchlorosilane (TMCS) as a catalyst to enhance the reactivity of the silylating agent.[6]

Materials:

  • Shikimic acid standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Solvent for sample reconstitution (e.g., Acetonitrile, anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation:

    • Prepare the dried sample or standard in a reaction vial as described in Protocol 1.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the vial.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Derivatization Reaction:

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the mixture at 60 °C for approximately 30-60 minutes.[9][11]

  • Sample Analysis:

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of silylated organic acids. These should be optimized for the specific instrument and column used.

Table 2: Example GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 6890 or equivalent
Column Elite-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[4]
Injector Temperature 250 °C[12]
Injection Mode Splitless (1 µL injection volume)[13]
Carrier Gas Helium at a constant flow of 1.1 mL/min[4]
Oven Temperature Program Initial temperature 70 °C (hold 1 min), ramp to 170 °C at 10 °C/min, then ramp to 280 °C at 30 °C/min (hold 5 min)[12]
Mass Spectrometer Quadrupole Mass Analyzer
Ionization Mode Electron Ionization (EI) at 70 eV[4][14]
Mass Range 40-600 amu[4]
Ion Source Temperature 200 °C[12]
Transfer Line Temperature 280 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Shikimic Acid Sample dry Drying start->dry reagent Add Silylating Reagent (MSTFA/BSTFA) & Pyridine dry->reagent heat Heating (60-80°C) reagent->heat gcms GC-MS Analysis heat->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for shikimic acid derivatization and GC-MS analysis.

silylation_reaction cluster_reactants Reactants cluster_products Products shikimic Shikimic Acid (with -OH and -COOH groups) derivatized_shikimic Volatile TMS-Shikimic Acid Derivative shikimic->derivatized_shikimic + Reagent reagent Silylating Reagent (e.g., MSTFA) reagent->derivatized_shikimic byproduct Byproducts

References

Application Notes and Protocols for Developing Antimicrobial Agents Targeting the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is an essential metabolic route in bacteria, fungi, plants, and apicomplexan parasites for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other crucial aromatic compounds.[1][2] Crucially, this pathway is absent in mammals, who must obtain these aromatic amino acids through their diet. This metabolic distinction makes the enzymes of the shikimate pathway highly attractive targets for the development of novel antimicrobial agents with selective toxicity.[1] The urgent need for new antimicrobials, driven by the rise of drug-resistant pathogens, has intensified research into targeting this pathway.[3]

These application notes provide an overview of the key enzymes in the shikimate pathway as drug targets, a summary of known inhibitors, and detailed protocols for essential experiments in the development of novel antimicrobial agents targeting this pathway.

The Shikimate Pathway: A Prime Target for Antimicrobial Drug Discovery

The shikimate pathway consists of seven enzymatic steps, starting from phosphoenolpyruvate and erythrose-4-phosphate and culminating in the production of chorismate, the precursor for aromatic amino acid biosynthesis.[2] Each of these seven enzymes represents a potential target for antimicrobial intervention.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase (aroG, aroF, aroH) E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ DHQ synthase (aroB) DHS 3-dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase (aroD) Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase (aroE) S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate kinase (aroK, aroL) EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP EPSP synthase (aroA) Chorismate Chorismate EPSP->Chorismate Chorismate synthase (aroC) Aromatic_Amino_Acids Aromatic Amino Acids, Folate, etc. Chorismate->Aromatic_Amino_Acids

Figure 1: The Shikimate Pathway and its seven key enzymes.

Key Enzyme Targets and Their Inhibitors

Several enzymes in the shikimate pathway have been the focus of inhibitor development. The following tables summarize the inhibitory activities of various compounds against these key enzymes.

Table 1: Inhibitors of 3-Dehydroquinate Synthase (DHQS)
CompoundTarget OrganismIC50MICCitation(s)
IMB-T130Mycobacterium tuberculosis0.87 µg/mL (2.7 µM)0.312 ng/mL (M. smegmatis)[3][4][5][6]
Lead Molecule 1 (Virtual Screen)Mycobacterium tuberculosis H37Rv17.1 µM25.0 µg/mL[3]
Lead Molecule 2 (Virtual Screen)Mycobacterium tuberculosis H37Rv31.5 µM6.25 µg/mL[3]
Natural Compound (Pharmacophore)Mycobacterium tuberculosis-100 µg/mL[3]
Table 2: Inhibitors of Shikimate Dehydrogenase (SDH)
CompoundTarget OrganismIC50 / KiMICCitation(s)
Polyphenolic CompoundPseudomonas putida-~500 µM[3]
Shikimic Acid DerivativesEscherichia coli-~500 µM[3]
Virtual Screen CompoundsStaphylococcus aureusKi: ~8 to ~100 µM-[3]
Triazolothiadiazole (IMB-SD62)Mycobacterium tuberculosis~7 µg/mL to ~5 mg/mL0.25 to 8 µg/mL[3]
Table 3: Inhibitors of Shikimate Kinase (SK)
CompoundTarget OrganismIC50MICCitation(s)
Compound 686 (from NIAID library)Mycobacterium tuberculosis1.94 ± 0.06 µM-[7]
Oxadiazole-amide 15Mycobacterium tuberculosis3.43 µM0.86 µg/mL[8]
Oxadiazole-amides (17a, 17b)Mycobacterium tuberculosis-< 1 µg/mL[8]
Benzimidazole Derivative (C2)Methicillin-resistant S. aureus (MRSA)~100 µM60 µg/mL[9]
Dipeptide (Arg-Asp)Mycobacterium tuberculosis--[7]
Table 4: Inhibitors of Chorismate Synthase (CS)
CompoundTarget OrganismIC50 / KiMICCitation(s)
(6R)-6-fluoro-EPSPNeurospora crassaKi: 3.0 ± 0.3 µM-[10]
BF1Paracoccidioides brasiliensis8 µM-[1][10]
BF2Paracoccidioides brasiliensis0.22 µM-[1][10]
CP1Paracoccidioides brasiliensis47 µM-[1][10][11]
CaCS02Paracoccidioides brasiliensis29 µM32 µg/mL[1][10][12]
PH011669 (Azo-dye)Paracoccidioides brasiliensis10 ± 1 µM-[1][2][10]
CS8Paracoccidioides brasiliensis-512 µg/mL[12]

Experimental Protocols

The following section provides detailed protocols for the expression and purification of a target enzyme, determination of enzyme inhibition, and assessment of antimicrobial activity.

Protocol 1: Recombinant Expression and Purification of 3-Dehydroquinate Synthase (DHQS)

This protocol describes the expression and purification of recombinant DHQS from E. coli, a common host for producing shikimate pathway enzymes.[13][14][15][16][17]

DHQS_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification PCR PCR Amplification of aroB gene Ligation Ligation into Expression Vector (e.g., pET) PCR->Ligation Transformation Transformation into E. coli Expression Host Ligation->Transformation Culture Culture Growth to Mid-log Phase (OD600 ~0.6) Transformation->Culture Induction Induction of Protein Expression (e.g., with IPTG) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Dialysis Dialysis IMAC->Dialysis SEC Size-Exclusion Chromatography (SEC) Dialysis->SEC Pure DHQS Protein Pure DHQS Protein SEC->Pure DHQS Protein

Figure 2: Workflow for recombinant DHQS expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression vector with the aroB gene (encoding DHQS).

  • Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Ni-NTA affinity chromatography column.

  • Size-exclusion chromatography column.

Procedure:

  • Expression: a. Inoculate a starter culture of the E. coli expression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight. d. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Purification: a. Resuspend the cell pellet in ice-cold Lysis Buffer. b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. d. Apply the supernatant to a pre-equilibrated Ni-NTA column. e. Wash the column with several column volumes of Wash Buffer. f. Elute the His-tagged DHQS protein with Elution Buffer. g. Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole. h. For higher purity, further purify the protein by size-exclusion chromatography. i. Assess the purity of the final protein sample by SDS-PAGE.

Protocol 2: Enzyme Inhibition Assay for Shikimate Kinase (SK)

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against Shikimate Kinase (SK). The assay couples the production of ADP to the pyruvate kinase/lactate dehydrogenase (PK/LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[18]

SK_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (Shikimate, ATP), Coupling Enzymes (PK/LDH), NADH, and Inhibitor Solutions Mix Mix Assay Components (Buffer, Substrates, NADH, Coupling Enzymes, Inhibitor) Reagents->Mix Preincubation Pre-incubate Mixture Mix->Preincubation Initiation Initiate Reaction by Adding Shikimate Kinase Preincubation->Initiation Monitoring Monitor Absorbance at 340 nm Initiation->Monitoring Rate Calculate Reaction Rates Monitoring->Rate Inhibition Determine Percent Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50 MIC_Assay_Workflow cluster_preparation Preparation cluster_incubation Inoculation and Incubation cluster_analysis Result Analysis Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Dilution Prepare Serial Dilutions of Test Compound in 96-well Plate Dilution->Inoculation Incubation Incubate Plate (e.g., 37°C for 18-24h) Inoculation->Incubation Observation Visually Inspect for Bacterial Growth MIC Determine MIC (Lowest Concentration with No Visible Growth) Observation->MIC

References

Troubleshooting & Optimization

troubleshooting low yield of shikimic acid in microbial fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microbial fermentation of shikimic acid.

Troubleshooting Guide: Low Yield of Shikimic Acid

This guide addresses specific issues that can lead to a low yield of shikimic acid in microbial fermentation experiments.

Question 1: My engineered E. coli strain is producing very little shikimic acid. What are the primary metabolic bottlenecks I should investigate?

Answer:

Low shikimic acid production in engineered E. coli is often due to one or more metabolic bottlenecks. Here are the primary areas to investigate:

  • Feedback Inhibition of DAHP Synthase: The first committed step in the shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. In wild-type E. coli, the three isozymes (AroG, AroF, and AroH) are subject to feedback inhibition by the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan, respectively.[1][2] This is a major rate-limiting step.

    • Troubleshooting:

      • Use or engineer a strain that expresses a feedback-resistant (fbr) variant of one of the DAHP synthase isoenzymes, commonly AroGfbr or AroFfbr.[1][3]

      • Overexpress the feedback-resistant DAHP synthase to increase the carbon flux into the shikimate pathway.

  • Limited Precursor Supply (PEP and E4P): The shikimate pathway requires two key precursors from central carbon metabolism: phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[1][2] Their availability can significantly limit the overall yield.

    • Troubleshooting:

      • PEP Availability: The phosphotransferase system (PTS) for glucose uptake consumes one molecule of PEP for each molecule of glucose transported into the cell.[4][5] To increase the PEP pool available for shikimic acid synthesis, consider modifying the glucose uptake system.[4][5] This can be achieved by inactivating the PTS and introducing a PEP-independent glucose transport system.[5] Overexpression of PEP synthase (encoded by ppsA) can also help regenerate PEP from pyruvate.[6]

      • E4P Availability: The pentose phosphate pathway (PPP) is the source of E4P. Overexpression of transketolase (encoded by tktA) can enhance the flux towards E4P.[1][6]

  • Conversion of Shikimic Acid to Downstream Products: If your strain has an active downstream pathway, the shikimic acid produced will be converted to chorismate and subsequently to aromatic amino acids.[7]

    • Troubleshooting:

      • To accumulate shikimic acid, the genes encoding shikimate kinases I and II (aroK and aroL) should be deleted or their expression significantly repressed.[6][8] This prevents the phosphorylation of shikimic acid to shikimate-3-phosphate, effectively blocking the downstream pathway.[9]

  • Low Expression or Activity of Pathway Enzymes: Insufficient levels or activity of the enzymes within the shikimate pathway itself can limit production.

    • Troubleshooting:

      • Overexpress key enzymes of the pathway, such as DHQ synthase (aroB) and shikimate dehydrogenase (aroE), in addition to DAHP synthase.[6][10]

Shikimate_Pathway_Bottlenecks cluster_C1 Central Carbon Metabolism cluster_C2 Shikimate Pathway Glucose Glucose PEP PEP Glucose->PEP Glycolysis E4P E4P Glucose->E4P PPP DAHP DAHP PEP->DAHP aroG/F/H E4P->DAHP DHQ DHQ DAHP->DHQ aroB DHS DHS DHQ->DHS aroD Shikimic_Acid Shikimic_Acid DHS->Shikimic_Acid aroE Chorismate Chorismate Shikimic_Acid->Chorismate aroK/L Feedback_Inhibition Feedback Inhibition by Aromatic Amino Acids Feedback_Inhibition->PEP Precursor_Limitation_PEP PEP Limitation (PTS System) Precursor_Limitation_PEP->PEP Precursor_Limitation_E4P E4P Limitation Precursor_Limitation_E4P->E4P Downstream_Conversion Conversion to Chorismate Downstream_Conversion->Shikimic_Acid

Caption: Key metabolic bottlenecks in the microbial production of shikimic acid.

Question 2: I'm observing the accumulation of byproducts like 3-dehydroshikimate (DHS) and quinic acid (QA). How can I minimize their formation?

Answer:

The accumulation of byproducts such as 3-dehydroshikimate (DHS) and quinic acid (QA) reduces the final yield of shikimic acid. Here's how to address this issue:

  • 3-Dehydroshikimate (DHS) Accumulation: DHS is the immediate precursor to shikimic acid, and its accumulation suggests a bottleneck at the shikimate dehydrogenase (aroE) step.[2]

    • Troubleshooting:

      • Overexpress aroE: Increasing the cellular concentration of shikimate dehydrogenase can help drive the conversion of DHS to shikimic acid.

      • Feedback Inhibition of AroE: In some organisms, shikimate dehydrogenase can be subject to feedback inhibition by shikimic acid.[11] While less common in E. coli, it's a possibility to consider, and using an enzyme variant with reduced sensitivity could be beneficial.

      • Artificial Fusion Protein: An innovative approach is to create an artificial fusion protein of 3-dehydroquinate dehydratase (DHD, encoded by aroD) and shikimate dehydrogenase (SDH, encoded by aroE).[5][12] This can enhance the channeling of the substrate from one active site to the next, reducing the accumulation of the intermediate DHS.[12]

  • Quinic Acid (QA) Accumulation: Quinic acid is formed from 3-dehydroquinate (DHQ), an intermediate in the shikimate pathway.[2] This conversion is catalyzed by a quinate dehydrogenase.

    • Troubleshooting:

      • Knockout of Quinate Dehydrogenase: In E. coli, the gene ydiB encodes a quinate/shikimate dehydrogenase that can convert DHQ to quinic acid.[2] Deleting ydiB can significantly reduce the formation of this byproduct.[2]

ByproductPrecursorKey Enzyme(s)Troubleshooting StrategyExpected Outcome
3-Dehydroshikimate (DHS)3-Dehydroquinate (DHQ)Shikimate Dehydrogenase (aroE)Overexpression of aroE; Use of a DHD-SDH fusion proteinIncreased conversion of DHS to shikimic acid
Quinic Acid (QA)3-Dehydroquinate (DHQ)Quinate Dehydrogenase (ydiB)Deletion of the ydiB geneReduced conversion of DHQ to quinic acid
Question 3: My fermentation shows poor growth and low productivity. How should I optimize the fermentation conditions?

Answer:

Suboptimal fermentation conditions can severely impact both cell growth and shikimic acid production. Key parameters to optimize include pH, temperature, aeration, and media composition.

  • pH: The pH of the culture medium affects enzyme activity and nutrient uptake. For shikimic acid production in E. coli, a pH around 7.0 is generally considered optimal.[13]

    • Troubleshooting:

      • Use a buffered fermentation medium.

      • Implement a pH control strategy in the bioreactor, typically using automated addition of an acid (e.g., H₂SO₄) and a base (e.g., NH₄OH).

  • Temperature: Temperature influences microbial growth rates and enzyme kinetics. The optimal temperature for shikimic acid production is often a compromise between optimal growth and maximal product formation. For E. coli, a temperature of around 37°C is commonly used.[14] However, for some engineered strains, a slightly lower temperature (e.g., 30-34°C) might be beneficial for protein expression and stability.

    • Troubleshooting:

      • Conduct temperature optimization studies, evaluating a range of temperatures (e.g., 30°C, 34°C, 37°C) to find the best balance for your specific strain.

  • Aeration and Dissolved Oxygen (DO): Aerobic respiration is crucial for providing the energy and building blocks for cell growth and product synthesis. Insufficient oxygen can lead to the formation of inhibitory byproducts like acetate.

    • Troubleshooting:

      • Optimize the agitation speed and aeration rate in the bioreactor to maintain a sufficient dissolved oxygen level (e.g., >20% saturation).

      • Consider using an oxygen-enriched air supply if oxygen limitation is a persistent issue.

  • Media Composition: The composition of the fermentation medium provides the necessary nutrients for growth and production.

    • Troubleshooting:

      • Carbon Source: Glucose is the most common carbon source.[1] Maintaining a controlled glucose concentration through a fed-batch strategy can prevent overflow metabolism and the formation of inhibitory byproducts.[8] High glucose concentrations can sometimes lead to increased production of byproducts like quinic acid.[2]

      • Nitrogen Source: Complex nitrogen sources like yeast extract can provide essential amino acids, vitamins, and other growth factors, often leading to improved growth and productivity.[1]

      • Phosphate: Phosphate availability can influence metabolic fluxes. Some studies have shown that phosphate-limiting conditions can impact shikimic acid production.[1]

Fermentation_Optimization_Workflow cluster_SF Shake Flask Screening cluster_BR Bioreactor Optimization Start Start Shake_Flask_Experiments Shake Flask Experiments (Initial Screening) Start->Shake_Flask_Experiments Bioreactor_Experiments Controlled Bioreactor Experiments Shake_Flask_Experiments->Bioreactor_Experiments Promising conditions Vary_pH Vary pH Shake_Flask_Experiments->Vary_pH Vary_Temp Vary Temperature Shake_Flask_Experiments->Vary_Temp Vary_Media Vary Media Components Shake_Flask_Experiments->Vary_Media Analyze_Results Analyze Yield, Titer, and Productivity Bioreactor_Experiments->Analyze_Results Control_DO Control Dissolved Oxygen Bioreactor_Experiments->Control_DO Fed_Batch Implement Fed-Batch Strategy Bioreactor_Experiments->Fed_Batch Identify_Optimal_Conditions Identify Optimal Conditions Analyze_Results->Identify_Optimal_Conditions End End Identify_Optimal_Conditions->End

Caption: A workflow for optimizing fermentation conditions for shikimic acid production.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of shikimic acid I can expect from a metabolically engineered E. coli strain?

A1: The yield of shikimic acid can vary significantly depending on the specific genetic modifications of the strain and the fermentation strategy employed. Reported yields in engineered E. coli have reached up to 71 g/L in fed-batch cultures.[1] Molar yields of up to 0.42 mol of shikimic acid per mol of glucose have also been achieved.[1]

Strain TypeFermentation ModeTiter (g/L)Molar Yield (mol/mol glucose)Reference
Engineered E. coliFed-batchup to 870.36[10]
Engineered E. coliFed-batchup to 710.42
Engineered E. coliFed-batch60.310.30 (g/g glucose)[3]
Engineered C. glutamicumFlask12.3-
Engineered B. megateriumBioreactor6-[15]

Q2: Are there any known inhibitors of the shikimate pathway that could be present in my fermentation medium?

A2: Yes, certain compounds can inhibit enzymes of the shikimate pathway. For example, chlorogenic acid, a phenolic compound, has been shown to inhibit dehydroquinate synthase.[16] While not typically a component of standard fermentation media, it's important to be aware of potential inhibitors if using complex, plant-based media components. The herbicide glyphosate is a well-known inhibitor of EPSP synthase, an enzyme downstream of shikimic acid, and its presence would block the pathway.[17]

Q3: What analytical method is recommended for quantifying shikimic acid in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of shikimic acid.[18][19] A typical setup involves:

  • Column: A C18 reversed-phase column is frequently used.[18][20]

  • Mobile Phase: A simple acidic mobile phase, such as a dilute solution of sulfuric acid or phosphoric acid in water, is often sufficient.[21][22]

  • Detection: UV detection at a wavelength of around 210-213 nm is suitable for shikimic acid due to the double bond in its cyclohexene ring.[19][21]

Experimental Protocols

Protocol 1: Quantification of Shikimic Acid using HPLC

Objective: To accurately measure the concentration of shikimic acid in a fermentation broth sample.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[19][23]

  • Shikimic acid standard (analytical grade)

  • Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Mobile Phase: Prepare a 0.01 M sulfuric acid solution by carefully adding the appropriate amount of concentrated H₂SO₄ to deionized water.[21] Filter the mobile phase through a 0.45 µm filter and degas it before use.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of shikimic acid (e.g., 1 g/L) by accurately weighing the standard and dissolving it in deionized water.

    • Create a series of calibration standards (e.g., 50, 100, 250, 500, 750 mg/L) by diluting the stock solution with deionized water.

  • Sample Preparation:

    • Take a sample from the fermentation broth.

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample with deionized water if the expected shikimic acid concentration is outside the range of the calibration curve.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).[19]

    • Set the flow rate (e.g., 1.0 mL/min).[19]

    • Set the UV detector wavelength to 213 nm.[19]

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

  • Data Analysis:

    • Identify the shikimic acid peak in the chromatograms based on the retention time of the standard.

    • Quantify the concentration of shikimic acid in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Gene Knockout in E. coli using Red Recombination (Example: aroK knockout)

Objective: To delete a target gene (e.g., aroK) from the E. coli chromosome to block a metabolic pathway.

Materials:

  • E. coli strain carrying the pKD46 plasmid (expresses the λ Red recombinase).

  • pKD4 or pKD13 plasmid (template for the antibiotic resistance cassette).

  • Primers with homology to the target gene and the resistance cassette.

  • Electroporator and electroporation cuvettes.

  • LB agar plates with appropriate antibiotics.

  • pCP20 plasmid (for removal of the resistance cassette).

Procedure:

  • Preparation of the Gene Disruption Cassette:

    • Design primers (e.g., H1P1 and H2P2) for PCR amplification of the kanamycin resistance cassette from pKD4. The primers should have 5' extensions that are homologous to the regions immediately upstream and downstream of the aroK gene.

    • Perform PCR to amplify the cassette. Purify the PCR product.

  • Preparation of Electrocompetent Cells:

    • Grow the E. coli strain containing pKD46 at 30°C in LB medium with ampicillin to an OD₆₀₀ of ~0.6.

    • Induce the expression of the Red recombinase by adding L-arabinose and incubating for a short period.

    • Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold sterile water or 10% glycerol.

  • Electroporation and Recombination:

    • Electroporate the purified gene disruption cassette into the prepared electrocompetent cells.

    • Plate the cells on LB agar plates containing kanamycin and incubate at 37°C. Kanamycin-resistant colonies should contain the cassette integrated at the aroK locus.

  • Verification of the Knockout:

    • Verify the correct insertion of the resistance cassette by colony PCR using primers flanking the aroK gene.

  • Removal of the Resistance Cassette (Optional):

    • Transform the mutant strain with the pCP20 plasmid, which expresses the FLP recombinase.

    • The FLP recombinase will recognize the FRT sites flanking the resistance cassette and excise it, leaving a small "scar" sequence.

    • Select for the loss of the cassette and the pCP20 plasmid (which is temperature-sensitive).

Gene_Knockout_Workflow Start Start PCR_Amplification PCR Amplification of Resistance Cassette with Homology Arms Start->PCR_Amplification Prepare_Cells Prepare Electrocompetent E. coli with pKD46 (Red Recombinase) Start->Prepare_Cells Electroporation Electroporate PCR Product into Competent Cells PCR_Amplification->Electroporation Prepare_Cells->Electroporation Selection Select for Recombinants on Antibiotic Plates Electroporation->Selection Verification Verify Knockout by Colony PCR Selection->Verification Remove_Cassette Remove Resistance Cassette with pCP20 (FLP Recombinase) (Optional) Verification->Remove_Cassette End End Verification->End Without Cassette Removal Remove_Cassette->End

Caption: A generalized workflow for gene knockout in E. coli via Red recombination.

References

Technical Support Center: Optimizing Shikimate Dehydrogenase (SDH) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing and troubleshooting shikimate dehydrogenase (SDH) assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you might encounter during your experiments.

Troubleshooting Guide

Problem: High background absorbance before starting the reaction.

Potential CauseSuggested Solution
Contaminated Reagents Test each reagent individually in the assay buffer to identify the source of the high absorbance. Prepare fresh solutions if necessary.
Sample Interference Some compounds in crude extracts can absorb at 340 nm. Run a sample blank containing all components except the substrate (shikimate or 3-dehydroshikimate) to subtract the background absorbance.
NADPH Degradation If pre-incubating with NADPH, its degradation can lead to a changing baseline. Add NADPH immediately before starting the reaction.

Problem: No or very low enzyme activity.

Potential CauseSuggested Solution
Incorrect pH SDH from different organisms has different optimal pH ranges, often alkaline.[1] Verify the optimal pH for your specific enzyme and adjust the buffer accordingly.
Sub-optimal Temperature While many assays are run at room temperature, some SDHs have higher optimal temperatures.[1] Ensure your assay temperature is appropriate for your enzyme. However, be aware that higher temperatures can decrease the stability of NADPH.
Inactive Enzyme The enzyme may have denatured due to improper storage or handling. Keep the enzyme on ice and use it fresh. Run a positive control with a known active SDH if available.
Missing Cofactor The assay requires NADP+ or NADPH depending on the reaction direction. Ensure the correct cofactor is present at a saturating concentration.
Substrate Degradation 3-dehydroshikimate can be unstable. Prepare substrate solutions fresh daily.

Problem: The reaction rate is not linear.

Potential CauseSuggested Solution
Substrate Depletion If the reaction proceeds too quickly, the substrate concentration will decrease, leading to a non-linear rate. Reduce the enzyme concentration.
Enzyme Instability The enzyme may be losing activity over the course of the assay. Use a lower enzyme concentration or a shorter measurement time.
Inhibitor Contamination Your sample or reagents may contain an inhibitor. Test for inhibitors by running the assay with varying concentrations of your sample.
pH Shift The reaction itself may be causing a change in the pH of the buffer, affecting enzyme activity. Use a buffer with a stronger buffering capacity.

Frequently Asked Questions (FAQs)

Q1: What is the best wavelength to measure SDH activity?

A1: The activity of shikimate dehydrogenase is typically measured by monitoring the change in absorbance at 340 nm.[2][3] This is the wavelength at which NADPH has a maximal absorbance, while NADP+ does not. The forward reaction (3-dehydroshikimate to shikimate) will show an increase in absorbance at 340 nm as NADPH is produced, while the reverse reaction will show a decrease.

Q2: My sample contains compounds that absorb at 340 nm. How can I accurately measure SDH activity?

A2: This is a common issue, especially with crude cell lysates or plant extracts. To correct for this, you should run a parallel control reaction for each sample that includes all components except one of the substrates (either shikimate or 3-dehydroshikimate). The rate of absorbance change in this control reaction should be subtracted from the rate of your complete reaction to get the true enzyme activity.

Q3: How can I determine the kinetic parameters (Km and Vmax) for my SDH enzyme?

A3: To determine the Michaelis-Menten constants, you need to measure the initial reaction rate at a fixed concentration of one substrate while varying the concentration of the other. For example, to find the Km for shikimate, you would use a saturating concentration of NADP+ and measure the reaction velocity at several different concentrations of shikimate. The data can then be plotted (e.g., using a Lineweaver-Burk plot) to calculate Km and Vmax.[4]

Q4: What are some common inhibitors of shikimate dehydrogenase?

A4: Several compounds have been identified as inhibitors of SDH, and they can exhibit different mechanisms of inhibition (competitive, non-competitive, or mixed).[1][5][6] The type of inhibition can be determined by kinetic studies. Natural compounds like phloridzin, rutin, and caffeic acid have been shown to inhibit SaSDH (from Staphylococcus aureus).[5]

Data Presentation

Table 1: Kinetic Parameters of Shikimate Dehydrogenase from Various Organisms

OrganismSubstrateK_m (µM)k_cat (s⁻¹)Optimal pHOptimal Temperature (°C)Reference
Helicobacter pyloriShikimate1487.78.0 - 9.0~60[6]
Helicobacter pyloriNADP⁺1827.18.0 - 9.0~60[6]
Staphylococcus aureusShikimate--9.0 - 11.065[1]
Arabidopsis thalianaShikimate--8.8-[4]

Table 2: Examples of Shikimate Dehydrogenase Inhibitors

InhibitorTarget OrganismIC₅₀ (µM)Inhibition TypeReference
PhloridzinStaphylococcus aureus140Mixed[5]
RutinStaphylococcus aureus160Non-competitive[5]
Caffeic AcidStaphylococcus aureus240Non-competitive[5]
CurcuminHelicobacter pylori15.4Non-competitive (vs. shikimate)[6]
Maesaquinone diacetateHelicobacter pylori3.5Non-competitive (vs. shikimate)[6]

Experimental Protocols

Detailed Methodology for a Standard Shikimate Dehydrogenase Activity Assay

This protocol is for the forward reaction, measuring the production of NADPH.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl or another suitable buffer, adjusted to the optimal pH for the enzyme being tested (e.g., pH 8.5-9.0).[7]

    • Substrate Solution (3-dehydroshikimate): Prepare a stock solution in the assay buffer. The final concentration in the assay will typically be in the range of its K_m value. Prepare this solution fresh.

    • Cofactor Solution (NADP⁺): Prepare a stock solution of NADP⁺ in the assay buffer. The final concentration should be saturating (typically 1-2 mM).

    • Enzyme Solution: Dilute the purified SDH or cell extract in assay buffer to a concentration that gives a linear rate of absorbance change over a few minutes. Keep on ice.

  • Assay Procedure:

    • Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature.

    • In a 1 mL cuvette, add the following in this order:

      • Assay Buffer

      • NADP⁺ solution

      • 3-dehydroshikimate solution

    • Mix gently by inverting the cuvette.

    • Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.

    • To start the reaction, add the enzyme solution, mix quickly but gently, and immediately start recording the absorbance at 340 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (ΔA/min) from the linear portion of the absorbance versus time graph.

    • Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADPH formation. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Visualizations

Shikimate_Pathway cluster_input Central Metabolism PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (SDH) S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAs

Caption: The Shikimate Pathway, highlighting the central role of Shikimate Dehydrogenase (SDH).

SDH_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrate, Cofactor) start->prep_reagents prep_enzyme Prepare Enzyme Dilution (Keep on ice) prep_reagents->prep_enzyme setup_spectro Set Spectrophotometer (340 nm, Assay Temperature) prep_enzyme->setup_spectro mix_reagents Mix Buffer, Substrate, and Cofactor in Cuvette setup_spectro->mix_reagents baseline Record Baseline Absorbance mix_reagents->baseline add_enzyme Initiate Reaction (Add Enzyme and Mix) baseline->add_enzyme measure_rate Record Absorbance Change over Time add_enzyme->measure_rate analyze Calculate Initial Rate (ΔA/min) measure_rate->analyze calculate_activity Calculate Enzyme Activity analyze->calculate_activity end End calculate_activity->end

Caption: A typical workflow for a spectrophotometric shikimate dehydrogenase assay.

References

Technical Support Center: Overcoming Feedback Inhibition in the Engineered Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the engineered shikimate pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to feedback inhibition, a critical regulatory mechanism in this pathway.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low yield of the desired aromatic compound despite successful pathway engineering.

  • Potential Cause: Feedback inhibition of the first enzyme in the pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, by the aromatic amino acid end-products (phenylalanine, tyrosine, tryptophan).

  • Solution: Introduce mutations into the gene encoding DAHP synthase to create a feedback-resistant enzyme. Several mutations in E. coli's DAHP synthase isozymes (AroG, AroF) have been shown to confer resistance to feedback inhibition.

Quantitative Data on Feedback-Resistant DAHP Synthase Mutants

IsozymeMutationInhibitor% Reduction in Feedback InhibitionReference
AroG (Phe-sensitive)Ser180PhePhenylalanine~83%[1]
AroG (Phe-sensitive)Phe209SerPhenylalanineHigh resistance reported[2]
AroG (Phe-sensitive)D146NPhenylalanineComplete resistance
AroF (Tyr-sensitive)Asn8LysTyrosineTyrosine-insensitive[3]
AroF (Tyr-sensitive)E154NTyrosine>80% residual activity at 5mM Tyr
AroF (Tyr-sensitive)P155LTyrosine>50% residual activity at 5mM Tyr

  • Experimental Workflow for Creating and Testing Feedback-Resistant Mutants:

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assay Enzyme Activity Assay mutagenesis 1. Introduce point mutation(s) in the DAHP synthase gene (e.g., aroG) via PCR. transformation 2. Clone mutated gene into an expression vector and transform into a suitable E. coli strain. mutagenesis->transformation expression 3. Induce protein expression (e.g., with IPTG). transformation->expression purification 4. Purify the mutant enzyme using affinity chromatography. expression->purification assay 5. Perform DAHP synthase activity assay with and without the feedback inhibitor. purification->assay analysis 6. Analyze data to determine the extent of feedback resistance. assay->analysis

Caption: Experimental workflow for generating and evaluating feedback-resistant DAHP synthase mutants.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition in the shikimate pathway?

A1: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits the activity of an enzyme that catalyzes an early step in that same pathway. In the shikimate pathway, the aromatic amino acids phenylalanine, tyrosine, and tryptophan act as allosteric inhibitors of different isozymes of DAHP synthase, the first enzyme of the pathway.[4] This regulation controls the flow of carbon into the pathway.[4]

feedback_inhibition PEP PEP + E4P DAHPS DAHP Synthase (AroF, AroG, AroH) PEP->DAHPS DAHP DAHP Chorismate Chorismate DAHP->Chorismate Multiple Steps AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs AAs->DAHPS Feedback Inhibition DAHPS->DAHP

Caption: Feedback inhibition of DAHP synthase by aromatic amino acids.

Q2: Which enzyme is the primary target for overcoming feedback inhibition in the shikimate pathway?

A2: The primary target is 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which catalyzes the first committed step of the shikimate pathway.[4] In organisms like E. coli, there are multiple isozymes of this enzyme, each sensitive to one of the aromatic amino acids. For example, AroG is sensitive to phenylalanine, AroF to tyrosine, and AroH to tryptophan.[5]

Q3: How can I assay for DAHP synthase activity to confirm feedback resistance?

A3: There are two common methods to assay DAHP synthase activity: a continuous spectrophotometric assay and a discontinuous colorimetric assay.[6]

Experimental Protocol: Continuous Spectrophotometric DAHP Synthase Assay

This protocol is adapted from Jossek et al. (2001) as cited in[6].

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 50 mM 1,3-bis[tris(hydroxymethyl)methylamino]propane (BTP) buffer, pH 6.8.

    • Add 500 µM phosphoenolpyruvate (PEP).

    • Add 500 µM erythrose-4-phosphate (E4P).

    • Add 1 mM MnCl₂.

    • For feedback inhibition studies, add the aromatic amino acid inhibitor (e.g., L-tyrosine) to the desired final concentration.

  • Enzyme Addition:

    • Initiate the reaction by adding 1–2 µg of purified DAHP synthase to the reaction mixture.

  • Spectrophotometric Measurement:

    • Monitor the decrease in absorbance at 232 nm at 30°C. This corresponds to the consumption of PEP (ε = 2800 M⁻¹ cm⁻¹).

  • Data Analysis:

    • Calculate the enzyme activity based on the rate of PEP disappearance. One unit of activity is defined as the consumption of 1 µmole of PEP per minute.

Experimental Protocol: Discontinuous Colorimetric DAHP Synthase Assay

This protocol is adapted from Liao et al. (2001) as cited in[6].

  • Reaction Setup:

    • Prepare a final reaction volume of 75 µl containing:

      • 5 mM PEP

      • 5 mM E4P

      • 50 mM Tris-HCl buffer, pH 7.5

      • Purified DAHP synthase enzyme.

      • For inhibition studies, include the aromatic amino acid inhibitor.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

    • Add a colorimetric reagent that reacts with the DAHP product to produce a colored compound.

    • Incubate for color development.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength for the colored product.

    • Calculate the amount of DAHP produced based on a standard curve. One unit of activity is defined as the production of 1 µmole of DAHP per minute.

Q4: Besides site-directed mutagenesis, are there other strategies to overcome feedback inhibition?

A4: While site-directed mutagenesis to create feedback-resistant enzymes is the most direct and common approach, other strategies can contribute to mitigating the effects of feedback inhibition:

  • Use of Antimetabolites for Selection: Strains can be cultured in the presence of toxic analogs of aromatic amino acids. Mutants that survive and grow may have developed mutations in their DAHP synthase that make the enzyme resistant to feedback inhibition by both the analog and the natural amino acid.[6]

  • Pathway Engineering to Reduce Inhibitor Concentration: In some contexts, engineering downstream pathways to rapidly consume the aromatic amino acid can keep its intracellular concentration below the inhibitory threshold.

  • Enzyme Evolution: Directed evolution techniques can be employed to screen for DAHP synthase variants with improved catalytic activity and reduced sensitivity to feedback inhibitors.

Troubleshooting Logic for Low Product Yield

troubleshooting_logic start Start: Low yield of desired aromatic compound check_inhibition Is feedback inhibition of DAHP synthase a likely cause? start->check_inhibition measure_aa Measure intracellular concentrations of aromatic amino acids. check_inhibition->measure_aa Yes other_bottlenecks Investigate other potential bottlenecks: - Precursor supply - Expression levels of pathway enzymes - Product toxicity/degradation check_inhibition->other_bottlenecks No high_aa Are concentrations high enough to be inhibitory? measure_aa->high_aa engineer_enzyme Engineer a feedback-resistant DAHP synthase mutant. high_aa->engineer_enzyme Yes high_aa->other_bottlenecks No end End: Yield improved engineer_enzyme->end end_other End: Address other bottlenecks other_bottlenecks->end_other

Caption: A logical workflow for troubleshooting low product yield in an engineered shikimate pathway.

References

Technical Support Center: Purification of Extracted Shikimic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of extracted shikimic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of shikimic acid.

FAQ 1: Low Yield After Initial Extraction

Question: I am experiencing a significantly lower than expected yield of crude shikimic acid after my initial solvent extraction from star anise. What are the potential causes and solutions?

Answer: Low initial yield is a common issue that can stem from several factors related to the raw material and extraction procedure.

  • Inadequate Grinding of Raw Material: The particle size of the star anise is crucial for efficient solvent penetration. If the material is not ground finely enough, the solvent cannot effectively access and dissolve the shikimic acid.

    • Troubleshooting: Ensure the star anise is ground to a fine powder. For laboratory scale, a coffee grinder or a laboratory mill can be used. For larger scales, industrial grinders are necessary.

  • Improper Solvent Choice or Ratio: The choice of solvent and the solid-to-solvent ratio are critical. While ethanol is commonly used, water and methanol are also effective.[1][2][3]

    • Troubleshooting:

      • Review your solvent system. For Soxhlet extraction, 95% ethanol is often used.[2][4] Pressurized hot water extraction has also been shown to be effective.[2][5]

      • Optimize the solvent-to-material ratio. A common starting point is an 8:1 ratio of deionized water to star anise weight.[3]

  • Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a high enough temperature to efficiently extract the shikimic acid.

    • Troubleshooting: For heated extractions, ensure the temperature is maintained just below the boiling point of the solvent (e.g., not exceeding 95°C for water).[3] Extraction times can range from 2 hours to several hours depending on the method.[2][3][4]

FAQ 2: Persistent Color in the Purified Shikimic Acid

Question: My final shikimic acid product has a persistent yellow or brown color, even after multiple purification steps. How can I remove these color impurities?

Answer: Color impurities are typically pigments and phenolic compounds co-extracted from the plant material. Several decolorization techniques can be employed.

  • Activated Charcoal Treatment: Activated charcoal is a common and effective adsorbent for removing colored impurities.[1][2]

    • Troubleshooting:

      • After dissolving the crude extract in a suitable solvent (e.g., water or methanol), add activated charcoal (typically 15-20% w/v).[1]

      • Heat the mixture while stirring, then filter to remove the charcoal. Be aware that activated charcoal can also adsorb some of the desired product, so optimization of the amount and contact time may be necessary.

  • Resin Adsorption: Macroporous adsorption resins can be used for decolorization.[3]

    • Troubleshooting: Pass the shikimic acid solution through a column packed with a suitable macroporous resin. The resin will adsorb the pigment molecules.[3]

  • Formaldehyde Treatment: In some protocols, formaldehyde is used to precipitate impurities.[1]

    • Troubleshooting: A 37% formaldehyde solution can be added to the aqueous extract to help remove certain impurities.[1] This should be done with appropriate safety precautions.

FAQ 3: Co-elution of Quinic Acid with Shikimic Acid during Chromatography

Question: During HPLC analysis and purification, I am observing a peak that co-elutes or is very close to my shikimic acid peak, which I suspect is quinic acid. How can I improve the separation?

Answer: Quinic acid is a common impurity that is structurally similar to shikimic acid, making separation challenging.

  • Chromatography Method Optimization: The choice of stationary and mobile phases is critical for achieving good resolution.

    • Troubleshooting:

      • Ion-Exchange Chromatography (IEC): This is a highly effective method for separating organic acids.[4][6] Anion exchange resins are particularly useful for binding shikimic acid, which can then be selectively eluted.[2][7]

      • Reversed-Phase HPLC (RP-HPLC): While challenging, separation can be achieved on a C18 column with an acidic mobile phase.[4][8][9] The elution order on a C18 column is typically quinic acid before shikimic acid.[4]

      • Column Coupling: A coupled system using a C18 column followed by a cation exchange column can provide baseline resolution.[8][9]

FAQ 4: Difficulty in Achieving High Purity (>98%) by Recrystallization

Question: I am struggling to achieve high purity with my final recrystallization step. What factors should I consider?

Answer: Recrystallization is a powerful technique, but its success depends on the proper choice of solvent and technique.

  • Solvent System Selection: The ideal solvent should dissolve the shikimic acid well at high temperatures but poorly at low temperatures.[10][11]

    • Troubleshooting:

      • Commonly used solvent systems for shikimic acid recrystallization include methanol/toluene, methanol/ethyl acetate, or simply water.[2]

      • If a single solvent is not effective, a two-solvent system can be used. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[12]

  • Cooling Rate: A slow cooling rate is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Troubleshooting: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal formation.[12]

  • Washing the Crystals: After filtration, the crystals should be washed with a small amount of cold recrystallization solvent to remove any remaining impurities on the crystal surface.[13]

Data Presentation: Purity and Yield of Shikimic Acid with Different Purification Methods

The following tables summarize quantitative data from various studies on the purification of shikimic acid.

Purification Method Source Material Reported Purity Reported Yield Reference
Anion Exchange Chromatography & RecrystallizationIllicium verum (Star Anise)>95%2.4 - 7.0%[2]
Ion Exchange ChromatographyRecombinant E. coli--[14]
Macroporous Resin (ADS-21)Ginkgo biloba leaf extract>70%>60% (recovery)[15]
Pressurized Hot Water Extraction & RecrystallizationIllicium verum (Star Anise)Sufficiently pure by NMR5.5% w/w[5]
Solvent Extraction & Formaldehyde TreatmentStar Aniseeds-3.5 - 5.0%[1]
Ion Exchange Chromatography (Expanded Bed)Illicium verum (Star Anise)59.6%96.7% (recovery)[6]

Experimental Protocols

Protocol 1: Purification of Shikimic Acid from Illicium verum using Anion Exchange Chromatography

This protocol is adapted from methodologies described in the literature.[2][7][16]

1. Initial Extraction: a. Grind dried Illicium verum fruits into a fine powder. b. Perform a Soxhlet extraction with 95% ethanol for approximately 2-4 hours.[2][4] c. Evaporate the ethanol under reduced pressure to obtain a viscous brown oil. d. Dissolve the oil in hot water (e.g., 80°C).

2. Anion Exchange Chromatography: a. Pack a chromatography column with an appropriate anion exchange resin (e.g., Amberlite IRA-400) and convert it to the acetate form. b. Load the aqueous extract onto the column. Shikimic acid will bind to the resin. c. Wash the column with deionized water to remove unbound impurities. d. Elute the shikimic acid from the resin using an appropriate eluent, such as 25% aqueous acetic acid.[2]

3. Decolorization and Recrystallization: a. Collect the fractions containing shikimic acid and evaporate the solvent. b. Dissolve the residue in methanol and add activated charcoal. c. Heat the mixture, then filter to remove the charcoal. d. Concentrate the filtrate and recrystallize the shikimic acid from a methanol/toluene or methanol/ethyl acetate mixture.[2] e. Collect the pure crystals by filtration and dry under vacuum.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of shikimic acid.[8][9][17]

1. System and Columns: a. HPLC system with a UV detector. b. C18 reversed-phase column (e.g., 5 µm particle size). c. For enhanced separation, a cation exchange column can be coupled in series with the C18 column.[8][9]

2. Mobile Phase: a. Prepare a mobile phase of 0.01 M sulfuric acid in deionized water.[8][9] b. The mobile phase should be filtered and degassed.

3. Chromatographic Conditions: a. Flow Rate: 1.0 mL/min b. Detection Wavelength: 210 nm or 200 nm[9][17] c. Column Temperature: 65°C (especially for the cation exchange column)[8] d. Injection Volume: 10-20 µL

4. Sample and Standard Preparation: a. Prepare a stock solution of pure shikimic acid standard in the mobile phase. b. Create a series of calibration standards by diluting the stock solution. c. Dissolve the extracted and purified shikimic acid sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

5. Quantification: a. Generate a calibration curve by plotting the peak area of the standards against their concentration. b. Quantify the shikimic acid in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_Extraction Initial Extraction cluster_Purification Purification cluster_Analysis Analysis & Final Product raw_material Raw Material (e.g., Star Anise) extraction Solvent Extraction (e.g., Ethanol, Water) raw_material->extraction Grind crude_extract Crude Extract extraction->crude_extract decolorization Decolorization (Activated Charcoal) crude_extract->decolorization chromatography Chromatography (e.g., Ion Exchange) decolorization->chromatography recrystallization Recrystallization chromatography->recrystallization pure_sa High-Purity Shikimic Acid recrystallization->pure_sa hplc Purity Analysis (HPLC) pure_sa->hplc

Caption: General workflow for the extraction and purification of shikimic acid.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity check_grind Check Particle Size low_yield->check_grind check_solvent Check Solvent/Ratio check_grind->check_solvent Fine check_time_temp Check Time/Temp check_solvent->check_time_temp Optimal is_colored Colored Impurities? low_purity->is_colored use_charcoal Use Activated Charcoal/ Resin Decolorization is_colored->use_charcoal Yes co_elution Co-eluting Peaks? is_colored->co_elution No use_charcoal->co_elution optimize_hplc Optimize Chromatography (e.g., Ion Exchange) co_elution->optimize_hplc Yes

Caption: Troubleshooting logic for common shikimic acid purification issues.

References

Technical Support Center: Shikimic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of shikimic acid, with a primary focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis.[1][2] This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of shikimic acid.

Is the peak tailing affecting all peaks or just the shikimic acid peak?

  • All Peaks Tailing: This typically indicates a physical or systemic issue with the HPLC system.

  • Only Shikimic Acid Peak Tailing: This suggests a chemical interaction between shikimic acid and the stationary phase or other system components.

Scenario 1: All Peaks are Tailing

If all peaks in your chromatogram are exhibiting tailing, the issue is likely related to the HPLC instrument or the column's physical condition.

Potential Causes and Solutions for General Peak Tailing

Potential CauseRecommended SolutionDetailed Protocol
Column Void or Contamination A void at the column inlet or a blocked frit can cause peak distortion.[1][3]Protocol 1: Column Flushing and Reversal.
Extra-Column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to band broadening and tailing.[1][4]Minimize tubing length and use narrow-bore tubing (e.g., 0.005" I.D.) where possible. Ensure all fittings are properly connected to avoid dead volume.
Detector Issues A slow detector response time can cause peak tailing.Check the detector's time constant setting and reduce it if it is too high.
Scenario 2: Only the Shikimic Acid Peak is Tailing

If only the shikimic acid peak is tailing, the problem is likely due to specific chemical interactions.

Potential Causes and Solutions for Shikimic Acid Peak Tailing

Potential CauseRecommended SolutionDetailed Protocol
Inappropriate Mobile Phase pH The pH of the mobile phase is critical for controlling the peak shape of ionizable compounds like shikimic acid.[5][6][7] Shikimic acid has a pKa of approximately 4.1 to 5.19.[8][9][10] If the mobile phase pH is close to the pKa, both ionized and non-ionized forms of the acid will exist, leading to peak tailing.[5][6][7]Protocol 2: Mobile Phase pH Adjustment.
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of shikimic acid, causing peak tailing.[2][11][12]Use an end-capped column to minimize exposed silanol groups.[4][13] Alternatively, lower the mobile phase pH to suppress silanol ionization.[3][13]
Metal Chelation Shikimic acid can chelate with trace metal ions present in the stationary phase, frits, or other stainless steel components of the HPLC system, leading to peak tailing.[2][14][15]Add a chelating agent like EDTA to the mobile phase to bind metal ions.[14]
Insufficient Buffer Concentration A low buffer concentration may not be sufficient to maintain a stable pH throughout the analysis, causing peak shape issues.[1][11]Increase the buffer concentration to a range of 10-50 mM.[1]
Sample Overload Injecting too much sample can saturate the column, leading to peak distortion.[1][2][13]Protocol 3: Sample Dilution Study.
Sample Solvent Mismatch If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[1][2]Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: Column Flushing and Reversal

  • Disconnect the column from the detector. This prevents contaminants from entering the detector.

  • Reverse the column direction.

  • Flush the column with a strong solvent. For a reversed-phase C18 column, use 100% acetonitrile or methanol for at least 10-20 column volumes.[3]

  • Equilibrate the column with the mobile phase.

  • Reconnect the column to the detector in the correct orientation (unless the manufacturer's instructions state otherwise) and test its performance.[3]

Protocol 2: Mobile Phase pH Adjustment

  • Determine the pKa of shikimic acid. Literature values range from 4.1 to 5.19.[8][9][10]

  • Adjust the mobile phase pH. For acidic compounds like shikimic acid, the mobile phase pH should be at least 1.5-2 pH units below the pKa to ensure it is in a single, non-ionized form.[5][16][17] A pH of around 2.5-3.0 is a good starting point.[13]

  • Use a suitable buffer. Use a buffer such as phosphate or formate to maintain a stable pH.[5]

  • Prepare the mobile phase. For example, a mobile phase could consist of an aqueous buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid) and an organic modifier like acetonitrile or methanol.

Protocol 3: Sample Dilution Study

  • Prepare a series of dilutions of your sample. For instance, prepare 1:5, 1:10, and 1:20 dilutions in the mobile phase.

  • Inject the diluted samples.

  • Observe the peak shape. If the peak tailing decreases with dilution, the original sample was likely overloaded.[13]

Frequently Asked Questions (FAQs)

Q1: What is the ideal peak shape in HPLC?

A1: An ideal chromatographic peak should be symmetrical and have a Gaussian shape. The asymmetry factor (or tailing factor) is used to quantify peak shape, with a value of 1 indicating a perfectly symmetrical peak. Values greater than 1.2 suggest significant tailing.[1]

Q2: Why is mobile phase pH so important for shikimic acid analysis?

A2: Shikimic acid is a carboxylic acid and is therefore an ionizable compound.[8][10][18] The pH of the mobile phase determines its degree of ionization.[6][7] When the pH is close to its pKa, a mixture of ionized and non-ionized forms exists, which have different interactions with the stationary phase, leading to peak broadening and tailing.[5][6][7] By adjusting the pH to be significantly lower than the pKa, the shikimic acid will be in its non-ionized, more retained form, resulting in a sharper, more symmetrical peak.[16][19]

Q3: Can my guard column be causing peak tailing?

A3: Yes, a contaminated or worn-out guard column can contribute to peak tailing.[13] To check if the guard column is the issue, remove it and run a standard solution. If the peak shape improves, the guard column should be cleaned or replaced.

Q4: What type of HPLC column is best for shikimic acid analysis?

A4: A reversed-phase C18 column is commonly used for shikimic acid analysis.[20] To minimize peak tailing due to silanol interactions, it is recommended to use a modern, high-purity, end-capped C18 column.[2][4]

Q5: How can I prevent column contamination?

A5: To prevent column contamination, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter.[20] Using a guard column can also help protect your analytical column from contaminants.[1][13] Regular flushing of the column with a strong solvent is also recommended.

Visualizations

G Troubleshooting Workflow for Shikimic Acid Peak Tailing start Peak Tailing Observed for Shikimic Acid all_peaks Are all peaks tailing? start->all_peaks system_issue Likely a physical/system issue. Check for column voids, extra-column volume, or detector issues. all_peaks->system_issue Yes chemical_issue Likely a chemical interaction issue. all_peaks->chemical_issue No check_ph Is mobile phase pH << pKa of shikimic acid? chemical_issue->check_ph adjust_ph Adjust mobile phase pH to ~2.5-3.0 using a buffer. check_ph->adjust_ph No check_column Is the column old, contaminated, or not end-capped? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved flush_replace_column Flush column with a strong solvent or replace with an end-capped column. check_column->flush_replace_column Yes check_overload Is the sample concentration too high? check_column->check_overload No flush_replace_column->resolved dilute_sample Dilute the sample. check_overload->dilute_sample Yes check_chelation Consider metal chelation. check_overload->check_chelation No dilute_sample->resolved add_chelator Add EDTA to the mobile phase. check_chelation->add_chelator add_chelator->resolved

Caption: Troubleshooting workflow for shikimic acid peak tailing.

G Chemical Interactions Causing Shikimic Acid Peak Tailing cluster_column Silica-Based Stationary Phase silanol Si-OH Residual Silanol Group metal M+ Trapped Metal Ion shikimic_acid Shikimic Acid (Ionized Form: -COO-) shikimic_acid->silanol Secondary Interaction (Hydrogen Bonding/Ionic) shikimic_acid->metal Chelation solution1 Low pH Mobile Phase (Protonates Silanol: Si-OH) solution1->silanol Prevents Interaction solution2 End-Capped Column (Blocks Silanol) solution2->silanol Prevents Interaction solution3 Add Chelating Agent (EDTA) (Binds Metal Ions) solution3->metal Prevents Chelation

Caption: Interactions causing shikimic acid peak tailing and solutions.

References

Technical Support Center: Enhancing Shikimate Pathway Flux in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to increase shikimate pathway flux in plants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield of target aromatic compounds despite overexpression of a key pathway enzyme.

  • Question: I have overexpressed a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), the first enzyme in the shikimate pathway, but I'm still seeing a low yield of my target aromatic compound. What could be the issue?

  • Answer: While overexpressing a feedback-resistant DAHPS is a crucial first step, several other factors could be limiting the flux through the shikimate pathway.[1][2][3][4][5] Consider the following possibilities:

    • Insufficient Precursor Supply: The shikimate pathway requires phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) as precursors.[6] If the central carbon metabolism cannot supply these molecules in sufficient quantities, the overexpression of DAHPS alone will not be effective.

      • Solution: Consider co-overexpressing enzymes from the pentose phosphate pathway, such as transketolase, to increase the E4P pool.[7]

    • Downstream Bottlenecks: Other enzymes in the shikimate pathway or in the specific branch leading to your target compound might have become the new rate-limiting step.

      • Solution: Profile the intermediates of the pathway to identify any accumulation, which would indicate a downstream bottleneck. Consider overexpressing the enzyme immediately following the accumulated intermediate.

    • Post-transcriptional Regulation: The overexpressed enzyme might be subject to post-transcriptional regulation, such as protein degradation, limiting its activity.

      • Solution: Verify the protein levels of your overexpressed enzyme using Western blotting.

    • Metabolic Burden: High-level expression of a foreign gene can place a significant metabolic burden on the plant, leading to reduced overall fitness and lower productivity.[1]

      • Solution: Use a weaker constitutive promoter or an inducible promoter to control the expression of your gene of interest.

Issue 2: Accumulation of an unexpected intermediate and formation of byproducts.

  • Question: After genetically modifying my plant, I'm observing the accumulation of 3-dehydroshikimate (DHS) and the formation of related byproducts. What is causing this and how can I fix it?

  • Answer: The accumulation of 3-dehydroshikimate (DHS) suggests a bottleneck at the shikimate dehydrogenase (SDH) step, which converts DHS to shikimate. This can be a common issue when the upstream flux is increased.

    • Potential Cause: The endogenous SDH may not be able to handle the increased flux of DHS.

    • Solution 1: Overexpress Shikimate Dehydrogenase (SDH): Co-overexpression of a potent SDH can help to efficiently convert the accumulated DHS to shikimate.

    • Solution 2: Use a Bifunctional Enzyme: In plants, 3-dehydroquinate dehydratase (DHD) and shikimate dehydrogenase (SDH) can exist as a bifunctional enzyme.[8] Expressing a DHD-SDH fusion protein can increase the catalytic efficiency and reduce the accumulation of DHS by channeling the substrate directly from one active site to the next.[1][8]

Issue 3: Transgenic plants show stunted growth or a stress phenotype.

  • Question: My transgenic plants, engineered to have increased shikimate pathway flux, are showing signs of stunted growth and stress. Why is this happening?

  • Answer: Altering a central metabolic pathway like the shikimate pathway can have pleiotropic effects on plant growth and development.

    • Metabolic Imbalance: Diverting a large amount of carbon towards the shikimate pathway can deplete resources from other essential pathways, leading to a metabolic imbalance and growth retardation.[1]

      • Solution: Use tissue-specific or inducible promoters to direct the metabolic changes to specific organs or developmental stages, minimizing the impact on overall plant growth.

    • Toxicity of Intermediates: The accumulation of certain pathway intermediates can be toxic to the plant cells.

      • Solution: As mentioned in the previous issue, identify and alleviate metabolic bottlenecks to prevent the buildup of toxic intermediates.

    • Hormonal Imbalance: The shikimate pathway is a precursor to auxin, a key plant hormone. Altering the flux through this pathway could disrupt hormonal balance.

      • Solution: Analyze the levels of key hormones in your transgenic plants to determine if hormonal imbalance is a contributing factor.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about strategies to increase shikimate pathway flux.

1. What are the primary genetic engineering strategies to increase shikimate pathway flux in plants?

The primary genetic engineering strategies focus on overcoming the key regulatory points of the pathway and ensuring a sufficient supply of precursors.[7][9] These include:

  • Overexpression of a feedback-resistant DAHP synthase: This is the most common and often most effective strategy, as DAHPS is the first committed and a key regulatory enzyme of the pathway.[2][3][4][5]

  • Overexpression of other key pathway enzymes: This includes enzymes like shikimate kinase (SK) or chorismate synthase (CS) to pull the flux through the pathway.[10]

  • Blocking competing pathways: Using techniques like RNAi or CRISPR to downregulate pathways that compete for the precursors PEP and E4P.

  • Redirecting metabolic flux at branch points: For example, expressing a yeast prephenate dehydrogenase in tobacco has been shown to redirect the flux from prephenate towards p-hydroxyphenylpyruvate, leading to a massive accumulation of tocotrienols.[11]

2. How can I create a feedback-resistant DAHP synthase?

Feedback resistance in DAHP synthase can be achieved through protein engineering.[2][3][4]

  • Site-directed mutagenesis: Identify the amino acid residues in the allosteric binding site of the enzyme that are responsible for feedback inhibition by aromatic amino acids. Introducing specific mutations at these sites can disrupt the binding of the inhibitors without significantly affecting the enzyme's catalytic activity. For example, a single Ser-180 to Phe-180 substitution in the E. coli AroG desensitized it to phenylalanine feedback inhibition.[4] Similarly, an Asn-8 to Lys-8 substitution in AroF leads to a tyrosine-insensitive enzyme.[3]

  • Truncation of regulatory domains: In some cases, the feedback inhibitory domain is located at the N-terminus of the protein. Truncating this region can result in a constitutively active enzyme. An engineered AroF enzyme lacking the seven N-terminal residues was found to be tyrosine-resistant.[3]

3. What are some non-genetic methods to modulate shikimate pathway flux?

While genetic engineering is a powerful tool, shikimate pathway flux can also be influenced by external factors:

  • Elicitors: Treatment of plants with elicitors like methyl jasmonate can induce the expression of genes encoding enzymes of the shikimate pathway.[10]

  • Wounding and Pathogen Attack: Physical wounding or infiltration with pathogenic bacteria can also lead to the upregulation of shikimate pathway genes as part of the plant's defense response.[10]

4. How do I measure the flux through the shikimate pathway?

Measuring the flux through the shikimate pathway typically involves quantifying the levels of its intermediates and end products.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of multiple metabolites in the shikimate pathway.[1][7][9] This allows you to identify metabolic bottlenecks and assess the overall impact of your engineering strategy.

  • Enzyme Activity Assays: Measuring the in vitro activity of key enzymes like DAHPS and SDH in plant extracts can provide insights into their contribution to the overall pathway flux.[2][10]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on increasing shikimate pathway flux.

StrategyPlant/OrganismTarget CompoundFold Increase/TiterReference
Expression of yeast prephenate dehydrogenase and Arabidopsis p-hydroxyphenylpyruvate dioxygenaseNicotiana tabacum (tobacco)TocotrienolsMassive accumulation (undetectable in wild-type)[11]
Overexpression of feedback-resistant DAHP synthaseEscherichia coliShikimate60.31 g/L[1]
Overexpression of feedback-resistant DAHP synthase and other pathway optimizationsEscherichia coliShikimate101 g/L[12]
Overexpression of feedback-insensitive DAHP synthaseArabidopsis thalianaAromatic amino acids and pathway intermediatesElevated levels of all intermediates[7]

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Tobacco Leaf Discs

This protocol provides a general methodology for introducing genes of interest into tobacco for metabolic engineering purposes.[6][11][12][13]

  • Preparation of Agrobacterium tumefaciens :

    • Grow a single colony of Agrobacterium carrying your binary vector (containing the gene of interest) in LB medium with appropriate antibiotics at 28°C overnight.

    • Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD600 of 0.6-0.8. Add acetosyringone to a final concentration of 100 µM.

  • Explant Preparation :

    • Sterilize young, healthy tobacco leaves by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 10% bleach solution, and then rinse three times with sterile distilled water.

    • Cut the leaves into small discs (approximately 1 cm2), avoiding the midrib.

  • Infection and Co-cultivation :

    • Immerse the leaf discs in the Agrobacterium suspension for 10-20 minutes.

    • Blot the excess bacterial suspension on sterile filter paper and place the leaf discs on a co-cultivation medium (MS medium with 1 mg/L BAP, 0.1 mg/L NAA, and 100 µM acetosyringone).

    • Incubate in the dark at 25°C for 2-3 days.

  • Selection and Regeneration :

    • Transfer the leaf discs to a selection medium (MS medium with 1 mg/L BAP, 0.1 mg/L NAA, 250 mg/L cefotaxime to kill the Agrobacterium, and the appropriate selection agent, e.g., 100 mg/L kanamycin).

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Once shoots have formed, transfer them to a rooting medium (MS medium with 250 mg/L cefotaxime and the selection agent).

  • Acclimatization :

    • Once the plantlets have developed a strong root system, transfer them to soil and gradually acclimatize them to greenhouse conditions.

Protocol 2: Quantification of Shikimate Pathway Intermediates by LC-MS/MS

This protocol outlines a simplified workflow for the simultaneous quantification of shikimate pathway intermediates from plant tissues.[1][7][9]

  • Metabolite Extraction :

    • Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).

    • Vortex thoroughly and incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis :

    • Use a Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column for separation of the polar metabolites.

    • The mobile phase typically consists of a gradient of two solvents, such as acetonitrile with a small amount of an acidic modifier (e.g., formic acid) and water with the same modifier.

    • The mass spectrometer should be operated in negative ion mode for the detection of the phosphorylated intermediates of the shikimate pathway.

    • Use multiple reaction monitoring (MRM) for targeted quantification of the specific intermediates, using authentic standards to create calibration curves.

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHPS E4P Erythrose-4-phosphate (E4P) E4P->DAHP DAHPS DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQS DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHD Shikimate Shikimate DHS->Shikimate SDH S3P Shikimate-3-phosphate (S3P) Shikimate->S3P SK EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSPS Chorismate Chorismate EPSP->Chorismate CS AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs AAs->DAHP Feedback Inhibition Secondary Secondary Metabolites (e.g., Lignin, Flavonoids) AAs->Secondary

Caption: The Shikimate Pathway in Plants.

Experimental_Workflow cluster_0 Gene Construct Preparation cluster_1 Plant Transformation cluster_2 Analysis of Transgenic Plants Gene_Isolation Isolate/Synthesize Gene of Interest (e.g., feedback-resistant DAHPS) Vector_Construction Clone into Binary Vector Gene_Isolation->Vector_Construction Agro_Transformation Transform into Agrobacterium Vector_Construction->Agro_Transformation Infection Infect with Agrobacterium Agro_Transformation->Infection Explant_Prep Prepare Plant Explants (e.g., Tobacco Leaf Discs) Explant_Prep->Infection Selection Select and Regenerate Transgenic Plants Infection->Selection Molecular_Analysis Molecular Analysis (PCR, qPCR, Western Blot) Selection->Molecular_Analysis Metabolite_Analysis Metabolite Profiling (LC-MS/MS) Selection->Metabolite_Analysis Phenotypic_Analysis Phenotypic Analysis (Growth, Yield) Selection->Phenotypic_Analysis

Caption: Workflow for Engineering Shikimate Pathway Flux.

Troubleshooting_Logic Start Low Yield of Target Compound Check_Precursors Insufficient Precursors (PEP, E4P)? Start->Check_Precursors no Start->Check_Precursors Analyze Metabolites Check_Bottlenecks Downstream Bottlenecks? Check_Precursors->Check_Bottlenecks no Solution_Precursors Overexpress Pentose Phosphate Pathway Enzymes Check_Precursors->Solution_Precursors yes Check_Protein Low Protein Expression/Activity? Check_Bottlenecks->Check_Protein no Solution_Bottlenecks Overexpress Downstream Enzyme Check_Bottlenecks->Solution_Bottlenecks yes Check_Growth Stunted Growth? Check_Protein->Check_Growth no Solution_Protein Verify with Western Blot, Optimize Codon Usage Check_Protein->Solution_Protein yes Solution_Growth Use Inducible/ Tissue-Specific Promoter Check_Growth->Solution_Growth yes

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Troubleshooting Glyphosate Resistance in Shikimate Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on glyphosate resistance and the shikimate pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What is the primary mechanism of action for glyphosate?

Glyphosate competitively inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[1][2] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[2] Inhibition of EPSPS leads to a depletion of these essential amino acids, ultimately causing plant death.[2]

Q2: What are the main mechanisms of glyphosate resistance in plants?

Glyphosate resistance in weeds has evolved through two primary mechanisms:

  • Target-site resistance (TSR): This occurs due to modifications in the EPSPS enzyme itself. Common TSR mechanisms include:

    • Mutations in the EPSPS gene: Single or multiple amino acid substitutions can reduce the binding affinity of glyphosate to the EPSPS enzyme.[3][4] A frequently observed mutation is at the proline-106 position.[3]

    • EPSPS gene amplification: An increased number of EPSPS gene copies leads to the overexpression of the EPSPS enzyme, requiring more glyphosate to achieve complete inhibition.[4][5]

  • Non-target-site resistance (NTSR): This involves mechanisms that prevent a lethal concentration of glyphosate from reaching the target site. These can include:

    • Reduced glyphosate uptake and translocation: Changes in the plant's physiology can limit the absorption of glyphosate through the leaves or its movement throughout the plant to the meristematic tissues.[3][5]

    • Enhanced glyphosate sequestration: Resistant plants can actively transport and sequester glyphosate into the vacuole, effectively isolating it from the chloroplasts where the shikimate pathway is located.[5][6]

    • Increased glyphosate metabolism: Although less common in plants, some species may have an enhanced ability to metabolize glyphosate into less toxic compounds like aminomethylphosphonic acid (AMPA).[7][8]

dot digraph "Glyphosate_Resistance_Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_TSR" { label="Target-Site Resistance (TSR)"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; TSR_mutations [label="EPSPS Gene Mutations"]; TSR_amplification [label="EPSPS Gene Amplification"]; }

subgraph "cluster_NTSR" { label="Non-Target-Site Resistance (NTSR)"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; NTSR_translocation [label="Reduced Translocation"]; NTSR_sequestration [label="Vacuolar Sequestration"]; NTSR_metabolism [label="Enhanced Metabolism"]; }

glyphosate [label="Glyphosate Application", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; plant_uptake [label="Plant Uptake", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; chloroplast [label="Chloroplast\n(EPSPS Target)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; plant_death [label="Plant Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; resistance [label="Resistance", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

glyphosate -> plant_uptake; plant_uptake -> chloroplast [label="Translocation"]; chloroplast -> plant_death [label="EPSPS Inhibition"];

plant_uptake -> NTSR_translocation [label="Reduced"]; NTSR_translocation -> resistance;

plant_uptake -> NTSR_sequestration [label="Sequestered"]; NTSR_sequestration -> resistance;

plant_uptake -> NTSR_metabolism [label="Metabolized"]; NTSR_metabolism -> resistance;

chloroplast -> TSR_mutations [label="Altered Target"]; TSR_mutations -> resistance;

chloroplast -> TSR_amplification [label="Overexpressed Target"]; TSR_amplification -> resistance; } dot Caption: Overview of Target-Site and Non-Target-Site Glyphosate Resistance Mechanisms.

Experimental Design

Q3: How do I design a dose-response experiment to confirm glyphosate resistance?

A dose-response assay is essential to quantify the level of resistance in a plant population.

  • Plant Material: Use seeds from the suspected resistant population and a known susceptible population of the same species.

  • Herbicide Concentrations: Prepare a series of glyphosate concentrations. A common range is 0, 0.1, 1, 10, 100, and 1,000 μM, but this may need optimization based on the species.[9]

  • Application: Treat plants at a consistent growth stage.

  • Data Collection: After a set period (e.g., 21 days), assess plant survival and/or biomass.

  • Analysis: Use a log-logistic model to analyze the data and determine the effective dose that causes a 50% reduction in growth (GR50) or survival (LD50).[10][11] A significantly higher GR50 or LD50 value for the test population compared to the susceptible population confirms resistance.

Q4: What is the significance of shikimic acid accumulation in glyphosate studies?

The inhibition of EPSPS by glyphosate causes a buildup of its substrate, shikimate.[12][13] Therefore, measuring shikimate accumulation is a reliable indicator of EPSPS inhibition. In resistant plants with a target-site mutation or enhanced glyphosate sequestration, you would expect to see less shikimate accumulation compared to susceptible plants when treated with the same glyphosate concentration.[14][15]

Troubleshooting Guides

EPSPS Enzyme Activity Assays

Problem 1: Low or no EPSPS enzyme activity detected in the assay.

Possible Cause Troubleshooting Steps
Poor Protein Extraction Ensure plant tissue is ground to a fine powder in liquid nitrogen to prevent thawing.[9][16] Use a fresh extraction buffer with protease inhibitors.[17]
Enzyme Degradation Perform all extraction and purification steps at 4°C to maintain enzyme stability.[9][16]
Incorrect Buffer Composition Verify the pH and composition of all buffers (extraction, dialysis, and assay). The pH should typically be around 7.0-7.5.[9]
Insufficient Protein Concentration Concentrate the protein sample after dialysis using methods like centrifugal filtration.[16] Determine the total soluble protein concentration using a Bradford assay before starting the enzyme assay.[9]

Problem 2: High background signal in the phosphate-based assay.

Possible Cause Troubleshooting Steps
Contaminating Phosphatases Include phosphatase inhibitors in the extraction buffer.
Phosphate Contamination Use phosphate-free water and reagents for all buffers and solutions.[16]
High Glyphosate or PEP Concentrations High concentrations of glyphosate (>30 mM) and PEP (>2 mM) can contribute to background absorbance in malachite green-based assays. Run control reactions lacking the enzyme to correct for this.[18]

dot digraph "EPSPS_Activity_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Plant Tissue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; grind [label="Grind in Liquid N2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Homogenize in\nExtraction Buffer (4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge1 [label="Centrifuge (18,000 x g, 30 min, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="Ammonium Sulfate\nPrecipitation (45-70%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; centrifuge2 [label="Centrifuge (15,000 x g, 30 min, 4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resuspend [label="Resuspend Pellet\nin Assay Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dialyze [label="Dialyze Overnight (4°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantify Protein\n(Bradford Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay [label="Perform EPSPS Activity Assay\n(Measure Pi release)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Determine\nSpecific Activity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> grind; grind -> extract; extract -> centrifuge1; centrifuge1 -> precipitate [label="Supernatant"]; precipitate -> centrifuge2; centrifuge2 -> resuspend [label="Pellet"]; resuspend -> dialyze; dialyze -> quantify; quantify -> assay; assay -> end; } dot Caption: General workflow for EPSPS enzyme extraction and activity assay.

Western Blot for EPSPS Protein Levels

Problem 3: Weak or no signal for EPSPS protein.

Possible Cause Troubleshooting Steps
Low Protein Abundance Increase the amount of total protein loaded per lane (up to 100 µg for some tissue extracts).[19]
Inefficient Protein Extraction Ensure the lysis buffer is appropriate for your tissue type and includes protease inhibitors.
Poor Antibody Performance Use a primary antibody validated for your target species. Optimize the primary antibody concentration and consider incubating overnight at 4°C.[20]
Inefficient Transfer Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[21]

Problem 4: High background or non-specific bands.

Possible Cause Troubleshooting Steps
Insufficient Blocking Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Optimize the blocking agent (e.g., 5% non-fat milk or BSA).[20]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[20]
Inadequate Washing Increase the number and duration of wash steps. Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer can help.[21]
Gene Expression Analysis (qRT-PCR)

Problem 5: Inconsistent or non-reproducible qRT-PCR results for EPSPS gene expression.

Possible Cause Troubleshooting Steps
Poor RNA Quality/Integrity Use a robust RNA extraction protocol for your plant species. Assess RNA integrity using a bioanalyzer or gel electrophoresis before proceeding.
Genomic DNA Contamination Treat RNA samples with DNase I to remove any contaminating genomic DNA.
Suboptimal Primer Design Design primers that span an exon-exon junction to prevent amplification of genomic DNA. Validate primer efficiency with a standard curve.
Inappropriate Reference Genes Select and validate stable reference genes for your specific plant species and experimental conditions. Do not rely on a single reference gene.

Quantitative Data Summary

Table 1: Example Glyphosate Concentrations for In Vitro EPSPS Inhibition Assays
SpeciesGlyphosate Concentrations (µM)Reference
Lolium spp.0, 0.1, 1, 10, 100, 1,000[9]
Vulpia myuros0, 0.1, 10, 100, 1,000[17]
Table 2: Example Dose-Response Values for Glyphosate Resistance
SpeciesParameterSusceptible BiotypeResistant BiotypeReference
Bidens pilosaGR50 (g ae ha⁻¹)47.9977.6 (R1), 134.1 (R2)[15]
Avena barbataI50 (kg ae ha⁻¹)~0.1~0.4 (advanced stage)[22]

Note: GR50 = 50% Growth Reduction; I50 = 50% Inhibition. Values are approximate and depend on experimental conditions.

Detailed Experimental Protocols

Protocol 1: EPSPS Enzyme Extraction and Activity Assay

This protocol is adapted from methodologies described by Dayan et al. (2015) and Sammons and Gaines.[9][17]

  • Tissue Homogenization:

    • Flash-freeze 5g of young leaf tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[9][17]

    • Transfer the powder to a beaker on ice containing 25 mL of cold extraction buffer (100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, 0.5 mM benzamidine, 1% PVPP, and 10 mM β-mercaptoethanol, pH 7.0).[9]

  • Protein Extraction:

    • Stir the homogenate for 5-10 minutes on ice.

    • Centrifuge at 18,000 x g for 30 minutes at 4°C.[9][17]

    • Filter the supernatant through cheesecloth into a cold beaker.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant to achieve 45% saturation while stirring on ice. Stir for an additional 30 minutes.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the pellet.

    • Add more ammonium sulfate to the supernatant to bring the saturation to 70-80% to precipitate the EPSPS fraction.[9][17]

    • Centrifuge again at 15,000-20,000 x g for 30 minutes at 4°C. Discard the supernatant.

  • Dialysis:

    • Resuspend the pellet in 1-2 mL of assay buffer (e.g., 100 mM MOPS, 1 mM MgCl₂, 10% glycerol, pH 7.0).[9]

    • Dialyze the sample overnight at 4°C against 2L of dialysis buffer (e.g., 100 mM MOPS, 5 mM EDTA, pH 7.0) with constant stirring.[9][17]

  • Enzyme Activity Assay:

    • Determine the total soluble protein concentration of the dialyzed sample using the Bradford method.

    • Use a commercial phosphate assay kit (e.g., EnzCheck Phosphate Assay Kit) to measure the release of inorganic phosphate (Pi).[9]

    • Set up reactions in a 96-well plate containing assay buffer, substrates (PEP and S3P), and varying concentrations of glyphosate.

    • Initiate the reaction by adding the enzyme extract.

    • Measure the absorbance at the appropriate wavelength (e.g., 360 nm or 660 nm depending on the assay) over time to determine the rate of Pi release.

    • Calculate the specific activity as µmol of Pi released per mg of protein per minute and express the results as a percentage of the activity without glyphosate.[9]

Protocol 2: Quantification of Glyphosate and AMPA in Plant Tissues via LC-MS/MS

This is a generalized workflow based on common analytical chemistry principles for herbicide analysis.[8][23]

  • Sample Preparation:

    • Homogenize a known weight (e.g., 100g) of plant tissue.[8]

    • Perform a liquid-liquid or solid-phase extraction (SPE) to isolate glyphosate and its metabolite, AMPA, from the complex plant matrix.

  • Derivatization (if necessary):

    • Some methods require derivatization to improve the chromatographic properties and ionization efficiency of glyphosate and AMPA. This can involve reactions with reagents like FMOC-Cl or trimethyl orthoacetate.[23]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Use a suitable column (e.g., HILIC or ion-exchange) for chromatographic separation.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and fragment ion transitions for glyphosate, AMPA, and an appropriate internal standard (e.g., ¹³C₂,¹⁵N-glyphosate).[23]

  • Data Analysis:

    • Create a calibration curve using standards of known concentrations.

    • Quantify the amount of glyphosate and AMPA in the samples by comparing their peak areas to the calibration curve.

dot digraph "Shikimate_Pathway" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

PEP [label="PEP\n(Phosphoenolpyruvate)", fillcolor="#F1F3F4", fontcolor="#202124"]; E4P [label="E4P\n(Erythrose 4-phosphate)", fillcolor="#F1F3F4", fontcolor="#202124"]; DAHP [label="DAHP", fillcolor="#FBBC05", fontcolor="#202124"]; DHQ [label="3-dehydroquinate", fillcolor="#FBBC05", fontcolor="#202124"]; DHS [label="3-dehydroshikimate", fillcolor="#FBBC05", fontcolor="#202124"]; Shikimate [label="Shikimate", fillcolor="#FBBC05", fontcolor="#202124"]; S3P [label="Shikimate-3-phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; EPSP [label="EPSP\n(5-enolpyruvylshikimate-3-phosphate)", fillcolor="#FBBC05", fontcolor="#202124"]; Chorismate [label="Chorismate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aromatics [label="Aromatic Amino Acids\n(Trp, Phe, Tyr)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Glyphosate [label="Glyphosate", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EPSPS_enzyme [label="EPSPS Enzyme", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PEP -> DAHP; E4P -> DAHP; DAHP -> DHQ -> DHS -> Shikimate -> S3P; S3P -> EPSP_enzyme; PEP -> EPSP_enzyme; EPSP_enzyme -> EPSP; EPSP -> Chorismate -> Aromatics;

Glyphosate -> EPSPS_enzyme [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold]; } dot Caption: The Shikimate Pathway and the site of inhibition by glyphosate.

References

Technical Support Center: Purification of Recombinant Shikimate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of recombinant shikimate pathway enzymes.

Diagrams

Experimental Workflow

Caption: General experimental workflow for recombinant enzyme purification.

Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Steps Start Low/No Purified Protein Q1 Is the protein expressed? Start->Q1 A1_Yes Yes Q1->A1_Yes Check soluble/insoluble fractions A1_No No Q1->A1_No Optimize expression conditions Q2 Is the protein soluble? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Proceed to purification A2_No No (Inclusion Bodies) Q2->A2_No Optimize for solubility / Refold inclusion bodies Q3 Does the protein bind to the column? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Proceed to elution A3_No No Q3->A3_No Check affinity tag accessibility / Optimize binding buffer Q4 Is the protein eluting from the column? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes Analyze eluate for purity and yield A4_No No Q4->A4_No Optimize elution buffer (pH, salt, competitor)

Caption: Troubleshooting flowchart for low protein yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of recombinant shikimate pathway enzymes.

General Expression & Purification

Q1: I am not observing any expression of my target shikimate pathway enzyme. What should I do?

A1: Lack of expression can stem from several factors:

  • Vector Integrity: Ensure your expression vector and the inserted gene sequence are correct by re-sequencing the construct. Errors like frameshifts or premature stop codons can halt protein expression.

  • Promoter and Inducer Issues: Verify you are using the correct inducer (e.g., IPTG for lac-based promoters) at an optimal concentration. Also, check the viability of your inducer stock.

  • Codon Usage: The codon usage of your gene of interest might not be optimal for your expression host (e.g., E. coli). Consider codon optimization of your gene sequence.

  • Toxicity of the Protein: The expressed enzyme might be toxic to the host cells. Try using a lower induction temperature (e.g., 18-25°C) and a lower inducer concentration to slow down protein expression.

Q2: My shikimate pathway enzyme is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?

A2: Inclusion body formation is a common problem. Here are some strategies to improve solubility:

  • Lower Expression Temperature: Reduce the induction temperature to 18-25°C. This slows down protein synthesis, allowing more time for proper folding.[1]

  • Optimize Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG) to reduce the rate of protein expression.

  • Change Expression Strain: Use an E. coli strain engineered to enhance protein folding, such as those co-expressing chaperone proteins.

  • Solubilization and Refolding: If the above methods fail, you can purify the inclusion bodies and then solubilize and refold the protein. This typically involves using strong denaturants like 8M urea or 6M guanidine-HCl, followed by a refolding protocol.[2] A detailed protocol for inclusion body purification and solubilization is provided in the "Experimental Protocols" section.

Q3: I have good expression of my His-tagged enzyme, but the final yield after purification is very low. What are the possible reasons?

A3: Low final yield can be due to issues at various stages of purification:

  • Inefficient Cell Lysis: If cells are not lysed effectively, a significant amount of your protein will be discarded with the cell debris. Ensure your lysis method (e.g., sonication, French press) is optimized.

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein. Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.

  • Inaccessible Affinity Tag: The His-tag might be buried within the folded protein, preventing it from binding to the affinity resin. You can try purifying under denaturing conditions or re-cloning with the tag at the other terminus of the protein.

  • Suboptimal Buffer Conditions: The pH or salt concentration of your binding, wash, or elution buffers may not be optimal. Perform small-scale trials to optimize these conditions for your specific enzyme. For example, some proteins may require higher salt concentrations to prevent aggregation.[3]

  • Co-purification of Contaminants: Host proteins with affinity for the resin can compete with your target protein, reducing its binding and final yield.[4]

Enzyme-Specific Troubleshooting

Q4: My recombinant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase shows low activity after purification. Why?

A4: Low activity of DAHP synthase could be due to:

  • Feedback Inhibition: Some DAHP synthases are subject to feedback inhibition by aromatic amino acids.[5] Ensure your assay buffer is free of these amino acids.

  • Cofactor Requirements: DAHP synthase activity may depend on the presence of metal ions.[6] Check the specific requirements for your enzyme and supplement the buffers accordingly.

  • Improper Folding: Even if soluble, the enzyme may not be correctly folded. Consider co-expression with chaperones or exploring different expression hosts.

Q5: I am having trouble purifying soluble recombinant 3-dehydroquinate (DHQ) synthase. It is mostly found in the insoluble fraction. What can I do?

A5: For DHQ synthase from thermophilic organisms like Pyrococcus furiosus, insolubility in E. coli is a known issue. A key strategy is to increase the salt concentration in the lysis buffer. For example, including 200 mM KCl in the lysis buffer has been shown to significantly increase the solubility of this enzyme.[7] Additionally, a heat treatment step (e.g., 70°C) can be employed during purification to denature and precipitate mesophilic E. coli proteins, while the thermophilic DHQ synthase remains soluble.[7]

Q6: My recombinant shikimate dehydrogenase (SDH) has low purity after a single IMAC step. How can I improve this?

A6: Co-purification of endogenous E. coli proteins is common, especially with low-expressing recombinant proteins.[4] To improve the purity of your SDH, consider a two-step IMAC purification.[4][8] This involves eluting the protein from the first column and then reapplying it to a second, freshly equilibrated IMAC column. This can effectively remove non-specifically bound contaminants.[4]

Q7: I am struggling with the elution of my recombinant 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase from the affinity column. What should I try?

A7: Inefficient elution can be addressed by optimizing the elution buffer.

  • Increase Competitor Concentration: If using a competitive eluent like imidazole for a His-tagged protein, you may need to increase its concentration in a stepwise or linear gradient to find the optimal concentration for eluting your protein without co-eluting contaminants.

  • Change Elution Strategy: If a competitive eluent is not effective or leads to co-purification of contaminants, consider changing the elution strategy. For example, a pH shift can be used. A common method is to lower the pH of the elution buffer (e.g., using 0.1 M glycine-HCl, pH 2.5-3.0) to disrupt the interaction between the affinity tag and the resin.[9] Remember to immediately neutralize the pH of the collected fractions to prevent protein denaturation.[9]

  • Check for Protein Precipitation on the Column: High concentrations of the eluted protein can sometimes lead to precipitation on the column. Try eluting with a linear gradient instead of a step elution to reduce the protein concentration in the eluate.

Q8: My purified recombinant chorismate synthase is inactive. What could be the problem?

A8: Chorismate synthase has a unique requirement for a reduced flavin mononucleotide (FMNH2) for its activity, even though the reaction involves no net redox change.[10][11]

  • Cofactor Presence: Ensure that your activity assay buffer contains a system to provide reduced FMN. Some chorismate synthases are bifunctional and have their own diaphorase activity to reduce FMN, while others are monofunctional and require an external reducing system and anaerobic conditions.[12]

  • Enzyme Stability: The enzyme may be unstable. Some chorismate synthases have been found to be part of a complex with other enzymes of the pathway, which may contribute to their stability.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data for purified recombinant shikimate pathway enzymes from various sources, as reported in the literature. Note that yields and specific activities can vary significantly depending on the expression system, purification protocol, and assay conditions.

EnzymeSource OrganismExpression HostPurification MethodFinal Yield (mg/L of culture)Purity (%)Specific Activity (U/mg)Reference
DAHP Synthase Mycobacterium tuberculosisE. coliAnion Exchange, Affinity~3.2>95Not Reported[13]
DHQ Synthase Pyrococcus furiosusE. coliHeat Treatment, Anion ExchangeNot Reported>953.0 (kcat, s⁻¹)[7]
Shikimate Dehydrogenase Plasmodium falciparumE. coliTwo-step IMACLow (not quantified)>90 (after 2nd IMAC)Not Reported[4][8]
Shikimate Dehydrogenase Escherichia coliE. coliMulti-step chromatographyNot ReportedHomogeneous1100[2]
EPSP Synthase Pseudomonas aeruginosaE. coliDEAE, Gel Filtration, Resource QNot Reported>95Not Reported[14]
Chorismate Synthase Escherichia coliE. coliMulti-step chromatographyMilligram quantitiesHomogeneousNot Reported[13]

Experimental Protocols

Protocol 1: General Purification of His-tagged Shikimate Pathway Enzymes

This protocol provides a general framework for the purification of His-tagged recombinant shikimate pathway enzymes expressed in E. coli. Optimization of buffer components and concentrations will be required for each specific enzyme.

1. Cell Lysis and Lysate Preparation

  • Harvest E. coli cells from culture by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail, pH 8.0).

  • Lyse the cells by sonication on ice or by using a French press.

  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris. Collect the supernatant.

2. Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate an IMAC column (e.g., Ni-NTA agarose) with 5-10 column volumes of Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elute the target protein with Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

3. Buffer Exchange (Optional)

  • Pool the fractions containing the pure protein.

  • Perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column) to remove imidazole and prepare the protein for storage or downstream applications.

Protocol 2: Solubilization and Refolding of Inclusion Bodies

This protocol is for the recovery of active protein from inclusion bodies.

1. Inclusion Body Isolation and Washing

  • After cell lysis and centrifugation as described in Protocol 1, discard the supernatant.

  • Resuspend the pellet containing inclusion bodies in a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1% Triton X-100, 1 mM EDTA, pH 8.0).

  • Centrifuge at 15,000 x g for 15 min at 4°C and discard the supernatant. Repeat the wash step 2-3 times.

2. Solubilization

  • Resuspend the washed inclusion body pellet in Solubilization Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 8 M urea or 6 M guanidine-HCl, 10 mM DTT, pH 8.0).

  • Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C to completely solubilize the protein.

  • Centrifuge at 20,000 x g for 30 min at 4°C to remove any remaining insoluble material.

3. Refolding

  • Refold the solubilized protein by rapid dilution or dialysis into a refolding buffer. For rapid dilution, add the solubilized protein drop-wise into a large volume of stirred, ice-cold Refolding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.5 M L-arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione, pH 8.0). The final protein concentration should be low (e.g., <0.1 mg/mL) to prevent aggregation.

  • Allow the protein to refold for 12-24 hours at 4°C.

  • Concentrate the refolded protein and proceed with further purification if necessary.

Protocol 3: Chorismate Synthase Activity Assay

This protocol is for determining the activity of chorismate synthase.

  • The assay mixture (total volume of 1 mL) should contain:

    • 50 mM Tris-HCl, pH 7.5

    • 5 mM MgCl₂

    • 100 µM 5-enolpyruvylshikimate-3-phosphate (EPSP)

    • 100 µM reduced flavin mononucleotide (FMNH₂)

  • For monofunctional chorismate synthases, the assay must be performed under anaerobic conditions, and an enzymatic system to regenerate FMNH₂ (e.g., flavin reductase with NADPH) should be included.

  • Start the reaction by adding the purified chorismate synthase.

  • Monitor the formation of chorismate by measuring the increase in absorbance at 275 nm (ε = 2630 M⁻¹cm⁻¹).

  • Alternatively, a more sensitive LC-MS-based method can be used to directly detect the formation of chorismate.[12][15]

References

minimizing degradation of shikimic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for shikimic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of shikimic acid, with a focus on minimizing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of shikimic acid during extraction?

A1: Shikimic acid is susceptible to degradation under several conditions. Key factors to control during extraction are:

  • Temperature: High temperatures and prolonged heating can lead to the degradation of shikimic acid, resulting in lower yields.

  • pH: Extreme pH conditions, both acidic and alkaline, can affect the stability of shikimic acid.

  • Oxidizing Agents: The presence of strong oxidizing agents can break down the shikimic acid molecule. This is the principle behind some quantitative analysis methods that intentionally degrade it for measurement.

  • Light Exposure: Prolonged exposure to UV light may contribute to the degradation of shikimic acid.

  • Enzymatic Activity: If not properly managed, endogenous plant enzymes released during sample preparation can potentially degrade shikimic acid.

Q2: Which extraction method is generally recommended to minimize shikimic acid degradation?

A2: While several methods can be effective, modern techniques that utilize shorter extraction times and lower temperatures are generally preferred to minimize degradation. These include:

  • Pressurized Hot Water Extraction (PHWE): This method uses water at elevated temperatures and pressures to achieve rapid and efficient extraction, often with very short residence times, which helps to minimize the degradation of shikimic acid.

  • Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt cell walls and enhance extraction efficiency at lower temperatures and shorter durations compared to conventional methods.

  • Microwave-Assisted Extraction (MWE): MWE uses microwave energy to heat the solvent and sample, leading to a rapid extraction process.

Conventional methods like Soxhlet extraction can be effective but often involve prolonged exposure to high temperatures, which may increase the risk of degradation.

Q3: What are the best solvents for extracting shikimic acid?

A3: Shikimic acid is highly soluble in polar solvents. The most commonly used and effective solvents include:

  • Water: Due to its high polarity, water is an excellent and environmentally friendly solvent for shikimic acid extraction.

  • Ethanol and Methanol: These alcohols, often used as aqueous solutions (e.g., 70-80% ethanol), are also very effective for extracting shikimic acid.

  • Ionic Liquids: Certain ionic liquids have shown high efficiency in extracting shikimic acid, sometimes surpassing traditional solvents.

The choice of solvent may also depend on the specific plant matrix and the intended downstream applications.

Q4: How can I tell if my shikimic acid has degraded during extraction?

A4: The most reliable way to assess degradation is through analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate shikimic acid from its potential degradation products. A decrease in the area of the shikimic acid peak and the appearance of new, unidentified peaks in the chromatogram can indicate degradation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is highly sensitive and can be used to identify the molecular weights of potential degradation products, providing more definitive evidence of degradation.

Q5: How should I store my plant material and extracts to prevent shikimic acid degradation?

A5: Proper storage is crucial for maintaining the integrity of your samples.

  • Plant Material: Dried and finely ground plant material should be stored in a cool, dark, and dry place. For long-term storage, freezing at -20°C or below is recommended.

  • Extracts: Shikimic acid in plant extracts is less stable than in the intact tissue. Extracts should be stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protected from light. It has been observed that the concentration of shikimic acid in extracts can decrease significantly after 48 hours at room temperature.

Troubleshooting Guides

Problem 1: Low Yield of Shikimic Acid

Possible Cause Troubleshooting Step
Incomplete Extraction - Increase extraction time. - Decrease particle size of the plant material. - Optimize the solvent-to-solid ratio.
Degradation during Extraction - Lower the extraction temperature. - Reduce the extraction time by using a more efficient method (e.g., UAE, MWE). - Ensure the pH of the extraction solvent is near neutral.
Improper Solvent Choice - Use a more polar solvent like water, ethanol, or methanol. - Consider using an aqueous-organic mixture (e.g., 70% ethanol).
Degradation Post-Extraction - Analyze the extract immediately after preparation. - Store extracts at low temperatures and protect from light.

Problem 2: Appearance of Unknown Peaks in HPLC Chromatogram

Possible Cause Troubleshooting Step
Degradation of Shikimic Acid - Compare the chromatogram with a fresh standard of shikimic acid. - Re-extract the sample using milder conditions (lower temperature, shorter time). - Use LC-MS to identify the molecular weights of the unknown peaks and search for potential degradation products of shikimic acid.
Co-extraction of Impurities - Optimize the extraction solvent to be more selective for shikimic acid. - Employ a sample clean-up step before HPLC analysis (e.g., solid-phase extraction).
Contamination - Ensure all glassware and solvents are clean. - Run a blank (solvent only) injection to check for system contamination.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Shikimic Acid from Star Anise

Extraction Method Solvent Temperature (°C) Time Yield (% w/w) Reference
Soxhlet95% EthanolBoiling Point2 hNot specified
Ultrasonic (USE)WaterNot specified20 min1.37
Microwave (MWE)WaterNot specified16 min2.63
Hot Water ExtractionWater150Not specifiedHigh
Ionic Liquid (ILUAE)[bmim]Cl150Not specified2.3
Pressurized Hot Water (PHWE)30% Ethanol/WaterNot specified~2 min5.5

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Shikimic Acid
  • Sample Preparation:

    • Dry the plant material (e.g., star anise) at 40-50°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a 50 mL flask.

    • Add 15 mL of deionized water (or 70% ethanol) to the flask.

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power to approximately 480 W and the extraction time to 20 minutes. Maintain a constant temperature, if possible, by using a cooling water bath.

  • Sample Processing:

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the filtered extract by HPLC for the quantification of shikimic acid.

Protocol 2: HPLC Analysis of Shikimic Acid
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 0.01 M sulfuric acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 213 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of shikimic acid standard (e.g., 1 mg/mL) in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 10 to 200 µg/mL.

  • Quantification:

    • Inject the standards and samples.

    • Construct a calibration curve by plotting the peak area of the shikimic acid standard against its concentration.

    • Determine the concentration of shikimic acid in the samples by interpolating their peak areas on the calibration curve.

Visualizations

DegradationPathway SA Shikimic Acid Degradation Degradation Products SA->Degradation leads to Temp High Temperature Temp->Degradation pH Extreme pH pH->Degradation Light UV Light Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Enzymes Enzymatic Activity Enzymes->Degradation ExperimentalWorkflow Start Plant Material (e.g., Star Anise) Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE, MWE, PHWE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Analysis HPLC / LC-MS Analysis Filtration->Analysis End Quantified Shikimic Acid Analysis->End

Validation & Comparative

Validating EPSP Synthase Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase is crucial for the development of new herbicides and antimicrobial agents. This guide provides a comparative analysis of glyphosate, the most prominent EPSP synthase inhibitor, and other alternatives, supported by experimental data and detailed protocols.

Glyphosate, a broad-spectrum systemic herbicide, functions by inhibiting the plant and microorganism enzyme EPSP synthase.[1] This enzyme plays a vital role in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1] By blocking this pathway, glyphosate depletes the essential building blocks for protein synthesis and other critical cellular functions, ultimately leading to cell death.[2] This guide delves into the specifics of this inhibition and compares glyphosate's efficacy with other compounds that target the same enzyme.

Comparative Analysis of EPSP Synthase Inhibitors

The inhibitory potential of a compound against EPSP synthase is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of binding affinity.

Glyphosate is a potent inhibitor of Class I EPSP synthases, which are typically found in plants and are sensitive to the herbicide. In contrast, Class II EPSPS enzymes, found in some bacteria, exhibit natural resistance to glyphosate.[3] The comparative inhibitory activities of glyphosate and other experimental inhibitors are summarized below.

InhibitorEnzyme SourceInhibition TypeKi (µM)IC50 (µM)Reference
Glyphosate Escherichia coli (WT)Competitive vs. PEP, Uncompetitive vs. S3P0.31.6 ± 0.03[4]
Glyphosate Neurospora crassaCompetitive vs. PEP, Uncompetitive vs. S3P1.1-[5]
Glyphosate Zea mays (Maize, WT)Competitive vs. PEP0.066-[3]
(R)-phosphonate analogue Escherichia coliCompetitive vs. S3P & PEP0.016-[2]
Aromatic tetrahedral intermediate mimic (3-malonate ether surrogate) Not SpecifiedCompetitive vs. S3P1.3 ± 0.22-[6]
Aromatic tetrahedral intermediate mimic (3-hydroxymalonate surrogate) Not SpecifiedCompetitive vs. S3P0.57 ± 0.06-[5]

Note: Direct comparison of Ki and IC50 values across different studies should be approached with caution due to variations in experimental conditions such as enzyme and substrate concentrations.

Visualizing the Mechanism of Inhibition

To understand the biochemical context of EPSP synthase inhibition, it is essential to visualize its place within the shikimate pathway and the mechanism by which inhibitors like glyphosate interfere with its function.

Shikimate_Pathway E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP1 Phosphoenolpyruvate (PEP) PEP1->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP EPSP Synthase PEP2 Phosphoenolpyruvate (PEP) PEP2->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Multiple Steps Glyphosate Glyphosate Glyphosate->EPSP Inhibits

Shikimate Pathway and Glyphosate Inhibition.

The above diagram illustrates the shikimate pathway, highlighting the crucial step catalyzed by EPSP synthase and the inhibitory action of glyphosate.

Experimental Protocols for Validating Inhibition

Accurate and reproducible experimental methods are paramount for validating the inhibition of EPSP synthase. Below are detailed protocols for enzyme extraction and activity assays.

I. EPSP Synthase Extraction from Plant Tissue

This protocol describes a general method for extracting EPSP synthase from plant leaf tissue.

  • Homogenization:

    • Harvest fresh, young leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a chilled beaker containing ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% (v/v) glycerol, 10 mM 2-mercaptoethanol, and 1% (w/v) polyvinylpyrrolidone (PVP)). Use a ratio of approximately 1:3 (w/v) of tissue to buffer.

    • Homogenize the suspension using a blender or homogenizer for 2-3 minutes at 4°C.

  • Centrifugation:

    • Centrifuge the homogenate at approximately 20,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully decant the supernatant, which contains the crude enzyme extract.

  • Ammonium Sulfate Precipitation (Optional Purification Step):

    • Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-80% while gently stirring on ice.

    • Allow precipitation to occur for 1 hour with continuous gentle stirring.

    • Centrifuge at 20,000 x g for 30 minutes at 4°C to collect the precipitated protein.

    • Discard the supernatant and resuspend the pellet in a minimal volume of extraction buffer.

  • Dialysis:

    • Dialyze the resuspended protein solution against a large volume of dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% (v/v) glycerol) overnight at 4°C with at least two buffer changes to remove ammonium sulfate.

  • Protein Quantification:

    • Determine the protein concentration of the final enzyme preparation using a standard method such as the Bradford assay.

II. EPSP Synthase Activity Assay (Phosphate Detection Method)

This assay measures the release of inorganic phosphate (Pi) during the EPSP synthase-catalyzed reaction.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM HEPES buffer (pH 7.0)

      • 1 mM Shikimate-3-phosphate (S3P)

      • 1 mM Phosphoenolpyruvate (PEP)

      • Varying concentrations of the inhibitor (e.g., glyphosate) or a control (vehicle).

      • Purified or crude EPSP synthase extract.

  • Reaction Initiation and Incubation:

    • Pre-incubate the reaction mixture (without PEP) for 5 minutes at 25°C.

    • Initiate the reaction by adding PEP.

    • Incubate the reaction for a defined period (e.g., 10-30 minutes) during which the reaction rate is linear.

  • Reaction Termination and Phosphate Detection:

    • Stop the reaction by adding a solution that will both halt enzymatic activity and allow for colorimetric detection of Pi (e.g., a solution containing malachite green and ammonium molybdate).

    • Allow color to develop according to the detection reagent's protocol.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., ~660 nm for the malachite green assay).

    • Create a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced.

    • Calculate the enzyme activity (e.g., in µmol Pi/min/mg protein).

    • To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_extraction Enzyme Extraction cluster_assay Inhibition Assay cluster_analysis Data Analysis Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Optional Precipitation Precipitation Centrifugation->Precipitation Optional Dialysis Dialysis Precipitation->Dialysis Reaction_Setup Prepare Reaction Mix (Enzyme, S3P, Buffer, Inhibitor) Dialysis->Reaction_Setup Initiation Initiate with PEP & Incubate Reaction_Setup->Initiation Termination Stop Reaction & Add Detection Reagent Initiation->Termination Measurement Measure Absorbance Termination->Measurement Quantification Quantify Pi Production Measurement->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Workflow for EPSP Synthase Inhibition Assay.

This workflow provides a clear, step-by-step guide for researchers to validate the inhibitory effects of various compounds on EPSP synthase. By following these standardized protocols, researchers can generate reliable and comparable data to aid in the discovery and development of novel inhibitors.

References

A Comparative Guide to Shikimic Acid Quantification: HPLC vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms and a crucial precursor for the synthesis of the antiviral drug oseltamivir, is of paramount importance. This guide provides an objective comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic/colorimetric assays, supported by experimental data and detailed methodologies.

This document will delve into the principles, protocols, and performance characteristics of each method to assist you in selecting the most appropriate technique for your research needs.

At a Glance: HPLC vs. Enzymatic/Colorimetric Assays

FeatureHigh-Performance Liquid Chromatography (HPLC)Enzymatic/Colorimetric Assay
Principle Chromatographic separation based on polarity, followed by UV detection.Chemical oxidation of shikimic acid to form a chromophore, followed by spectrophotometric quantification.
Specificity High. Can resolve shikimic acid from structurally similar compounds.Can be prone to interference from other compounds that react with the oxidizing agent.
Sensitivity High. Detection limits typically in the low mg/L or µg/mL range.[1]Moderate. Detection limits are generally higher than HPLC.
Throughput Lower. Each sample requires a separate chromatographic run.Higher. Can be adapted for high-throughput screening in microtiter plates.
Cost Higher initial instrument cost and ongoing solvent expenses.Lower. Requires a basic spectrophotometer.[2][3][4][5]
Simplicity More complex, requiring skilled operators for method development and troubleshooting.Simpler and more straightforward to perform.[2][3][4][5]
Sample Matrix Less susceptible to matrix effects, but sample preparation may be needed.More susceptible to interference from complex matrices, potentially requiring sample cleanup.

Performance Comparison: A Data-Driven Analysis

The choice between HPLC and enzymatic assays often depends on the specific requirements of the study, such as the need for high precision, the number of samples, and budget constraints.

ParameterHPLCEnzymatic/Colorimetric AssayReference
Limit of Detection (LOD) ~1 mg/L~0.3 µg/mL (method dependent)[6],[7]
Limit of Quantification (LOQ) 1.0 - 12.0 mg/LNot consistently reported[1]
Linear Range 1 - 300 mg/L (wine matrix)1.0 - 12.0 µg/mL[6],[7]
Precision (%RSD) 7.3 - 10.1%~5%[1],[7]
Recovery 85% - 104%Not consistently reported[5]

Studies have shown that while HPLC is more effective for quantification, spectrophotometric methods are more cost-effective and simpler to execute, albeit with a narrower detection limit.[2][3][4][5] HPLC detection has been reported to be more effective than spectrophotometric determinations in estimating shikimic acid in plant extracts.[2][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method separates shikimic acid from other components in a sample mixture based on its interaction with a stationary phase and a mobile phase.

Sample Preparation:

  • Extraction: For plant tissues, extraction is typically performed using an acidic aqueous solution (e.g., HCl) or methanol.[5] Water-based extractions are also possible, offering a more environmentally friendly option.[5]

  • Filtration: The extract is filtered through a 0.45 µm or smaller pore size filter to remove particulate matter before injection into the HPLC system.[8]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[1][7] For specific applications like wine analysis, a coupled system with a C18 pre-separation column followed by a cation exchange column can be employed.[6][8]

  • Mobile Phase: An isocratic mobile phase of dilute acid, such as 0.01 M sulfuric acid or 5 mM phosphoric acid, is frequently used.[6][8][9][10]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.[1][9][10]

  • Detection: UV detection at approximately 210-213 nm is standard for shikimic acid.[6][8][11]

  • Quantification: Quantification is achieved by comparing the peak area of shikimic acid in the sample to a calibration curve generated from standards of known concentrations.[6][8]

Enzymatic/Colorimetric Assay

This method relies on the chemical oxidation of the vicinal diols in shikimic acid by periodate, leading to the formation of a chromophore that can be measured spectrophotometrically.[3]

Procedure:

  • Sample Preparation: Similar to HPLC, an appropriate extraction method is employed to obtain a liquid sample containing shikimic acid.

  • Oxidation: The sample is treated with periodic acid or a periodate salt. This oxidizes the vicinal diols of shikimic acid.[12]

  • Chromophore Development: A strong base, such as sodium hydroxide, is added to generate a yellow chromophore.[12]

  • Stabilization: A stabilizing agent like glycine or sulfite may be added to ensure the color remains stable for measurement.[12]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 380-382 nm) using a spectrophotometer.[7][12]

  • Quantification: The concentration of shikimic acid is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of shikimic acid.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both HPLC and enzymatic/colorimetric assays.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Start Plant/Microbial Sample Extraction Extraction (e.g., acid, methanol) Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (213 nm) Separation->Detection Data Data Acquisition & Integration Detection->Data Calculation Concentration Calculation Data->Calculation Standard Standard Curve Preparation Standard->Calculation

Caption: Workflow for Shikimic Acid Quantification by HPLC.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Quantification Start Plant/Microbial Sample Extraction Extraction Start->Extraction Oxidation Periodate Oxidation Extraction->Oxidation Development Chromophore Development (NaOH) Oxidation->Development Stabilization Color Stabilization Development->Stabilization Spectro Spectrophotometer Reading (382 nm) Stabilization->Spectro Calculation Concentration Calculation Spectro->Calculation Standard Standard Curve Standard->Calculation

References

A Comparative Guide to Shikimic Acid and Quinic Acid as Chiral Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable chiral starting material is a critical decision in the synthesis of complex, enantiomerically pure molecules. Among the plethora of options available from nature's chiral pool, shikimic acid and quinic acid have emerged as versatile and highly valuable building blocks. Both are cyclohexanecarboxylic acids rich in stereocenters and functional groups, making them attractive synthons for a wide range of applications, most notably in the pharmaceutical industry. This guide provides an objective comparison of shikimic acid and quinic acid, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.

Physicochemical Properties and Availability

Shikimic acid and quinic acid share a common biosynthetic origin but possess distinct structural features that dictate their synthetic utility.

PropertyShikimic AcidQuinic Acid
Chemical Structure (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid(1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexanecarboxylic acid
Molecular Formula C₇H₁₀O₅C₇H₁₂O₆
Molecular Weight 174.15 g/mol [1][2]192.17 g/mol [3][4]
Key Functional Groups Carboxylic acid, three secondary hydroxyl groups, one trisubstituted double bondCarboxylic acid, one tertiary hydroxyl group, three secondary hydroxyl groups
Natural Sources Chinese star anise (Illicium verum), sweetgum seeds, pine needles, and microbial fermentation.[5][6]Cinchona bark, coffee beans, apples, pears, and other fruits.[3][7]
Typical Cost (High Purity, >98%) $50 - $150 per gram[6]~$3 - $4 per gram (for 100g quantities)

Comparative Analysis as Chiral Synthons

The primary difference in the synthetic utility of shikimic acid and quinic acid stems from the presence of a double bond in the former and an additional stereocenter at a tertiary alcohol in the latter.

Advantages of Shikimic Acid
  • Versatile Double Bond: The cyclohexene moiety in shikimic acid is a key functional group that allows for a wide array of transformations, including epoxidation, dihydroxylation, ozonolysis, and various cycloadditions. This provides a facile entry into a diverse range of functionalized cyclohexane scaffolds.

  • Established Protecting Group Strategies: The three secondary hydroxyl groups can be selectively protected, often as acetals, allowing for precise manipulation of the molecule.

  • Favored for Oseltamivir Synthesis: The industrial synthesis of the antiviral drug oseltamivir (Tamiflu®) predominantly uses shikimic acid. This is due to a more efficient and higher-yielding route compared to that from quinic acid, which requires an additional dehydration step.[7] The overall yield for oseltamivir synthesis from shikimic acid is reported to be in the range of 17-22%.[7]

Advantages of Quinic Acid
  • Dense Functionalization: Quinic acid possesses four hydroxyl groups, including a tertiary alcohol, offering a high density of functional groups for modification.[8]

  • Rigid Conformational Structure: The cyclohexane ring of quinic acid has a more rigid conformation, which can lead to higher stereoselectivity in certain reactions.

  • Potential for Novel Scaffolds: The unique arrangement of functional groups in quinic acid makes it an attractive starting material for the synthesis of novel and complex molecular architectures that are not as readily accessible from shikimic acid.

Disadvantages and Challenges
  • Shikimic Acid: The primary challenge with shikimic acid has historically been its supply, which was heavily reliant on the Chinese star anise. However, the development of microbial fermentation methods has significantly improved its availability.[5]

  • Quinic Acid: The synthesis of some target molecules from quinic acid can be more complex and lower yielding due to the need to break the C-O bond of the tertiary alcohol or to introduce unsaturation. The cost of quinic acid can also be a limiting factor for large-scale synthesis.[9]

Experimental Data and Protocols

The following sections provide examples of key transformations for both shikimic acid and quinic acid, along with representative experimental protocols.

Synthesis of Oseltamivir Intermediate from Shikimic Acid

A key step in the synthesis of oseltamivir from shikimic acid is the formation of an epoxide, followed by nucleophilic opening with an azide.

Experimental Protocol: Epoxidation of a Protected Shikimic Acid Derivative

A protected derivative of shikimic acid, typically the ethyl ester with the 3,4-hydroxyls protected as an acetonide, is dissolved in a suitable solvent such as dichloromethane. A mesylating agent, like methanesulfonyl chloride, is added in the presence of a base, such as triethylamine, at 0°C to selectively mesylate the 5-hydroxyl group. The resulting mesylate is then treated with a base, for example, potassium carbonate, in a solvent like methanol to induce intramolecular Williamson ether synthesis, yielding the desired epoxide.

G Shikimic_Acid Shikimic Acid Protected_Shikimate Protected Shikimate (Esterification & Acetal Formation) Shikimic_Acid->Protected_Shikimate Protection Mesylate Mesylate Intermediate Protected_Shikimate->Mesylate Mesylation Epoxide Epoxide Intermediate Mesylate->Epoxide Epoxidation

Workflow for Epoxide Formation from Shikimic Acid
Lactonization of Quinic Acid

Quinic acid can readily undergo intramolecular esterification to form a lactone, a common transformation to protect the carboxylic acid and one of the hydroxyl groups simultaneously.

Experimental Protocol: Lactonization of Quinic Acid

Quinic acid (1 equivalent) is suspended in water and then dried. The dried acid is heated at high temperature (e.g., 240°C) for a short period (e.g., 30 minutes). After cooling, the residue is recrystallized from a suitable solvent like absolute ethanol to yield the quinide (quinic acid γ-lactone).

G Quinic_Acid Quinic Acid Quinide Quinide (Lactone) Quinic_Acid->Quinide Heat

Lactonization of Quinic Acid

Logical Relationships in Synthetic Planning

The choice between shikimic acid and quinic acid is dictated by the functionalities present in the target molecule.

G Target_Molecule Target Molecule Functionality Alkene_Required Alkene or functionality derived from an alkene Target_Molecule->Alkene_Required Tertiary_Alcohol_Scaffold Saturated cyclohexane with tertiary alcohol Target_Molecule->Tertiary_Alcohol_Scaffold Shikimic_Acid Choose Shikimic Acid Alkene_Required->Shikimic_Acid Quinic_Acid Choose Quinic Acid Tertiary_Alcohol_Scaffold->Quinic_Acid

Decision Pathway for Starting Material Selection

Conclusion

Both shikimic acid and quinic acid are powerful and versatile chiral starting materials, each with a unique set of advantages and disadvantages. Shikimic acid, with its reactive double bond, offers a more direct route to a variety of functionalized cyclohexenes and is the preferred starting material for the industrial synthesis of oseltamivir. Quinic acid, with its densely functionalized and rigid cyclohexane core, provides a valuable platform for the synthesis of complex, saturated carbocyclic structures.

The decision to use one over the other should be based on a careful analysis of the target molecule's structure, the desired synthetic route, and economic considerations. As the tools of synthetic chemistry and biotechnology continue to evolve, the utility of these two remarkable natural products in the synthesis of valuable molecules is set to expand even further.

References

A Comparative Analysis of the Shikimate Pathway in Diverse Microorganisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of the shikimate pathway across different microorganisms is critical. This essential metabolic route, responsible for the biosynthesis of aromatic amino acids and other vital compounds, presents a wealth of opportunities for antimicrobial drug design, metabolic engineering, and synthetic biology. This guide provides an objective comparison of the shikimate pathway's performance in various microorganisms, supported by experimental data and detailed methodologies.

The shikimate pathway is a seven-step metabolic sequence that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for tryptophan, phenylalanine, and tyrosine.[1][2][3] This pathway is found in bacteria, archaea, fungi, algae, and some protozoans, but is notably absent in mammals, making it an attractive target for the development of non-toxic antimicrobial agents.[1][2][3][4] The enzymes of this pathway have been extensively studied as targets for herbicides and drugs.[5]

Structural Organization: A Tale of Three Architectures

A key difference in the shikimate pathway across microbial kingdoms lies in the organization of its constituent enzymes.

  • Bacteria and Archaea: In most bacteria and archaea, the seven enzymes of the shikimate pathway are encoded by separate, monofunctional genes.[1] This discrete organization allows for modular regulation of each step.

  • Fungi and Protists: In contrast, fungi and some protists have evolved a pentafunctional enzyme known as the AROM complex.[1][6] This large polypeptide fuses five of the shikimate pathway enzymes (3-dehydroquinate synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, and EPSP synthase) into a single protein, which can facilitate substrate channeling and enhance metabolic efficiency.[7][8]

  • Plants: Plants exhibit an intermediate organization, with a bifunctional enzyme that combines 3-dehydroquinate dehydratase and shikimate dehydrogenase activities.[1]

This variation in enzyme architecture has significant implications for the regulation and evolution of the pathway in different organisms.

Shikimate_Pathway_Organization cluster_bacteria Bacteria / Archaea (Monofunctional Enzymes) cluster_fungi Fungi / Protists (AROM Complex) aroG DAHP synthase aroB DHQ synthase aroG->aroB aroD DHQ dehydratase aroB->aroD aroE Shikimate dehydrogenase aroD->aroE aroK Shikimate kinase aroE->aroK aroA EPSP synthase aroK->aroA aroC Chorismate synthase aroA->aroC DAHPS DAHP synthase AROM AROM Complex (DHQS, DHQD, SDH, SK, EPSPS) DAHPS->AROM CS Chorismate synthase AROM->CS

Figure 1. Organizational differences of the shikimate pathway enzymes.

Comparative Enzyme Kinetics

The efficiency of the shikimate pathway is determined by the kinetic properties of its individual enzymes. While a complete comparative dataset is challenging to assemble due to variations in experimental conditions, the following tables summarize key kinetic parameters (Km and kcat) for the seven enzymes of the shikimate pathway from several representative microorganisms.

Table 1: Kinetic Parameters of Shikimate Pathway Enzymes in Bacteria

EnzymeMicroorganismSubstrateKm (µM)kcat (s-1)Reference
DAHP synthase Escherichia coliPEP370[9]
E4P6[9]
3-Dehydroquinate synthase Bacillus subtilisDAHP130-[10]
3-Dehydroquinate dehydratase Corynebacterium glutamicum3-dehydroquinate50-2000-
Shikimate dehydrogenase Pseudomonas putida3-dehydroshikimate3-[11]
Shikimate kinase Mycobacterium tuberculosisShikimate6.30.63[12]
ATP70[12]
EPSP synthase Escherichia coliS3P43-
PEP22
Chorismate synthase Mycobacterium tuberculosisEPSP--[13]

Table 2: Kinetic Parameters of Shikimate Pathway Enzymes in Fungi

Enzyme/ComplexMicroorganismSubstrateKm (µM)kcat (s-1)Reference
DAHP synthase (ARO4) Saccharomyces cerevisiaePEP290-[14]
E4P-[14]
AROM Complex Aspergillus nidulansDAHP<10-[7]
Chorismate mutase (ARO7) Saccharomyces cerevisiaeChorismate10-1500-[13]

Note: A dash (-) indicates that the data was not available in the cited literature. Kinetic parameters for the individual enzymes within the fungal AROM complex are often studied using the entire complex.

Metabolic Flux and Regulation

The overall output of the shikimate pathway is governed by metabolic flux, which is in turn controlled by complex regulatory mechanisms. In many bacteria, the first enzyme, DAHP synthase, is subject to feedback inhibition by the aromatic amino acid end products.[1][15] For example, E. coli possesses three DAHP synthase isoenzymes, each regulated by one of the three aromatic amino acids.[16] In contrast, the DAHP synthases in Saccharomyces cerevisiae are feedback-inhibited by tyrosine and phenylalanine.[16]

Metabolic flux analysis has revealed that in some engineered bacterial strains, the carbon flux from glucose to shikimate can be significantly increased. For instance, in a genetically modified Bacillus subtilis strain, the carbon flux into the shikimate pathway was increased to 4.6% from 1.9% in the parent strain. In metabolically engineered Pseudomonas putida, production of shikimate pathway-derived molecules reached over 89% of the pathway's maximum theoretical yield.[17]

Shikimate_Pathway_Regulation PEP PEP DAHPS DAHP synthase PEP->DAHPS E4P E4P E4P->DAHPS DAHP DAHP Pathway Shikimate Pathway (6 steps) DAHP->Pathway Chorismate Chorismate Trp Tryptophan Chorismate->Trp Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp->DAHPS Phe->DAHPS Tyr->DAHPS DAHPS->DAHP Pathway->Chorismate

Figure 2. Feedback regulation of the shikimate pathway.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for key experiments used to study the shikimate pathway.

Protocol 1: Assay for 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase Activity

This protocol is adapted from previously described colorimetric and spectrophotometric assays.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Phosphoenolpyruvate (PEP) solution (30 mM)

  • Erythrose 4-phosphate (E4P) solution (60 mM)

  • Purified DAHP synthase enzyme

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 µM)

  • Metal cofactors (e.g., MnCl₂, CoCl₂) (0.75 mM)

  • Perchloric acid (0.5 M)

  • Sodium periodate (0.2 M in 9 M phosphoric acid)

  • Sodium arsenite (10% w/v in 0.5 M sodium sulfate)

  • Thiobarbituric acid (0.3% w/v, pH 2.0)

Procedure:

  • Enzyme Preparation: Dilute the purified DAHP synthase in buffer and treat with TCEP and the appropriate metal cofactor under anoxic conditions for 10 minutes at room temperature.[18]

  • Reaction Mixture: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5) and 3 mM PEP.

  • Initiation: Pre-incubate the reaction mixture at 37°C for 2 minutes. Initiate the reaction by adding E4P to a final concentration of 6 mM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Termination: Stop the reaction by adding an equal volume of 0.5 M perchloric acid.

  • Colorimetric Detection:

    • Add sodium periodate solution and incubate for 20 minutes at room temperature.

    • Add sodium arsenite solution to quench the excess periodate.

    • Add thiobarbituric acid solution and heat at 100°C for 15 minutes.

    • Cool the samples and measure the absorbance at 549 nm.

  • Calculation: Determine the amount of DAHP produced by comparing the absorbance to a standard curve. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of DAHP per minute.

Protocol 2: Assay for Shikimate Dehydrogenase Activity

This spectrophotometric assay measures the reduction of NADP⁺ to NADPH.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Shikimate solution (250 µM)

  • NADP⁺ solution (250 µM)

  • Purified shikimate dehydrogenase enzyme

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 250 µM shikimate, and 250 µM NADP⁺.

  • Initiation: Start the reaction by adding a known amount of purified shikimate dehydrogenase to the cuvette.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm at 25°C using a spectrophotometer.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹ cm⁻¹).[3] One unit of activity is the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.

Protocol 3: Assay for Shikimate Kinase Activity

This is a coupled enzyme assay that measures ADP production.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.6)

  • MgCl₂ (5 mM)

  • KCl (100 mM)

  • ATP (2 mM)

  • Shikimate (1 mM)

  • Phosphoenolpyruvate (PEP) (1.5 mM)

  • NADH (0.25 mM)

  • Pyruvate kinase (6 µg/mL)

  • Lactate dehydrogenase (6 µg/mL)

  • Purified shikimate kinase enzyme

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing all the above reagents except for the shikimate kinase.

  • Initiation: Start the reaction by adding the purified shikimate kinase.

  • Measurement: Monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADH.

  • Calculation: Calculate the rate of ADP formation, which is equivalent to the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Protocol 4: Assay for EPSP Synthase Activity

This assay measures the release of inorganic phosphate (Pi).

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • KCl (150 mM)

  • DTT (2 mM)

  • Shikimate-3-phosphate (S3P) (1 mM)

  • Phosphoenolpyruvate (PEP) (variable concentrations)

  • Purified EPSP synthase enzyme

  • Phosphate assay kit (e.g., EnzCheck Phosphate Assay Kit)

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a 50 µL reaction mixture containing HEPES buffer, KCl, DTT, and S3P.

  • Initiation: Add varying concentrations of PEP and the purified EPSP synthase to start the reaction.

  • Incubation: Incubate at a constant temperature (e.g., 25°C) for a set time.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a commercial phosphate assay kit according to the manufacturer's instructions.

  • Calculation: Determine the enzyme activity by quantifying the amount of phosphate produced per unit time.

Protocol 5: Assay for Chorismate Synthase Activity

This method utilizes LC-MS to detect the formation of chorismate.

Materials:

  • Purified EPSP synthase

  • Purified chorismate synthase

  • 5-enolpyruvylshikimate-3-phosphate (EPSP)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • LC-MS system

Procedure:

  • Coupled Reaction: Set up a coupled enzyme reaction with purified EPSP synthase to generate the substrate EPSP in situ, followed by the addition of purified chorismate synthase to convert EPSP to chorismate.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.

  • Sample Preparation: Terminate the reaction and prepare the sample for LC-MS analysis, which may involve protein precipitation and filtration.

  • LC-MS Analysis: Inject the sample into an LC-MS system equipped with a suitable column and use negative electrospray ionization high-resolution tandem mass spectrometry (ESI-HRMS) to detect and quantify chorismate.[5]

  • Quantification: Determine the amount of chorismate produced by comparing the peak area to a standard curve of pure chorismate.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis cell_culture Microbial Cell Culture cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis purification Enzyme Purification cell_lysis->purification reaction_setup Reaction Setup (Buffer, Substrates) purification->reaction_setup enzyme_addition Enzyme Addition reaction_setup->enzyme_addition incubation Incubation enzyme_addition->incubation detection Detection (Spectrophotometry/LC-MS) incubation->detection raw_data Raw Data Acquisition detection->raw_data kinetic_calc Calculation of Kinetic Parameters (Km, kcat) raw_data->kinetic_calc comparison Comparative Analysis kinetic_calc->comparison

Figure 3. General workflow for comparative enzyme kinetic analysis.

Conclusion

The shikimate pathway, while conserved in its core biochemical transformations, exhibits remarkable diversity in its structural organization, enzyme kinetics, and regulatory mechanisms across different microorganisms. This comparative guide highlights these key differences, providing a foundation for researchers to exploit this pathway for various applications. The provided experimental protocols offer a starting point for generating robust and comparable data, which is essential for advancing our understanding and manipulation of this vital metabolic route. As more genomic and metabolomic data become available, a deeper and more comprehensive comparative analysis will undoubtedly unveil further intricacies of the shikimate pathway, paving the way for novel discoveries in drug development and biotechnology.

References

A Comparative Guide to the Cross-Reactivity of Shikimate Pathway Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, essential for the survival of plants, bacteria, fungi, and apicomplexan parasites, but absent in mammals, presents a valuable target for the development of herbicides and antimicrobial agents. This guide provides a comparative analysis of the cross-reactivity of inhibitors targeting key enzymes in this pathway: 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAH7PS), 3-dehydroquinate synthase (DHQS), shikimate kinase (SK), and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). Understanding the specificity and potential off-target effects of these inhibitors is crucial for the design of effective and selective therapeutic and agricultural products.

The Shikimate Pathway: An Overview

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as other essential aromatic compounds.[1] The enzymes of this pathway are highly conserved across various organisms.[2]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAH7PS E4P Erythrose 4-Phosphate (E4P) DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQS DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate Kinase (SK) EPSP EPSP S3P->EPSP EPSP Synthase (EPSPS) Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Aromatic Amino Acids Chorismate->AAs DAH7PS_Inh DAH7PS Inhibitors DAH7PS_Inh->DAHP DHQS_Inh DHQS Inhibitors DHQS_Inh->DHQ SK_Inh SK Inhibitors SK_Inh->S3P EPSPS_Inh Glyphosate EPSPS_Inh->EPSP Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis P1 Enzyme Expression & Purification A1 Prepare Assay Mixture (Buffer, Substrates, Cofactors) P1->A1 P2 Buffer & Reagent Preparation P2->A1 P3 Inhibitor Stock Solution Preparation A2 Add Inhibitor (Varying Concentrations) P3->A2 A1->A2 A3 Pre-incubate Enzyme with Inhibitor A2->A3 A4 Initiate Reaction by Adding Final Substrate/Enzyme A3->A4 A5 Monitor Reaction Progress (e.g., Spectrophotometrically) A4->A5 D1 Calculate Initial Reaction Velocities A5->D1 D2 Plot Velocity vs. Inhibitor Concentration D1->D2 D4 Perform Kinetic Studies (e.g., Lineweaver-Burk plots) D1->D4 D3 Determine IC50 Value D2->D3 D5 Determine Ki and Mode of Inhibition D4->D5

References

A Comparative Guide to the Validation of a Novel Benzothiazole-Based Inhibitor of the Shikimate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel benzothiazole-based inhibitor of the shikimate pathway, herein referred to as "Novel Inhibitor 1," with other established inhibitors. The information presented is supported by experimental data from publicly available scientific literature, offering a comprehensive overview for researchers in the field of antimicrobial drug discovery. The shikimate pathway is a validated and attractive target for the development of new antimicrobial agents as it is essential for the survival of various pathogens, including Mycobacterium tuberculosis, but is absent in mammals.[1][2]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data for Novel Inhibitor 1 and other known inhibitors of Mycobacterium tuberculosis shikimate kinase (Mtb-SK), the target enzyme for this comparison.

Table 1: In Vitro Enzyme Inhibition against M. tuberculosis Shikimate Kinase (Mtb-SK)

Inhibitor CompoundType/ClassIC50 (µM)Mode of Inhibition (with respect to Shikimate)Mode of Inhibition (with respect to ATP)Reference
Novel Inhibitor 1 Benzothiazole Derivative10.69 ± 0.9UncompetitiveNoncompetitive[1][2]
Novel Inhibitor 2 Benzothiazole Derivative46.22 ± 1.2Not DeterminedNot Determined[1][2]
Known Inhibitor A Pyrimidine-tethered BenzothiazoleNot directly reported for Mtb-SKNot ReportedNot Reported[3][4]
Known Inhibitor B Benzothiazole Adamantyl AmideNot directly reported for Mtb-SKNot ReportedNot Reported[5]

Note: Direct comparative IC50 values for Known Inhibitors A and B against Mtb-SK were not available in the reviewed literature under the same experimental conditions as the Novel Inhibitors. Their inclusion is based on their classification as benzothiazole derivatives with demonstrated anti-tubercular activity.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)Reference
Pyrimidine-tethered Benzothiazole Derivatives (e.g., 5c) M. tuberculosis (ATCC 25177, sensitive)0.24[3]
M. tuberculosis (ATCC 35822, MDR)0.98[3]
M. tuberculosis (RCMB 2674, XDR)3.9[3]
Benzothiazole Adamantyl Amide Analogs M. tuberculosis0.12 - 0.5[5]
M. abscessus0.03 - 0.12[5]
M. avium complex1 - 2[5]

Note: MIC values for the specific "Novel Inhibitor 1" from the enzyme inhibition study were not provided in the source. The data for other benzothiazole derivatives with anti-tubercular activity are presented for a broader comparative context.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on established protocols in the field.

In Vitro Enzyme Inhibition Assay for M. tuberculosis Shikimate Kinase (Mtb-SK)

This protocol is a generalized procedure based on common practices for assessing the inhibitory activity of compounds against Mtb-SK.

a. Reagents and Materials:

  • Purified recombinant Mtb-SK enzyme

  • Shikimate (substrate)

  • ATP (co-substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • A coupled enzyme system for detecting ADP formation (e.g., pyruvate kinase/lactate dehydrogenase assay)

  • Microplate reader

b. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, shikimate, and ATP at optimized concentrations.

  • Add varying concentrations of the test compounds (e.g., Novel Inhibitor 1) to the wells of a 96-well plate. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding a pre-determined amount of purified Mtb-SK to each well.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a specific period.

  • Monitor the rate of ADP production, which is proportional to the Mtb-SK activity, using a coupled enzyme system that links ADP formation to a change in absorbance or fluorescence.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the dose-response data to a suitable equation.

c. Determination of Inhibition Mode: To determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive), the enzyme inhibition assay is performed with varying concentrations of one substrate (e.g., shikimate) while keeping the other substrate (ATP) at a constant concentration, and vice versa, in the presence of different fixed concentrations of the inhibitor. The data is then analyzed using graphical methods like Lineweaver-Burk plots.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of antimicrobial compounds.

a. Materials:

  • Bacterial strains (e.g., M. tuberculosis H37Rv, MDR, and XDR strains)

  • Appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC)

  • Test compounds

  • Standard anti-tubercular drugs (as controls)

  • 96-well microtiter plates

  • Resazurin solution (as a cell viability indicator)

b. Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the culture medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain to be tested.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Seal the plates and incubate under appropriate conditions (e.g., 37°C for M. tuberculosis).

  • After a defined incubation period (e.g., 7-14 days for M. tuberculosis), add the resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating the inhibition of bacterial growth.

Mandatory Visualizations

Shikimate Pathway and Inhibition

Shikimate_Pathway cluster_pathway Shikimate Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ synthase Shikimate Shikimate DHS->Shikimate DHQ dehydratase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate Dehydrogenase EPSP EPSP S3P->EPSP Shikimate Kinase Chorismate Chorismate EPSP->Chorismate EPSP synthase Aromatic_AA Aromatic Amino Acids, Folates, Ubiquinone Chorismate->Aromatic_AA Chorismate synthase Inhibitor Novel Inhibitor 1 (Benzothiazole) Inhibitor->S3P Inhibits (Allosteric) Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy & Preclinical Compound_Library Compound Library Screening Hit_Identification Hit Identification Compound_Library->Hit_Identification Enzyme_Inhibition Enzyme Inhibition Assay (IC50 & Mode of Inhibition) Hit_Identification->Enzyme_Inhibition MIC_Determination Antimicrobial Susceptibility Testing (MIC Determination) Enzyme_Inhibition->MIC_Determination Animal_Model Animal Model of Infection (e.g., Mouse Model of TB) MIC_Determination->Animal_Model Toxicity_Studies Toxicity & Pharmacokinetic Studies Animal_Model->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

References

comparing the efficiency of different shikimic acid extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Shikimic acid, a key chiral intermediate in the synthesis of the antiviral drug oseltamivir (Tamiflu®), is predominantly sourced from the fruit of the Chinese star anise (Illicium verum). The efficiency of its extraction is a critical factor in the pharmaceutical supply chain. This guide provides a comparative analysis of four prominent extraction methods: conventional Soxhlet extraction and the more modern techniques of Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Pressurized Hot Water Extraction (PHWE). The comparison is based on quantitative performance metrics, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Shikimic Acid and its Biosynthesis

Shikimic acid is a naturally occurring cycloalkane carboxylic acid. In plants and microorganisms, it is a pivotal intermediate in the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as numerous other secondary metabolites. This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. Understanding this biosynthetic origin provides context for the importance of efficient extraction from natural sources.

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs

Figure 1: Simplified Shikimate Biosynthetic Pathway.

Comparative Analysis of Extraction Methods

The efficiency of shikimic acid extraction is evaluated based on several key parameters: extraction yield, processing time, solvent consumption, and the purity of the initial extract. The following table summarizes the quantitative data gathered from various studies on the extraction of shikimic acid, primarily from star anise.

Parameter Soxhlet Extraction Microwave-Assisted Extraction (MAE) Ultrasound-Assisted Extraction (UAE) Pressurized Hot Water Extraction (PHWE)
Extraction Yield (% w/w) 2.4 - 7.0[1]~2.75[2]~1.37[2]~5.5[1]
Purity of Crude Extract High (up to 98% after purification)GoodGoodSufficiently pure for direct use in some cases[1]
Extraction Time 2 - 8 hours[1]10 - 16 minutes[2]~20 minutes[2]~2 minutes per 20g sample[1]
Typical Solvents Ethanol, Methanol[1]Water, Ethanol-water mixturesWater, Methanol-water mixtures30% Ethanol-water
Energy Consumption HighModerateLow to ModerateLow
Key Advantages Well-established, high purity after processingRapid, reduced solvent volumeEfficient at room temperature, preserves thermolabile compoundsExtremely rapid, uses "green" solvents, simple setup
Key Disadvantages Time-consuming, large solvent volume, potential thermal degradationRequires specialized equipment, potential for localized overheatingLower yield in some cases, requires sonication equipmentMay require post-extraction cleanup, specialized equipment for larger scale

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are synthesized from multiple sources to represent a standard laboratory procedure.

Soxhlet Extraction

This classical technique involves continuous solid-liquid extraction.

Apparatus:

  • Soxhlet extractor

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Cellulose thimble

Procedure:

  • Grind dried star anise fruits into a fine powder.

  • Accurately weigh a specific amount of the powdered material (e.g., 25 g) and place it into a cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with a suitable solvent, such as 95% ethanol, to about two-thirds of its volume.[1]

  • Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.

  • Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the sample.

  • Once the liquid level in the thimble reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the flask.

  • This cycle is repeated for a designated period, typically 2 to 8 hours, until the solvent running through the siphon is clear.[1]

  • After extraction, the solvent is evaporated under reduced pressure to yield the crude shikimic acid extract.

  • Further purification can be achieved through recrystallization or chromatography.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Apparatus:

  • Microwave extraction system

  • Extraction vessel

  • Filtration apparatus

Procedure:

  • Prepare the powdered star anise as described for Soxhlet extraction.

  • Place a known quantity of the sample (e.g., 1 g) into the microwave extraction vessel.

  • Add a specific volume of solvent (e.g., 15 mL of water).[2]

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: power (e.g., 500 W), temperature, pressure, and time (e.g., 16 minutes).[2]

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the mixture to separate the extract from the solid residue.

  • The filtrate, containing the shikimic acid, can be further concentrated and purified.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.

Apparatus:

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus

Procedure:

  • Prepare the powdered star anise.

  • Disperse a known amount of the sample (e.g., 1 g) in a specified volume of solvent (e.g., 15 mL of water) in a beaker or flask.[2]

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specific power (e.g., 480 W) and frequency for a set duration (e.g., 20 minutes).[2]

  • The temperature of the solvent may be controlled using a cooling water jacket.

  • After sonication, separate the extract from the solid material by filtration.

  • The resulting extract is then ready for further processing.

Pressurized Hot Water Extraction (PHWE)

This novel method uses hot, pressurized water or a water-cosolvent mixture as the extraction solvent. An adapted household espresso machine can be used for small-scale extractions.[1]

Apparatus:

  • Espresso machine (or a dedicated PHWE system)

  • Grinder

  • Filter paper

Procedure:

  • Grind the star anise into a fine powder.

  • Pack the ground material (e.g., 20 g) into the portafilter of the espresso machine.[1]

  • Prepare the extraction solvent, for example, a 30% ethanol-water mixture.

  • Operate the espresso machine to pass the hot, pressurized solvent through the packed sample.

  • Collect the extract as it exits the machine. The process is very rapid, taking approximately 2 minutes.[1]

  • The collected extract can then be subjected to further purification steps.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows for each of the described extraction methods.

Soxhlet_Extraction_Workflow A Grind Star Anise B Place in Thimble A->B C Soxhlet Apparatus Setup B->C D Heat Solvent (e.g., Ethanol) C->D E Continuous Extraction Cycle (2-8 hours) D->E F Solvent Evaporation E->F G Crude Shikimic Acid F->G H Purification G->H I Pure Shikimic Acid H->I

Figure 2: Soxhlet Extraction Workflow.

MAE_Workflow A Grind Star Anise B Mix with Solvent in Vessel A->B C Microwave Irradiation (e.g., 500W, 16 min) B->C D Cooling C->D E Filtration D->E F Crude Shikimic Acid Extract E->F G Purification (Optional) F->G H Pure Shikimic Acid G->H UAE_Workflow A Grind Star Anise B Disperse in Solvent A->B C Ultrasonic Treatment (e.g., 480W, 20 min) B->C D Filtration C->D E Crude Shikimic Acid Extract D->E F Purification (Optional) E->F G Pure Shikimic Acid F->G PHWE_Workflow A Grind Star Anise B Pack into Portafilter A->B C Pressurized Hot Solvent Extraction (e.g., 2 min) B->C D Collect Extract C->D E Crude Shikimic Acid Extract D->E F Purification (Optional) E->F G Pure Shikimic Acid F->G

References

A Comparative Guide to Alternative Precursors for Oseltamivir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliance on shikimic acid, traditionally sourced from Chinese star anise (Illicium verum), for the synthesis of the neuraminidase inhibitor oseltamivir (Tamiflu®) has prompted extensive research into alternative precursors to ensure a stable and cost-effective supply chain. This guide provides an objective comparison of several promising alternative synthetic routes, supported by experimental data, to inform strategic decisions in drug development and manufacturing.

Performance Comparison of Oseltamivir Synthetic Routes

The following table summarizes key quantitative data for various synthetic pathways to oseltamivir, starting from alternative precursors. This allows for a direct comparison of their efficiency in terms of overall yield and the total number of synthetic steps.

Starting Material(s)Key Synthetic StrategyOverall Yield (%)Number of StepsKey Advantages
PyridineAsymmetric Diels-Alder Reaction (Fukuyama Synthesis)~22%[1]~14Readily available and inexpensive starting material.[1]
Butadiene & Acrylic AcidAsymmetric Diels-Alder Reaction (Corey Synthesis)~30%[2][3]~12Inexpensive and abundant starting materials; avoids azide reagents.[2]
Ethyl BenzoateChemoenzymatic (Dioxygenase-mediated dihydroxylation)Formal synthesis~10Utilizes enzymatic steps for high stereoselectivity.[4]
D-MannoseIntramolecular Horner-Wadsworth-Emmons ReactionNot explicitly stated~11Abundant and inexpensive chiral pool starting material.[5][6]
Diethyl D-TartrateAzide-Free (Asymmetric aza-Henry & Domino Reaction)Not explicitly stated~11Avoids the use of potentially explosive azide reagents.[2][7]
(-)-Quinic AcidSimilar to Shikimic Acid routeLower than shikimic acid routeMore than shikimic acid routeA natural product alternative, though less efficient.[8]

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key transformations for each of the major alternative synthetic routes to oseltamivir.

fukuyama_synthesis Pyridine Pyridine Dihydropyridine Cbz-protected Dihydropyridine Pyridine->Dihydropyridine Reduction & Protection Aldehyde Diels-Alder Adduct (Aldehyde) Dihydropyridine->Aldehyde Asymmetric Diels-Alder Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Oxidation Bromolactone Bromolactone Carboxylic_Acid->Bromolactone Bromolactonization Intermediate_A Hofmann Rearrangement Precursor Bromolactone->Intermediate_A Series of steps Aziridine Aziridine Intermediate Intermediate_A->Aziridine Hofmann Rearrangement Oseltamivir Oseltamivir Aziridine->Oseltamivir Ring Opening & Finishing Steps corey_synthesis Butadiene Butadiene & Trifluoroethyl Acrylate Diels_Alder_Adduct Diels-Alder Adduct Butadiene->Diels_Alder_Adduct Asymmetric Diels-Alder Amide Amide Diels_Alder_Adduct->Amide Ammonolysis Lactam Iodolactam Amide->Lactam Iodolactamization Boc_Lactam BOC-protected Lactam Lactam->Boc_Lactam BOC Protection Alkene Alkene Boc_Lactam->Alkene Elimination Diene_Ester Diene Ethyl Ester Alkene->Diene_Ester Allylic Bromination & Elimination Aziridine Aziridine Intermediate Diene_Ester->Aziridine Bromoamidation & Cyclization Oseltamivir Oseltamivir Aziridine->Oseltamivir Ring Opening & Finishing chemoenzymatic_synthesis Ethyl_Benzoate Ethyl Benzoate Diol cis-Diol Ethyl_Benzoate->Diol Dioxygenase-mediated Dihydroxylation Cycloadduct Hetero-Diels-Alder Adduct Diol->Cycloadduct Hetero-Diels-Alder Intermediate_A Functional Group Manipulations Cycloadduct->Intermediate_A Series of steps Oseltamivir_Formal Oseltamivir (Formal Synthesis) Intermediate_A->Oseltamivir_Formal Translocation & Elimination

References

A Researcher's Guide to Functional Complementation of aro Genes in E. coli Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional complementation of aro genes in Escherichia coli mutants is crucial for metabolic engineering, drug discovery, and fundamental genetic studies. This guide provides a comprehensive comparison of the performance of aro gene complementation, supported by experimental data and detailed protocols.

The shikimate pathway, encoded by the aro gene family, is essential for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in bacteria, fungi, and plants. Consequently, it is a prime target for the development of herbicides and antimicrobial agents. In E. coli, mutations in the aro genes lead to auxotrophy for these aromatic amino acids, a phenotype that can be rescued by functional complementation with a wild-type copy of the gene. This principle is widely used to identify and characterize aro genes from other organisms, to study enzyme function, and to engineer metabolic pathways for the production of valuable aromatic compounds.

The Shikimate Pathway in E. coli

The shikimate pathway consists of seven enzymatic steps, each catalyzed by a specific enzyme encoded by an aro gene. The pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for the three aromatic amino acids.

Shikimate_Pathway cluster_DAHP_synthase aroF, aroG, aroH (DAHP synthase) PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ aroB (DHQ synthase) DHS 3-dehydroshikimate (DHS) DHQ->DHS aroD (DHQ dehydratase) Shikimate Shikimate DHS->Shikimate aroE (Shikimate dehydrogenase) S3P Shikimate-3-phosphate (S3P) Shikimate->S3P aroK / aroL (Shikimate kinase) EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP aroA (EPSP synthase) Chorismate Chorismate EPSP->Chorismate aroC (Chorismate synthase) AAs Aromatic Amino Acids Chorismate->AAs Experimental_Workflow start Start: E. coli aro mutant strain clone Clone aro gene into an expression vector start->clone transform Transform the expression vector into the aro mutant clone->transform select Select for transformants on rich medium with antibiotic transform->select growth_assay Perform Growth Complementation Assay in minimal medium select->growth_assay enzyme_assay Perform Enzyme Assay with cell-free extracts select->enzyme_assay analyze Analyze and compare growth rates and specific activities growth_assay->analyze enzyme_assay->analyze end End: Complementation confirmed analyze->end

Safety Operating Guide

A Guide to the Proper Disposal of Shikimic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential procedural information for the proper disposal of shikimic acid, a key intermediate in various biochemical pathways. Adherence to these guidelines, in conjunction with your institution's specific safety protocols, is critical for operational safety and environmental responsibility.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the immediate safety precautions for handling shikimic acid. This information is typically found in the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) and Handling Precautions:

PrecautionSpecificationSource
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1]
Skin Protection Wear appropriate protective clothing to minimize contact with skin.[1]
Respiratory Protection Use with adequate ventilation to minimize dust generation and accumulation. Follow OSHA respirator regulations if needed.[1]
General Hygiene Wash thoroughly after handling. Remove and wash contaminated clothing before reuse. Avoid contact with eyes, skin, and clothing.[1]

Spill and Leak Containment

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

  • Ventilate the area.

  • Wear appropriate PPE as outlined in the table above.

  • Avoid generating dust.

  • Clean up spills immediately by vacuuming or sweeping up the material.

  • Place the collected material into a suitable, labeled container for disposal. [1]

Step-by-Step Disposal Procedures

The proper disposal of shikimic acid, as with any chemical waste, is governed by federal, state, and local regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.[1][2][3]

1. Waste Identification and Classification:

  • Determine if the shikimic acid waste is classified as hazardous. This determination must be made in accordance with US EPA guidelines (40 CFR Parts 261.3) and any state or local regulations.[1]

  • Consult your institution's Environmental Health and Safety (EHS) department or a qualified waste disposal service for assistance in classification.

2. Small Quantity (Solid) Disposal:

  • For small quantities of solid shikimic acid, carefully sweep the material into a designated and properly labeled waste container.

  • Ensure the container is tightly closed and stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1]

3. Aqueous Solution Disposal (General Guidance for Weak Acids): While specific protocols for shikimic acid neutralization are not readily available, a general procedure for the neutralization of weak acids in a laboratory setting may be applicable for small quantities. This procedure should only be carried out after consulting with and receiving approval from your institution's EHS department.

  • Dilution: In a well-ventilated area, such as a fume hood, slowly add the acidic solution to a large volume of cold water (a 1:10 ratio is a common guideline) to dissipate any heat generated.[4] Always add acid to water, never the other way around.

  • Neutralization: While stirring continuously, slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium carbonate, to the diluted acid.[4] Be cautious as this may generate gas (carbon dioxide).

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue to add the base in small amounts until the pH is within a neutral range, typically between 6.0 and 9.0, or as specified by local wastewater regulations.[4][5][6]

  • Final Disposal: Once neutralized and confirmed to be non-hazardous, the solution may be permissible for drain disposal with a large amount of water, in accordance with local regulations.[4]

4. Large Quantities and Contaminated Materials:

  • Large quantities of shikimic acid or materials significantly contaminated with it should be disposed of through a licensed hazardous waste disposal company.

  • Package and label the waste according to the disposal company's requirements and all applicable regulations.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process and workflow for the proper disposal of shikimic acid.

G Shikimic Acid Disposal Workflow cluster_0 Initial Assessment cluster_1 Disposal Pathways cluster_2 Final Disposition start Shikimic Acid Waste Generated consult_ehs Consult Institutional EHS / Safety Data Sheet start->consult_ehs assess_haz Is the waste classified as hazardous under local regulations? non_haz Follow non-hazardous waste stream procedures assess_haz->non_haz No small_quant Small quantity spill cleanup or solid waste? assess_haz->small_quant Yes consult_ehs->assess_haz final_disp Final Disposal non_haz->final_disp haz Package, label, and store for professional disposal prof_disp Professional Hazardous Waste Disposal haz->prof_disp small_quant->haz Yes (Solid) neutralize Neutralization of aqueous solution (EHS approval required) small_quant->neutralize No (Aqueous) neutralize->prof_disp prof_disp->final_disp

Caption: Workflow for the safe disposal of shikimic acid.

Environmental Considerations

Improper disposal of chemical waste can have significant negative impacts on the environment, including water and soil pollution.[7][8] While shikimic acid is readily biodegradable, it is still crucial to follow proper disposal routes to minimize environmental exposure and ensure the safety of aquatic ecosystems.[9][10]

Disclaimer: This document provides general guidance and should not replace specific institutional protocols or the advice of a certified safety professional. Always consult your institution's Environmental Health and Safety department and the relevant Safety Data Sheets before handling and disposing of any chemical.

References

Safeguarding Your Research: A Guide to Handling Shikimic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Shikimic acid, a key biochemical metabolite. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE)

When handling Shikimic acid, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required personal protective equipment.

PPE CategoryEquipmentStandard
Eye/Face Protection Appropriate protective eyeglasses or chemical safety goggles.[1][2]OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection - Appropriate protective gloves to prevent skin exposure.[1][2] - Appropriate protective clothing to minimize contact with skin.[1][2]Chemical protection gloves tested according to EN 374 are suitable.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A particulate filter device (EN 143) is necessary when dust is formed.[3]OSHA 29 CFR 1910.134 or European Standard EN 149.[1][2]

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.

Shikimic_Acid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Accidental Spill Response cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Adequate Ventilation (Use Fume Hood if Necessary) prep_ppe->prep_vent handle_weigh Weigh Shikimic Acid (Minimize Dust Generation) prep_vent->handle_weigh Proceed to Handling handle_transfer Transfer to Container handle_weigh->handle_transfer spill_evacuate Evacuate Area (if necessary) handle_transfer->spill_evacuate In Case of Spill disp_container Place Waste in a Labeled, Sealed Container handle_transfer->disp_container After Use spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean Up Spill (Vacuum or Sweep) spill_contain->spill_cleanup spill_dispose Place in Suitable Disposal Container spill_cleanup->spill_dispose disp_consult Consult Local, State, and Federal Regulations spill_dispose->disp_consult Proceed to Disposal disp_container->disp_consult disp_transfer Transfer to Licensed Waste Disposal Contractor disp_consult->disp_transfer

Caption: Workflow for Safe Handling and Disposal of Shikimic Acid.

Detailed Protocols

Handling Procedures:

  • Always work in a well-ventilated area to keep airborne concentrations low.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]

  • Minimize the generation and accumulation of dust.[1][2]

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • After handling, wash hands and other exposed areas thoroughly.[1] Contaminated clothing should be removed and washed before reuse.[1][2]

Storage:

  • Store Shikimic acid in a tightly closed container.[1][2]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as strong oxidizing agents.[1][2][4]

Accidental Release Measures:

  • In the event of a spill, immediately clean it up, observing all precautions outlined in the PPE section.[1]

  • Use a vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[1][2]

  • Avoid generating dusty conditions during cleanup and ensure adequate ventilation.[1][2]

Disposal Considerations:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]

  • It is imperative to consult and comply with state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Do not empty into drains.[3][4] Contaminated packaging should be handled in the same manner as the substance itself.[3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.